molecular formula C22H29ClO6 B024006 (+)-5-trans Cloprostenol CAS No. 57968-81-7

(+)-5-trans Cloprostenol

カタログ番号: B024006
CAS番号: 57968-81-7
分子量: 424.9 g/mol
InChIキー: VJGGHXVGBSZVMZ-BDFMIYKPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α) engineered for high potency and selectivity in reproductive research. As the biologically active enantiomer, it acts as a potent luteolytic agent by binding to the FP prostaglandin receptor, inducing rapid regression of the corpus luteum (luteolysis) and a subsequent sharp decline in endogenous progesterone levels. This core mechanism is leveraged in veterinary research to precisely manipulate the estrous cycle for estrus synchronization studies, investigate methods for terminating pregnancy, and model the treatment of conditions associated with prolonged luteal function, such as pyometra and luteal cysts. Its high receptor affinity and documented efficacy in species including cattle, horses, pigs, and sheep make it a critical tool for developing and refining herd management and breeding protocols. Studies indicate that the dose of D-cloprostenol can influence outcomes; for instance, in bovine research, a double dose (300 µg) administered to corpora lutea of specific ages induced a shorter interval to ovulation and a higher rate of complete luteolysis compared to a standard dose. Researchers value this compound for its ability to provide precise control over reproductive timing in experimental settings. This product is supplied as a ready-to-use solution for injection. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should be aware that prostaglandins can cause transient adverse effects in animal subjects, such as restlessness, mild diarrhea in cattle, or sweating and abdominal discomfort in horses. Proper safety precautions, including the use of personal protective equipment, are essential to prevent accidental exposure, particularly for women who are pregnant or of child-bearing age and individuals with respiratory conditions such as asthma.

特性

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGGHXVGBSZVMZ-BDFMIYKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57968-81-7, 72029-43-7
Record name [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[2-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-(5E)-7-{(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl}-5-heptenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(+)-5-trans Cloprostenol discovery and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of (+)-5-trans Cloprostenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) widely utilized in veterinary medicine for its potent luteolytic activity, which plays a crucial role in regulating the reproductive cycle in livestock.[1][2][3] The synthesis of the biologically active (+)-Cloprostenol, which features a cis (Z) configuration at the C5-C6 double bond, invariably produces its geometric isomer, this compound, as a minor impurity.[1][2] This technical guide provides a comprehensive overview of the discovery context, synthetic pathways, and biological mechanism of this compound. While it is the less active isomer, understanding its formation is critical for the purification and quality control of the therapeutic (+)-Cloprostenol. The document details the seminal Corey synthesis route, presents key quantitative data, outlines generalized experimental protocols, and illustrates the relevant biological signaling pathway.

Discovery and Background

The development of Cloprostenol stems from extensive research into prostaglandins, a class of lipid compounds with hormone-like effects. Prostaglandin F2α was identified as a natural luteolytic agent, capable of inducing the regression of the corpus luteum.[3][4] This discovery paved the way for the creation of synthetic analogues with enhanced stability and potency for therapeutic use.

Cloprostenol was developed as a more robust and effective alternative to natural PGF2α for veterinary applications, including estrus synchronization and termination of pregnancy.[3][4][5] Chemical synthesis of Cloprostenol, however, is not perfectly stereoselective. The crucial formation of the α-chain via the Wittig reaction can result in both the desired cis (Z) and the undesired trans (E) isomers at the 5,6-double bond.[6] this compound is this trans-isomer impurity. Studies have shown that the biological activity of the (+)-5-trans isomer is significantly lower than that of the cis form; for instance, it is reportedly 20-fold less active in terminating pregnancy in hamsters.[1][2]

Synthesis of Cloprostenol and the Formation of the (+)-5-trans Isomer

The most versatile and widely adopted strategy for the synthesis of prostaglandins and their analogues is the Corey synthesis, which utilizes a key bicyclic intermediate known as the Corey lactone.[5][7][8][9] This approach allows for the stereocontrolled introduction of the two side chains onto the cyclopentane core.

The generalized pathway leading to Cloprostenol, and consequently the (+)-5-trans isomer, involves the following key stages:

  • Lower (ω) Side Chain Installation: The synthesis typically begins with the commercially available (-)-Corey lactone. The primary alcohol is protected, and the lactone is reduced to a lactol (a hemiacetal). The lower side chain is then introduced, commonly via a Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide. This reaction establishes the E-configured double bond in the lower chain.[6][10]

  • Upper (α) Side Chain Installation: Following the attachment of the lower chain, the focus shifts to the upper chain. The protected alcohol is deprotected and then oxidized to form the "Corey aldehyde".[10] The upper α-chain is installed via a Wittig reaction using a phosphonium ylide. This step is critical as it generates the C5-C6 double bond. The geometry of this newly formed bond is dependent on the reaction conditions and the specific ylide used. While Z-selective Wittig conditions are employed to maximize the yield of the desired (+)-Cloprostenol (cis-isomer), the formation of the E-isomer, this compound, occurs as a byproduct.[6][7][11]

  • Final Deprotection: The final step involves the removal of any remaining protecting groups to yield the final products.

The mixture of cis and trans isomers necessitates purification, typically by chromatography, to isolate the biologically active (+)-Cloprostenol.[12]

G cluster_main Generalized Corey Synthesis for Cloprostenol A (-)-Corey Lactone G Horner-Wadsworth-Emmons Reaction (ω-chain) A->G Multiple Steps (Reduction, HWE, Oxidation) B Corey Aldehyde Intermediate D Wittig Reaction B->D C Wittig Reagent (α-chain precursor) C->D E (+)-Cloprostenol (5-cis Isomer) Desired Product D->E F This compound (5-trans Isomer) Impurity D->F H Purification (Chromatography) E->H F->H G->B

Figure 1. Synthetic pathway showing the formation of cis and trans isomers.

Quantitative Data

Detailed quantitative yields for the specific synthesis of this compound are not typically published as it is an undesired byproduct. The focus of process development is to maximize the yield of the cis-isomer.[12] However, key properties and a comparison of biological activity are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₉ClO₆[2]
Molecular Weight 424.9 g/mol [2]
CAS Number 57968-81-7[2]
Appearance A solution in ethanol[2][13]
Purity ≥98% (as a research chemical)
Solubility DMF: >100 mg/mL, DMSO: >100 mg/mL, Ethanol: >100 mg/mL, PBS (pH 7.2): >16 mg/mL[2]

Table 2: Comparative Biological Activity

CompoundActivity MetricRelative PotencyReference
(+)-Cloprostenol (5-cis) Termination of pregnancy in hamsters~20x more active[1][2]
This compound Termination of pregnancy in hamstersBaseline (1x)[1][2]
(+)-Cloprostenol (R-enantiomer) Luteolytic ActivityThe sole active enantiomer[4]

Experimental Protocols (Generalized)

The following are generalized methodologies for the key reactions involved in the synthesis of Cloprostenol, based on established prostaglandin synthesis literature.[6][10]

A. Horner-Wadsworth-Emmons (HWE) Reaction for Lower Chain Installation

  • Ylide Generation: The appropriate dimethylphosphonate reagent is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon) and cooled to a low temperature (e.g., -78 °C). A strong base, such as sodium hydride (NaH) or n-butyllithium, is added dropwise to generate the phosphonate carbanion.

  • Condensation: A solution of the Corey aldehyde (or its precursor lactol) in the same dry solvent is added slowly to the ylide solution.

  • Reaction and Quench: The reaction mixture is stirred for several hours, allowing the condensation to complete. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.

B. Wittig Reaction for Upper Chain Installation

  • Ylide Generation: The phosphonium salt precursor of the α-chain (e.g., (4-carboxybutyl)triphenylphosphonium bromide) is suspended in a dry solvent like THF or DMSO under an inert atmosphere. A strong base, such as sodium hydride or potassium tert-butoxide, is added to deprotonate the salt and form the phosphorus ylide.

  • Condensation: The Corey aldehyde intermediate, dissolved in a dry solvent, is added to the ylide solution at a controlled temperature (e.g., room temperature).

  • Reaction and Quench: The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with water.

  • Workup: The pH is adjusted, and the product is extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The resulting mixture of cis and trans isomers is then separated by silica gel chromatography to isolate (+)-Cloprostenol from the this compound impurity.

Signaling Pathway and Mechanism of Action

As a PGF2α analogue, Cloprostenol exerts its biological effects by acting as an agonist at the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[14][15] The binding of Cloprostenol to the FP receptor initiates a signaling cascade that leads to the physiological response of luteolysis.

The key steps in the signaling pathway are:

  • Receptor Binding: Cloprostenol binds to the FP receptor on the surface of luteal cells.

  • G-Protein Activation: This binding event activates a coupled Gq protein.

  • PLC Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.

  • PKC Activation: The increase in both cytosolic Ca²⁺ and membrane-bound DAG synergistically activates Protein Kinase C (PKC).

  • Cellular Response: The elevated intracellular Ca²⁺ and activated PKC lead to downstream effects, including constriction of blood vessels supplying the corpus luteum and apoptosis of luteal cells, culminating in the regression of the corpus luteum and a sharp decline in progesterone production.[15]

G cluster_pathway Prostaglandin F2α (FP) Receptor Signaling Pathway A Cloprostenol (PGF2α Analogue) B FP Receptor (GPCR) A->B Binds C Gq Protein B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Hydrolyzes F IP3 E->F G DAG E->G H Endoplasmic Reticulum F->H Binds to Receptor J Protein Kinase C (PKC) G->J Activates I Ca²⁺ Release H->I I->J Activates K Physiological Response (e.g., Luteolysis) I->K Leads to J->K Leads to

Figure 2. FP receptor signaling cascade initiated by Cloprostenol.

References

Chemical structure and properties of (+)-5-trans Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5-trans Cloprostenol is a synthetic analogue of Prostaglandin F2α (PGF2α) and a stereoisomer of the potent luteolytic agent, (+)-Cloprostenol.[1][2] It is primarily known as a minor impurity that can be produced during the chemical synthesis of (+)-Cloprostenol.[2][3] While the cis-isomer of Cloprostenol is biologically active and utilized in veterinary medicine for its potent effects on the corpus luteum, the (+)-5-trans isomer exhibits significantly lower biological activity.[2] This guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, intended for researchers in drug development and related scientific fields.

Chemical Structure and Identification

This compound is characterized by a trans-configuration at the C5-C6 double bond of the α-chain, which distinguishes it from the biologically more active cis-isomer.[2]

Chemical Name: [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[2-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid.[1]

Stereochemistry: The molecule possesses multiple chiral centers and geometric isomerism, which are critical to its biological activity. The "(+)" designation refers to its dextrorotatory optical activity, and "5-trans" specifies the E configuration of the double bond between carbons 5 and 6.

Structural Identifiers
IdentifierValue
CAS Number 57968-81-7[4]
Molecular Formula C₂₂H₂₉ClO₆[4]
Molecular Weight 424.9 g/mol [4]
Canonical SMILES OC1--INVALID-LINK----INVALID-LINK--COC2=CC(Cl)=CC=C2">C@@HC(O)C1[1]
InChI Key VJGGHXVGBSZVMZ-BDFMIYKPSA-N[1]
Synonyms D-Cloprostenol, (+)-5,6-trans Cloprostenol, (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Physical Form Solution in ethanol[1]
Purity ≥98%[4]
Storage -20°C[1]
Stability ≥ 2 years at -20°C[1]
Solubility
    DMF>100 mg/mL[1]
    DMSO>100 mg/mL[1]
    Ethanol>100 mg/mL[1]
    PBS (pH 7.2)>16 mg/mL[1]

Mechanism of Action and Biological Activity

As a prostaglandin F2α analogue, the biological activity of Cloprostenol isomers is mediated through the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by FP receptor activation involves the Gq protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in various cellular responses.

In reproductive tissues, this signaling cascade leads to luteolysis, the regression of the corpus luteum.[5] This process involves both functional and morphological changes, including a sharp fall in progesterone production.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α Analogue (this compound) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates Cell_Response Cellular Responses (e.g., Luteolysis) Ca_ER->Cell_Response PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cell_Response

FP Receptor Gq Signaling Pathway
Structure-Activity Relationship and Potency

The stereochemistry of the C5-C6 double bond is a critical determinant of biological activity. The (+)-5-trans isomer is significantly less potent than its cis counterpart. In a hamster model for pregnancy termination, this compound was found to be 20-fold less active than the 5-cis form.[2] This reduced activity is attributed to a lower binding affinity for the FP receptor. Research on bovine corpus luteum and myometrial cell membranes has shown that the binding to the PGF2α receptor is highly stereospecific, with the d-cloprostenol (the active cis-isomer) being approximately 150 times more potent in inhibiting radiolabeled PGF2α binding than the l-cloprostenol enantiomer. While direct binding affinity data for the (+)-5-trans isomer is scarce, its lower biological activity strongly suggests a poorer fit within the receptor's binding pocket compared to the cis-isomer.

Synthesis and Analysis

Synthesis Overview

The synthesis of Cloprostenol and its analogues generally follows modifications of the Corey prostaglandin synthesis, a landmark in organic chemistry.[6][7] This strategy often utilizes a bicycloheptane intermediate to establish the correct stereochemistry of the cyclopentane ring.[7] The production of this compound is not typically a synthetic goal but rather a result of incomplete stereocontrol during the formation of the C5-C6 double bond, often via a Wittig or Horner-Wadsworth-Emmons reaction.

A general workflow for prostaglandin synthesis leading to Cloprostenol isomers is outlined below.

Synthesis_Workflow Start Corey Lactone (or similar precursor) Alpha_Chain α-chain Introduction (e.g., Wittig Reaction) Start->Alpha_Chain Omega_Chain ω-chain Introduction Alpha_Chain->Omega_Chain Deprotection Deprotection Steps Omega_Chain->Deprotection Purification Chromatographic Purification Deprotection->Purification Isomers Mixture of Isomers ((+)-Cloprostenol & this compound) Purification->Isomers

Generalized Prostaglandin Synthesis Workflow
Experimental Protocol: Analytical Separation of Cloprostenol Isomers

As this compound is an isomer of the active drug, its detection and quantification are important for quality control. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. A published method for the enantioselective separation of cloprostenol provides a basis for isomer analysis.[8]

Objective: To separate and quantify Cloprostenol isomers using chiral HPLC.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (Column): Chiralcel OD-RH.[8]

  • Mobile Phase: Acetonitrile and 20mM sodium dihydrogenphosphate buffer (pH 3.0) in a 33:67 (v/v) ratio.[8]

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 20°C.

  • Detection: UV at 274 nm (for aromatic detection) or 210 nm (for higher sensitivity).[8]

  • Sample Preparation: Dissolve the sample mixture containing Cloprostenol isomers in the mobile phase or a compatible solvent.

  • Injection: Inject a suitable volume (e.g., 20 µL) onto the column.

  • Analysis: The different isomers will exhibit distinct retention times, allowing for their separation and quantification based on peak area relative to a standard curve. This method has been shown to achieve baseline resolution of the enantiomers.[8]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies specifically for the (+)-5-trans isomer of Cloprostenol are not available. However, data on racemic and d-cloprostenol provide insight into the likely metabolic fate.

Cloprostenol is rapidly absorbed following intramuscular administration. In cows, d-cloprostenol reaches peak plasma levels in approximately 90 minutes, with an elimination half-life of about 1.6 hours. The primary routes of metabolism for PGF2α analogues include β-oxidation of the carboxylic acid side chain, leading to the formation of tetranor metabolites.[5] Excretion occurs primarily through urine and feces.[5][9] Given its structural similarity, this compound is expected to follow similar metabolic pathways, though its absorption, distribution, and clearance rates may differ from the cis-isomer.

Conclusion

This compound is the less active stereoisomer of the synthetic prostaglandin analogue, Cloprostenol. Its significance lies primarily in its role as a process-related impurity in the synthesis of the pharmaceutically active cis-isomer. The trans-configuration at the C5-C6 double bond drastically reduces its binding affinity to the FP receptor and, consequently, its biological potency. Understanding its structure, properties, and analytical separation from the active isomer is crucial for the quality control and development of Cloprostenol-based veterinary drugs. Further research into the specific binding kinetics and pharmacology of this isomer could provide deeper insights into the structure-activity relationships of the prostaglandin F receptor.

References

An In-depth Technical Guide to (+)-5-trans Cloprostenol: A Prostaglandin F2α Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α). It is recognized primarily as a stereoisomer and a minor impurity generated during the synthesis of the more biologically active (+)-Cloprostenol, which features a cis-configuration at the C5-C6 double bond.[1][2][3][4] While the parent compound, (+)-Cloprostenol, is a potent luteolytic agent widely used in veterinary medicine, the 5-trans isomer exhibits significantly lower biological activity.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its relationship to PGF2α, its interaction with the prostaglandin F receptor (FP receptor), and methodologies for its study.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and experimental application.

PropertyValueReference
Chemical Name [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[2-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid[2][4]
Synonyms D-Cloprostenol, (+)-5,6-trans Cloprostenol, (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α[2]
Molecular Formula C22H29ClO6[2]
Molecular Weight 424.9 g/mol [2]
CAS Number 57968-81-7[2]
Purity ≥95% to ≥98% (commercially available)[2][4]
Solubility >100 mg/mL in DMF and DMSO; >16 mg/mL in PBS (pH 7.2)[1][2]
Storage -20°C[2]
Stability ≥ 2 years at -20°C[2]

Receptor Binding and Biological Activity

This compound, like other PGF2α analogs, exerts its biological effects through interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The stereochemistry of the molecule, particularly the configuration of the double bond at the C5 position, is critical for its binding affinity and subsequent biological potency.

Receptor Binding Affinity

Although direct binding data for the 5-trans isomer is lacking, its in vivo activity is reported to be 20-fold less than the 5-cis form in terminating pregnancy in hamsters.[1][2] This significant reduction in potency strongly implies a correspondingly lower binding affinity for the FP receptor. For comparative purposes, Table 2 presents the binding affinities of the active (+)-Cloprostenol isomer (fluprostenol) and the natural ligand, PGF2α.

CompoundReceptorKi (nM)Reference
PGF2αMouse FP3-4
(+)-Cloprostenol (Fluprostenol)Mouse FP3-4
This compoundHuman FPData not available
Signaling Pathway

Activation of the FP receptor by PGF2α analogs typically initiates a signaling cascade through the Gq alpha subunit of the associated G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and luteolysis. There is also evidence of crosstalk with other signaling pathways, such as the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK) pathway.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a_analog This compound / PGF2α FP_receptor FP Receptor (GPCR) PGF2a_analog->FP_receptor Gq Gq Protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Luteolysis) Ca_release->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These protocols are adaptable for the comparison of different prostaglandin analogs.

Synthesis and Purification

The synthesis of (+)-Cloprostenol and its isomers is a multi-step process. This compound is often an impurity that needs to be separated from the desired 5-cis isomer.

Synthesis Overview: The synthesis of the (+)-isomer of cloprostenol can be achieved through a stereospecific route, often involving the protection of functional groups, reduction, and Wittig reactions to introduce the side chains. The deprotection of the final product yields the active compound.

Purification Protocol (Adapted from HPLC methods for cloprostenol isomers):

  • Column: Chiral stationary phase columns, such as Chiralcel OD-RH, are effective for separating cloprostenol enantiomers and potentially its geometric isomers.

  • Mobile Phase: A mixture of acetonitrile and a buffer, such as sodium dihydrogenphosphate (e.g., 20mM, pH 3.0), is commonly used. The ratio of acetonitrile to buffer (e.g., 33:67 v/v) should be optimized for baseline separation.

  • Flow Rate: A flow rate of approximately 0.7 to 1.0 mL/min is typical.

  • Detection: UV detection at a wavelength of 210 nm or 274 nm can be used.

  • Temperature: The separation is usually performed at ambient temperature (e.g., 20-25°C).

  • Fraction Collection: Fractions corresponding to the separated peaks of the 5-trans and 5-cis isomers are collected.

  • Solvent Evaporation and Characterization: The solvent is evaporated from the collected fractions, and the purity of the isolated this compound is confirmed by analytical HPLC and its structure verified by mass spectrometry and NMR.

Purification_Workflow Crude_Mixture Crude Synthesis Mixture (containing cloprostenol isomers) HPLC_Separation Chiral HPLC Separation Crude_Mixture->HPLC_Separation Fraction_Collection Fraction Collection HPLC_Separation->Fraction_Collection trans_Isomer This compound Fraction Fraction_Collection->trans_Isomer cis_Isomer (+)-Cloprostenol (5-cis) Fraction Fraction_Collection->cis_Isomer Solvent_Evaporation Solvent Evaporation trans_Isomer->Solvent_Evaporation Characterization Purity and Structural Analysis (Analytical HPLC, MS, NMR) Solvent_Evaporation->Characterization Purified_Product Purified this compound Characterization->Purified_Product

Purification Workflow for this compound.
In Vitro Assays

4.2.1. Radioligand Binding Assay (Adaptable Protocol)

This assay is used to determine the binding affinity (Ki) of this compound to the FP receptor.

  • Materials:

    • Cell membranes expressing the FP receptor (e.g., from HEK293 cells).

    • Radiolabeled PGF2α (e.g., [3H]PGF2α).

    • Unlabeled PGF2α (for determining non-specific binding).

    • This compound and other test compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • In a microplate, combine the cell membrane preparation, a fixed concentration of radiolabeled PGF2α, and varying concentrations of the unlabeled test compound (this compound).

    • For total binding, omit the unlabeled test compound.

    • For non-specific binding, add a high concentration of unlabeled PGF2α.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2.2. In Vitro Luteolysis Bioassay (Adaptable Protocol)

This assay assesses the functional activity of this compound by measuring its ability to induce luteolysis in cultured luteal cells.

  • Cell Culture:

    • Isolate and culture luteal cells from a suitable animal model (e.g., bovine or feline).

    • Maintain the cells in an appropriate culture medium supplemented with serum and antibiotics.

  • Treatment:

    • Treat the cultured luteal cells with varying concentrations of this compound, (+)-Cloprostenol (as a positive control), and a vehicle control.

    • Incubate for a defined period (e.g., 24-48 hours).

  • Endpoint Measurement:

    • Progesterone Secretion: Measure the concentration of progesterone in the culture medium using an ELISA or radioimmunoassay. A decrease in progesterone levels indicates luteolysis.

    • Cell Viability: Assess cell viability using assays such as MTT or LDH to determine if the compound has cytotoxic effects.

    • Gene Expression Analysis: Analyze the expression of genes involved in steroidogenesis (e.g., StAR, HSD3B) and apoptosis (e.g., Caspase-3) using quantitative real-time PCR (qRT-PCR).

InVitro_Assay_Workflow cluster_binding Receptor Binding Assay cluster_luteolysis In Vitro Luteolysis Assay Binding_Start Incubate FP receptor membranes with [3H]PGF2α and test compound Binding_Filter Filter and wash Binding_Start->Binding_Filter Binding_Count Scintillation counting Binding_Filter->Binding_Count Binding_Analysis Calculate Ki Binding_Count->Binding_Analysis Luteolysis_Start Culture luteal cells and treat with test compound Luteolysis_Measure Measure endpoints: - Progesterone (ELISA) - Cell Viability (MTT) - Gene Expression (qPCR) Luteolysis_Start->Luteolysis_Measure Luteolysis_Analysis Assess luteolytic activity Luteolysis_Measure->Luteolysis_Analysis

In Vitro Assay Workflow.
In Vivo Assays

4.3.1. Luteolytic Activity in a Hamster Model (Adaptable Protocol)

This in vivo model is used to assess the ability of this compound to terminate pregnancy, a functional measure of its luteolytic activity.

  • Animal Model:

    • Use time-mated pregnant hamsters.

  • Treatment:

    • Administer different doses of this compound, (+)-Cloprostenol (positive control), and a vehicle control via subcutaneous or intramuscular injection at a specific stage of gestation (e.g., day 6-8).

  • Endpoint Measurement:

    • Monitor the animals for signs of pregnancy termination (e.g., vaginal bleeding, abortion).

    • At a predetermined time point after treatment, euthanize the animals and examine the uterine horns for the presence or absence of viable fetuses.

  • Data Analysis:

    • Calculate the percentage of animals in each group that exhibit pregnancy termination.

    • Determine the effective dose (ED50) for each compound.

Conclusion

This compound serves as an important reference compound in the study of prostaglandin F2α analogs. Its significantly reduced biological activity compared to its 5-cis counterpart underscores the critical role of stereochemistry in ligand-receptor interactions and subsequent physiological responses. The technical information and adaptable protocols provided in this guide are intended to facilitate further research into the structure-activity relationships of prostaglandin analogs and their therapeutic potential. Further studies are warranted to precisely quantify the receptor binding affinity of this compound and to fully elucidate its pharmacological profile.

References

Stereoisomerism and Biological Activity of Cloprostenol Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and induce parturition.[1] As a chiral molecule, cloprostenol exists as two non-superimposable mirror images, or enantiomers: the dextrorotatory ((+)-cloprostenol or d-cloprostenol) and levorotatory ((-)-cloprostenol or l-cloprostenol) forms.[2][3] The commercially available product is often a racemic mixture (dl-cloprostenol), containing both enantiomers in equal proportions.[4] However, extensive research has demonstrated that the biological activity of cloprostenol is highly stereospecific, with one enantiomer being significantly more potent than the other.[5][6][7] This guide provides a comprehensive overview of the stereoisomerism of cloprostenol, the differential biological activities of its enantiomers, and the underlying experimental methodologies.

Stereoisomerism and Receptor Binding

The biological effects of cloprostenol are mediated through its interaction with the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor.[8][9] The binding of cloprostenol to the FP receptor is highly stereospecific, meaning the three-dimensional arrangement of atoms in the molecule significantly influences its ability to bind to and activate the receptor.

Studies have consistently shown that the d-cloprostenol enantiomer is the biologically active component , exhibiting a much greater affinity for the FP receptor compared to the l-cloprostenol enantiomer.[2][5][6][7] In fact, the l-isomer is often considered biologically inert or to have a significantly lower potency.[10][11]

Quantitative Data on Receptor Binding

The following table summarizes the relative potency of cloprostenol enantiomers in inhibiting the binding of radiolabeled PGF2α to its receptors in bovine corpus luteum and myometrial cell membranes.

CompoundTissueRelative Potency (vs. dl-cloprostenol)Reference
d-Cloprostenol Corpus Luteum~150 times more potent[6][7]
d-Cloprostenol Myometrium~10 times more potent[6][7]
PGF2α Corpus LuteumEquipotent to d-cloprostenol[6][7]
PGF2α MyometriumEquipotent to d-cloprostenol[6][7]

Biological Activity and Luteolytic Effects

The primary biological function of cloprostenol is its luteolytic activity, which involves the functional and morphological regression of the corpus luteum (CL).[4] This leads to a sharp decline in progesterone production, initiating the return to estrus and ovulation.[2][12]

The superior binding affinity of d-cloprostenol to the FP receptor translates directly to its enhanced luteolytic potency. It has been demonstrated that d-cloprostenol is approximately 3.5 times more potent than the racemic mixture in its biological activity.[2] Consequently, a lower dose of d-cloprostenol is required to achieve the same therapeutic effect as dl-cloprostenol.[4][5] For instance, the recommended therapeutic dose of d-cloprostenol in cattle is 150 µg, whereas the dose for the racemic mixture is 500 µg.[4]

The levorotatory isomer not only lacks significant luteolytic effect but may also sterically hinder the action of the dextrorotatory isomer at the receptor site.[10] This further underscores the importance of using the pure, biologically active enantiomer for optimal therapeutic outcomes and potentially reduced side effects.[10]

Signaling Pathway of Cloprostenol

The binding of d-cloprostenol to the FP receptor initiates a downstream signaling cascade. The FP receptor is coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with luteolysis.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol d-Cloprostenol d-Cloprostenol FP_Receptor FP Receptor (Gq/11-coupled) d-Cloprostenol->FP_Receptor Binds to PLC Phospholipase C FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C Activation DAG->PKC Luteolysis Luteolytic Effects Ca2+->Luteolysis PKC->Luteolysis

Caption: Signaling pathway of d-cloprostenol via the FP receptor.

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of cloprostenol enantiomers to the FP receptor.

Methodology:

  • Membrane Preparation:

    • Isolate cell membranes from tissues expressing the FP receptor (e.g., bovine corpus luteum or myometrium) or from cell lines overexpressing the receptor.[6]

    • Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [3H]PGF2α) with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (d-cloprostenol, l-cloprostenol, or dl-cloprostenol).[6]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled PGF2α).

  • Separation and Counting:

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each enantiomer.

G Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Binding_Reaction Binding Reaction (Radioligand + Membranes + Competitor) Membrane_Prep->Binding_Reaction Filtration Rapid Filtration Binding_Reaction->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50, Ki determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand receptor binding assay.

Luteolysis Assessment in Animal Models

This in vivo experiment evaluates the luteolytic efficacy of cloprostenol enantiomers.

Methodology:

  • Animal Selection and Synchronization:

    • Select a cohort of female animals (e.g., cows, mares) with a functional corpus luteum, confirmed by progesterone levels or ultrasonography.[13][14]

    • Animals can be synchronized to a specific stage of the estrous cycle if required.

  • Treatment Administration:

    • Divide the animals into treatment groups and administer a specific dose of d-cloprostenol, l-cloprostenol, or dl-cloprostenol via intramuscular injection.[4] Include a control group receiving a placebo.

  • Monitoring of Luteolysis:

    • Collect blood samples at regular intervals (e.g., 0, 24, 48, and 72 hours post-injection) to measure plasma progesterone concentrations.[13][15] A significant drop in progesterone indicates luteolysis.

    • Perform transrectal ultrasonography to monitor the size and vascularization of the corpus luteum.[13]

  • Estrus Detection:

    • Observe the animals for signs of estrus (e.g., behavioral changes, standing to be mounted) following the expected luteolysis.

  • Data Analysis:

    • Compare the changes in progesterone levels, corpus luteum size, and the timing and incidence of estrus between the different treatment groups.

G Animal_Selection Animal Selection & Synchronization Treatment Administration of Cloprostenol Enantiomers Animal_Selection->Treatment Monitoring Monitoring of Luteolysis Treatment->Monitoring Estrus_Detection Estrus Detection Treatment->Estrus_Detection Progesterone Progesterone Measurement Monitoring->Progesterone Ultrasound Ultrasonography Monitoring->Ultrasound Data_Analysis Data Analysis Progesterone->Data_Analysis Ultrasound->Data_Analysis Estrus_Detection->Data_Analysis

Caption: Experimental workflow for assessing luteolysis in vivo.

Conclusion

The biological activity of cloprostenol is intrinsically linked to its stereochemistry. The d-cloprostenol enantiomer is the primary contributor to the drug's potent luteolytic effects, demonstrating significantly higher binding affinity for the FP receptor than its l-counterpart. This stereoselectivity has important implications for drug development and clinical application, favoring the use of the pure d-enantiomer to maximize therapeutic efficacy and potentially minimize off-target effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of the distinct pharmacological profiles of cloprostenol enantiomers.

References

Pharmacological Profile of (+)-5-trans Cloprostenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5-trans Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) and a stereoisomer of the potent luteolytic agent, (+)-cloprostenol.[1][2][3][4] It is primarily known as a minor impurity generated during the synthesis of the pharmacologically active cis-isomer.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor interaction, functional activity, and the experimental methodologies used for its characterization. While specific quantitative data for this particular isomer is limited in publicly available literature, this guide consolidates the existing knowledge and provides a framework for its further investigation by presenting detailed experimental protocols and comparative data for related compounds.

Introduction

Cloprostenol, a synthetic PGF2α analogue, is widely used in veterinary medicine to synchronize estrus and induce parturition due to its potent luteolytic activity.[5] This action is mediated through its interaction with the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The biological activity of cloprostenol resides primarily in the (+)-enantiomer, specifically the cis-isomer. The (+)-5-trans isomer is reported to be significantly less active. One study noted that the (+)-5-trans isomer is 20-fold less active than the 5-cis form in terminating pregnancy in hamsters, indicating substantially lower in vivo potency.[1]

Receptor Binding Profile

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Prostanoid Receptor Ligands

CompoundFP ReceptorDP ReceptorEP1 ReceptorEP3 ReceptorEP4 ReceptorIP ReceptorTP Receptor
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not available
PGF2α 3-4>1000~100~100>1000>1000~100
(+)-Cloprostenol High AffinityLow AffinityLow AffinityLow AffinityLow AffinityLow AffinityLow Affinity
Travoprost acid 35 ± 552,0009540350141,000>90,000121,000
Latanoprost acid 98>10,000>10,000>10,000>10,000>10,000>10,000

Note: Data for PGF2α, Travoprost acid, and Latanoprost acid are compiled from various sources for comparative purposes. The affinity of (+)-Cloprostenol is described qualitatively due to a lack of specific numerical data in the searched literature.

Functional Activity

The functional activity of a ligand is determined by its ability to elicit a cellular response upon binding to its receptor. For FP receptor agonists, this is typically measured through second messenger assays, such as inositol phosphate accumulation or intracellular calcium mobilization. As with binding affinity, specific functional potency (EC50) and efficacy (Emax) values for this compound are not well-documented.

Table 2: Comparative Functional Potencies (EC50 in nM) of FP Receptor Agonists

CompoundInositol Phosphate TurnoverCalcium Mobilization
This compound Data not availableData not available
(+)-Cloprostenol 4.5Data not available
Travoprost acid 1.4 - 3.6Data not available
Latanoprost acid 32 - 124Data not available

Note: Data for (+)-Cloprostenol, Travoprost acid, and Latanoprost acid are provided for comparative context.

Signaling Pathways

The FP receptor primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, this initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand (+)-5-trans Cloprostenol FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Luteolysis) Ca_ER->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of prostanoid receptor ligands like this compound.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

Binding_Assay_Workflow A Prepare cell membranes expressing the prostanoid receptor of interest (e.g., FP receptor). B Incubate membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α). A->B C Add increasing concentrations of the unlabeled test compound (this compound). B->C D Separate bound from free radioligand by rapid filtration. C->D E Quantify radioactivity of the bound ligand using liquid scintillation counting. D->E G Calculate specific binding and generate a displacement curve to determine IC50 and Ki values. E->G F Determine non-specific binding using an excess of a non-radiolabeled standard ligand. F->G

Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of Gq-coupled receptors.

IP_Assay_Workflow A Culture cells expressing the FP receptor and label with [³H]-myo-inositol. B Pre-incubate cells with LiCl to inhibit inositol monophosphatase. A->B C Stimulate cells with varying concentrations of This compound. B->C D Lyse the cells and isolate the inositol phosphates by ion-exchange chromatography. C->D E Quantify the amount of [³H]-inositol phosphates using liquid scintillation counting. D->E F Generate a dose-response curve to determine EC50 and Emax values. E->F

Inositol Phosphate Accumulation Assay Workflow.

Protocol:

  • Cell Culture and Labeling: Plate cells expressing the FP receptor in multi-well plates and incubate with a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Assay Initiation: Wash the cells and pre-incubate with a buffer containing lithium chloride (LiCl) to block the degradation of inositol monophosphate.

  • Compound Stimulation: Add varying concentrations of the test compound (this compound) and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Extraction: Terminate the reaction by adding a lysis buffer (e.g., perchloric acid) and neutralize the extracts.

  • Purification: Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography columns.

  • Quantification: Elute the inositol phosphates and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of accumulated inositol phosphates against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

Calcium Mobilization Assay

This is another functional assay to measure Gq-coupled receptor activation by detecting changes in intracellular calcium levels.

Calcium_Assay_Workflow A Plate cells expressing the FP receptor in a 96- or 384-well plate. B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). B->C D Add varying concentrations of This compound to the wells. C->D E Monitor the change in fluorescence intensity over time. D->E F Generate a dose-response curve from the peak fluorescence to determine EC50 and Emax values. E->F

Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Plating: Seed cells expressing the FP receptor into black-walled, clear-bottom microplates.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage, for approximately one hour at 37°C.

  • Assay Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Compound Addition: The instrument will add the test compound at various concentrations to the wells while simultaneously monitoring fluorescence.

  • Data Acquisition: Record the fluorescence intensity before and after the addition of the compound over a period of several minutes.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the logarithm of the agonist concentration to obtain a dose-response curve from which EC50 and Emax values can be calculated.

Conclusion

This compound is a less active stereoisomer of the potent luteolytic agent (+)-cloprostenol. Its pharmacological profile is presumed to be that of a weak agonist at the FP receptor. The lack of specific quantitative binding and functional data in the public domain highlights a gap in the complete understanding of its pharmacology. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise binding affinities and functional potencies of this compound and other related prostanoid compounds. Such data are crucial for a comprehensive understanding of its structure-activity relationships and its potential off-target effects. Further research is warranted to fully elucidate the pharmacological profile of this cloprostenol isomer.

References

Unveiling the In Vitro Mechanism of Action of (+)-5-trans Cloprostenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5-trans Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α). While it is primarily known as a less active isomer and an impurity in the synthesis of the potent luteolytic agent (+)-Cloprostenol (the 5-cis isomer), understanding its in vitro mechanism of action is crucial for a comprehensive pharmacological profile. This technical guide delineates the core in vitro mechanism of action of PGF2α analogues, which is applicable to this compound, albeit with significantly lower potency. The guide details its interaction with the prostaglandin F2α receptor (FP receptor), the subsequent downstream signaling cascades, and provides methodologies for key experiments used to elucidate this pathway. Due to a scarcity of specific quantitative data for the (+)-5-trans isomer in peer-reviewed literature, this guide presents data for the natural ligand PGF2α and the active isomer, d-cloprostenol, to provide a robust comparative context.

Introduction

Prostaglandin F2α (PGF2α) and its synthetic analogues are critical regulators of various physiological processes, most notably in reproductive and ocular systems. Cloprostenol, a synthetic PGF2α analogue, is widely used in veterinary medicine for its potent luteolytic activity.[1] The biological activity of Cloprostenol is primarily attributed to its dextrorotatory (+) isomer with a cis configuration at the C5-C6 double bond ((+)-cis-Cloprostenol or d-cloprostenol). The (+)-5-trans isomer of Cloprostenol is a known impurity and is reported to be substantially less active.[2][3] This document focuses on the in vitro mechanism of action, which is initiated by the binding to a specific G protein-coupled receptor.

Receptor Binding and Activation

This compound, like other PGF2α analogues, exerts its effects by acting as an agonist at the Prostaglandin F receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[4] The binding to the FP receptor is highly stereospecific.

Receptor Binding Affinity

Table 1: Comparative Receptor Binding Affinities for the FP Receptor

CompoundTissue/Cell TypeKi / IC50 (nM)Reference
Prostaglandin F2αBovine Corpus LuteumKd: 1.6 (high affinity), 24 (low affinity)[6]
d-CloprostenolBovine Corpus Luteum- (equipotent to PGF2α)[5]
dl-CloprostenolBovine Corpus Luteum~150x less potent than d-Cloprostenol[5]
This compound-Data not available-

Note: The table presents data for PGF2α and comparative data for Cloprostenol isomers to provide context for the expected lower affinity of this compound.

Downstream Signaling Pathways

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The FP receptor predominantly couples to the Gq/11 family of G proteins.

Gq/11-Phospholipase C (PLC) Pathway

The activation of the Gq/11 protein initiates a canonical signaling cascade:

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C-β (PLCβ).

  • PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored calcium (Ca2+) from the ER into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration.[7]

  • Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC).[8] PKC then phosphorylates a variety of cellular proteins on serine and threonine residues, leading to downstream cellular responses.

Gq_Signaling_Pathway Cloprostenol (+)-5-trans Cloprostenol FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds Gq Gαq/11 FP_Receptor->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Calcium ↑ [Ca²⁺]i Ca_release->Calcium Leads to Calcium->PKC Co-activates Downstream Downstream Cellular Responses Calcium->Downstream Modulates Activity PKC->Downstream Phosphorylates Targets ERK_Activation_Pathway FP_Receptor FP Receptor Gq_PKC Gq → PKC FP_Receptor->Gq_PKC beta_Arrestin β-Arrestin FP_Receptor->beta_Arrestin EGFR EGFR Transactivation FP_Receptor->EGFR RAS_RAF_MEK Ras → Raf → MEK Gq_PKC->RAS_RAF_MEK beta_Arrestin->RAS_RAF_MEK EGFR->RAS_RAF_MEK ERK ERK1/2 RAS_RAF_MEK->ERK Phosphorylates Cellular_Responses Proliferation, Gene Expression ERK->Cellular_Responses Regulates Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing FP Receptor start->prep_membranes incubate Incubate Membranes with: - [³H]PGF2α (fixed concentration) - this compound (varying concentrations) prep_membranes->incubate separate Separate Bound and Free Radioligand (e.g., vacuum filtration) incubate->separate quantify Quantify Bound Radioactivity (scintillation counting) separate->quantify analyze Analyze Data: - Plot % inhibition vs. log[concentration] - Determine IC50 and Ki quantify->analyze end End analyze->end Calcium_Assay_Workflow start Start plate_cells Plate Cells Expressing FP Receptor in a multi-well plate start->plate_cells load_dye Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fura-2 AM or Fluo-4 AM) plate_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells stimulate Stimulate Cells with Varying Concentrations of this compound wash_cells->stimulate measure_fluorescence Measure Changes in Fluorescence using a fluorescence plate reader or microscope stimulate->measure_fluorescence analyze Analyze Data: - Plot change in fluorescence vs. log[concentration] - Determine EC50 measure_fluorescence->analyze end End analyze->end Western_Blot_Workflow start Start treat_cells Treat Cells Expressing FP Receptor with this compound for various times/concentrations start->treat_cells lyse_cells Lyse Cells and Collect Protein Lysates treat_cells->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein sds_page Separate Proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer Proteins to a Membrane (e.g., PVDF) sds_page->transfer block Block Non-specific Binding Sites transfer->block probe_primary Incubate with Primary Antibody (anti-phospho-ERK1/2) block->probe_primary probe_secondary Incubate with HRP-conjugated Secondary Antibody probe_primary->probe_secondary detect Detect Chemiluminescence probe_secondary->detect strip_reprobe Strip and Reprobe with Antibody for Total ERK1/2 detect->strip_reprobe analyze Analyze Data: - Quantify band intensity - Normalize phospho-ERK to total ERK strip_reprobe->analyze end End analyze->end

References

The Role of d-Cloprostenol and its Isomers in Reproductive Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to control the reproductive cycle in various species, particularly cattle, swine, and horses. Its primary function is to induce the regression of the corpus luteum (luteolysis), leading to a decline in progesterone levels and enabling the initiation of a new estrous cycle or the induction of parturition. Cloprostenol exists as a racemic mixture of two enantiomers: d-cloprostenol and l-cloprostenol. The dextrorotatory enantiomer, d-cloprostenol, is the biologically active component responsible for the luteolytic effects. During the synthesis of d-cloprostenol, other isomers can be formed as minor impurities, including (+)-5-trans Cloprostenol. This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental evaluation of d-cloprostenol, while also clarifying the role and relative activity of its isomers.

Mechanism of Action: A Cascade of Cellular Events

d-Cloprostenol exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the surface of luteal cells. This binding initiates a cascade of intracellular signaling events, ultimately leading to the functional and structural regression of the corpus luteum.

The activation of the FP receptor by d-cloprostenol primarily couples to Gαq and Gαi proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade culminates in the activation of several downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in the pro-inflammatory and apoptotic processes that characterize luteolysis.

PGF2a_Signaling_Pathway PGF2a d-Cloprostenol FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds G_protein Gαq/Gαi FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB_pathway NF-κB Pathway Ca_release->NFkB_pathway Activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates Gene_expression Altered Gene Expression MAPK_pathway->Gene_expression NFkB_pathway->Gene_expression Apoptosis Apoptosis Gene_expression->Apoptosis

PGF2α Signaling Pathway

Role of Cloprostenol Isomers

The biological activity of cloprostenol is highly stereospecific. The d-cloprostenol (a cis isomer) is the enantiomer that binds with high affinity to the FP receptor and is responsible for the potent luteolytic effects observed. In contrast, this compound is an isomer that is significantly less active. It is often considered an impurity in the synthesis of d-cloprostenol. Studies have shown that the (+)-5-trans isomer is approximately 20-fold less active than the 5-cis form in terminating pregnancy in hamsters[1].

Applications in Reproductive Biology

The primary application of d-cloprostenol is in the synchronization of estrus in livestock, which is crucial for the implementation of artificial insemination (AI) programs. By inducing luteolysis, d-cloprostenol allows for the controlled timing of estrus and ovulation in a herd, leading to more efficient breeding management.

Key Applications:

  • Estrus Synchronization: Used in various protocols, such as the Ovsynch program, to bring a group of animals into heat at a predetermined time.

  • Treatment of Reproductive Disorders: Effective in treating conditions such as silent heat, persistent corpus luteum, and pyometra.

  • Induction of Parturition: Can be used to induce farrowing in sows and parturition in mares.

  • Termination of Pregnancy: Can be used for the elective termination of pregnancy.

Quantitative Data on d-Cloprostenol Efficacy

The following tables summarize quantitative data from various studies on the use of d-cloprostenol and its isomers.

Table 1: Recommended Dosages of d-Cloprostenol

SpeciesRecommended Dose (d-Cloprostenol)Route of Administration
Cattle150 µgIntramuscular
Swine75 µgIntramuscular
Horses75 µgIntramuscular

Table 2: Comparative Luteolytic Efficacy of Cloprostenol Isomers in Bovine Corpus Luteum

CompoundRelative Potency (vs. dl-cloprostenol)
d-Cloprostenol~150 times more potent
PGF2αEquipotent to d-cloprostenol
PGE1~280 times less potent

Table 3: Estrus Response in Beef Heifers to Different Doses and Routes of Cloprostenol Administration [2]

Dose (µg)RouteEstrus Detection Rate (%)Ovulation Rate (%)
500i.m.7889
500s.c.100100
125i.m.5555
125s.c.3344

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of d-cloprostenol.

Prostaglandin F2α Receptor Binding Assay

This assay is used to determine the binding affinity of d-cloprostenol and its isomers to the FP receptor.

Materials:

  • Membrane preparation from bovine corpus luteum or cells expressing the FP receptor.

  • Radiolabeled PGF2α (e.g., [3H]PGF2α).

  • Unlabeled d-cloprostenol, this compound, and other competing ligands.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Scintillation cocktail.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the unlabeled ligands.

  • In a microtiter plate, add the membrane preparation, a fixed concentration of radiolabeled PGF2α, and varying concentrations of the unlabeled ligands.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

Receptor_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents incubation Incubate (Membranes + Radioligand + Test Compound) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting (Measure Radioactivity) washing->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Receptor Binding Assay Workflow
Progesterone Radioimmunoassay (RIA)

This assay is used to quantify the concentration of progesterone in serum samples to assess the luteolytic effect of d-cloprostenol.

Materials:

  • Progesterone-specific antibody.

  • Radiolabeled progesterone (e.g., [125I]progesterone).

  • Progesterone standards of known concentrations.

  • Serum samples from treated and control animals.

  • Assay buffer.

  • Second antibody (for precipitation of the primary antibody-antigen complex).

  • Gamma counter.

Procedure:

  • Pipette known amounts of progesterone standards and unknown serum samples into assay tubes.

  • Add a fixed amount of progesterone-specific antibody to each tube.

  • Add a fixed amount of radiolabeled progesterone to each tube.

  • Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 24 hours) to allow for competitive binding.

  • Add the second antibody to precipitate the primary antibody-progesterone complex.

  • Centrifuge the tubes to pellet the precipitate.

  • Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Construct a standard curve by plotting the percentage of bound radioligand against the concentration of the progesterone standards.

  • Determine the progesterone concentration in the unknown samples by interpolating their binding values on the standard curve.

Ovsynch Protocol for Estrus Synchronization in Cattle

This is a widely used field protocol that incorporates d-cloprostenol for timed artificial insemination.

Procedure:

  • Day 0: Administer an injection of Gonadotropin-Releasing Hormone (GnRH) to synchronize follicular wave emergence.

  • Day 7: Administer an injection of d-cloprostenol (150 µg, IM) to induce luteolysis.

  • Day 9 (56 hours after d-cloprostenol): Administer a second injection of GnRH to induce ovulation of the dominant follicle.

  • Day 10 (16-20 hours after the second GnRH injection): Perform timed artificial insemination.

Ovsynch_Protocol Day0 Day 0 GnRH Injection Day7 Day 7 d-Cloprostenol Injection Day0->Day7 7 days Day9 Day 9 (56h post-Cloprostenol) Second GnRH Injection Day7->Day9 56 hours Day10 Day 10 (16-20h post-GnRH) Timed AI Day9->Day10 16-20 hours

Ovsynch Protocol Workflow

d-Cloprostenol is a highly effective and widely used synthetic prostaglandin F2α analogue in reproductive biology. Its potent luteolytic activity, mediated through the FP receptor signaling cascade, makes it an invaluable tool for the management of reproduction in livestock. While isomers such as this compound exist, they exhibit significantly lower biological activity and are primarily considered impurities of the more potent d-cloprostenol. A thorough understanding of the mechanism of action, appropriate dosages, and experimental protocols for d-cloprostenol is essential for researchers, scientists, and drug development professionals working in the field of animal reproduction.

References

Understanding the Luteolytic Activity of Prostaglandin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the luteolytic activity of prostaglandin analogs, focusing on their core mechanisms of action. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological pathways.

Introduction to Luteolysis and Prostaglandin Analogs

The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy through the production of progesterone.[1] In the absence of pregnancy, the CL undergoes a process of regression known as luteolysis, which is critical for the initiation of a new reproductive cycle.[2][3] In many mammalian species, the primary physiological trigger for luteolysis is prostaglandin F2α (PGF2α), which is released from the uterus.[4][5]

PGF2α and its synthetic analogs are widely used in veterinary and human medicine to control reproductive cycles and treat various conditions.[6][7] These compounds exert their effects by binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[8] The activation of the FP receptor initiates a cascade of intracellular events that ultimately lead to the functional and structural regression of the corpus luteum.[9][10] Functional luteolysis is characterized by a rapid decline in progesterone secretion, while structural luteolysis involves the apoptosis of luteal cells.[9][10]

Quantitative Data: Receptor Binding Affinities and Functional Potencies

The efficacy of different prostaglandin analogs is determined by their affinity for the FP receptor and their potency in activating downstream signaling pathways. The following tables summarize key quantitative data for a range of prostaglandin analogs, providing a basis for comparative analysis.

CompoundReceptor TypeBinding Affinity (Ki, nM)
PGF2α (Dinoprost) FP~1[9]
EP1>1000
EP2>1000
EP3>1000
DP>1000
IP>1000
TP>1000
Cloprostenol FPSimilar to PGF2α[9]
Fluprostenol FP3.2[2]
EP19540[2]
EP33501[2]
Latanoprost acid FP98[2]
EP1119[2]
Bimatoprost acid FP83[2]
EP195[2]
EP3387[2]
Travoprost acid FP35[2]
DP52,000[2]
EP19540[2]
EP33501[2]
EP441,000[2]
IP>90,000[2]
TP121,000[2]
Tafluprost acid FPHigh affinity [No specific Ki value found]

Table 1: Binding Affinities of Prostaglandin Analogs to Prostaglandin Receptors. This table presents the inhibitory constant (Ki) values, which represent the concentration of the ligand that binds to 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

CompoundCell Type/AssayPotency (EC50, nM)
PGF2α (Dinoprost) Bovine Luteal Cells (InsP3 production)36[3]
Fluprostenol Human Ciliary Muscle Cells (PI Turnover)1.4[2]
Human Trabecular Meshwork Cells (PI Turnover)3.6[2]
Latanoprost acid FP Receptor (PI Turnover)32-124[2]
EP1 Receptor (PI Turnover)119[2]
Bimatoprost acid FP Receptor (PI Turnover)2.8-3.8[2]
EP1 Receptor (PI Turnover)2.7[2]
Travoprost acid Human Ciliary Muscle Cells (PI Turnover)1.4[2]
Human Trabecular Meshwork Cells (PI Turnover)3.6[2]

Table 2: Functional Potencies of Prostaglandin Analogs. This table shows the half-maximal effective concentration (EC50) values, which represent the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.

Signaling Pathways in Prostaglandin-Induced Luteolysis

The binding of PGF2α or its analogs to the FP receptor on luteal cells triggers a well-defined signaling cascade. The primary pathway involves the activation of the Gαq subunit of the G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][11]

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[3][12] The resulting increase in intracellular calcium concentration is a key event in initiating luteolysis.[12][13] DAG, along with the elevated calcium levels, activates protein kinase C (PKC), which phosphorylates various downstream target proteins, further contributing to the luteolytic process.[11]

Recent studies have also implicated other signaling pathways in PGF2α-induced luteolysis, including the induction of endoplasmic reticulum (ER) stress and autophagy.[2]

PGF2a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α / Analog FP_receptor FP Receptor PGF2a->FP_receptor Binds to Gq Gαq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates Luteolytic_effects Downstream Luteolytic Effects (↓ Progesterone, Apoptosis) Ca_release->Luteolytic_effects Contributes to PKC->Luteolytic_effects Leads to

Caption: PGF2α signaling pathway in luteal cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the luteolytic activity of prostaglandin analogs.

In Vivo Luteolysis Induction Model (Ovine)

This protocol is adapted from a model developed in sheep to mimic natural luteolysis.[14]

Objective: To induce and study luteolysis in vivo by systemic pulsatile infusions of PGF2α.

Materials:

  • Mature ewes with confirmed regular estrous cycles.

  • Prostaglandin F2α (pharmaceutical grade).

  • Saline solution (sterile).

  • Infusion pump.

  • Intravenous catheters.

  • Blood collection tubes (for progesterone analysis).

  • Centrifuge.

Procedure:

  • Animal Preparation: Acclimatize ewes to handling and experimental conditions. Synchronize estrous cycles using standard protocols.

  • Catheterization: On the mid-luteal phase (e.g., day 10 post-estrus), surgically place catheters in the jugular vein for infusion and blood sampling.

  • PGF2α Infusion: Prepare a solution of PGF2α in sterile saline. A typical infusion rate is 20 μ g/min for 1 hour.[14]

  • Pulsatile Administration: Administer a series of 1-hour infusions at physiological intervals (e.g., every 3-4 hours). A minimum of five pulses is often required to consistently induce luteolysis.[14]

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period and for several hours after the final infusion.

  • Progesterone Analysis: Centrifuge blood samples to separate plasma. Analyze plasma progesterone concentrations using a validated ELISA or RIA kit.

  • Data Analysis: Plot progesterone concentrations over time to assess the decline in luteal function. A significant and sustained decrease in progesterone indicates successful luteolysis.

InVivo_Luteolysis_Workflow start Start: Mid-luteal Phase Ewe catheter Jugular Vein Catheterization start->catheter infusion Pulsatile PGF2α Infusion (e.g., 5 pulses, 1 hr each) catheter->infusion sampling Serial Blood Sampling infusion->sampling centrifuge Plasma Separation sampling->centrifuge elisa Progesterone ELISA centrifuge->elisa analysis Data Analysis: Progesterone Decline elisa->analysis end End: Luteolysis Confirmed analysis->end

Caption: Workflow for in vivo luteolysis induction.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a prostaglandin analog for the FP receptor.

Materials:

  • Cell membranes expressing the FP receptor (from transfected cells or corpus luteum tissue).

  • Radiolabeled PGF2α (e.g., [³H]PGF2α).

  • Unlabeled prostaglandin analog (competitor).

  • Binding buffer (e.g., Tris-HCl with MgCl₂ and EDTA).

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize FP receptor-expressing cells or tissue in a buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a series of tubes, add a constant amount of cell membranes and a constant concentration of radiolabeled PGF2α.

  • Competition: Add increasing concentrations of the unlabeled prostaglandin analog to the tubes. Include a tube with no competitor (total binding) and a tube with a high concentration of unlabeled PGF2α (non-specific binding).

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the competitor concentration. Use non-linear regression to fit the data and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to a prostaglandin analog.

Materials:

  • Luteal cells (primary culture or cell line).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Prostaglandin analog.

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture: Plate luteal cells on glass coverslips or in a multi-well plate and culture until they reach the desired confluency.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in the physiological salt solution for a specific time (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells with the physiological salt solution to remove any extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the prostaglandin analog.

  • Stimulation: Add the prostaglandin analog at the desired concentration to the cells.

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity over time. For ratio-metric dyes like Fura-2, alternate the excitation wavelength and record the emission at a single wavelength.

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths over time. The peak increase in fluorescence corresponds to the maximum intracellular calcium concentration.

Progesterone Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of progesterone in plasma or cell culture media.

Materials:

  • Progesterone ELISA kit (commercially available).

  • Plasma samples or cell culture media.

  • Microplate reader.

Procedure:

  • Kit Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[1][4]

  • Assay Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated progesterone.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Absorbance Reading: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the progesterone concentration in the unknown samples.

Conclusion

Prostaglandin analogs are potent luteolytic agents that play a crucial role in reproductive management. Their mechanism of action is primarily mediated through the FP receptor, leading to a cascade of intracellular events that inhibit progesterone synthesis and induce apoptosis in luteal cells. This guide has provided a comprehensive overview of the quantitative aspects of prostaglandin analog activity, the underlying signaling pathways, and detailed experimental protocols for their investigation. A thorough understanding of these core principles is essential for the continued development and application of these important therapeutic compounds.

References

Methodological & Application

In Vivo Administration of Cloprostenol in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α) widely utilized in veterinary medicine for its potent luteolytic activity.[1][2] This function allows for the synchronization of estrus in livestock, termination of unwanted pregnancies, and treatment of reproductive disorders such as luteal cysts.[1][3] Cloprostenol exists as different isomers, with the dextrorotatory (+) cis-isomer (d-cloprostenol) being the most biologically active component responsible for luteolysis.[4] Conversely, (+)-5-trans Cloprostenol is a minor impurity generated during the synthesis of (+)-cloprostenol and is reported to be approximately 20-fold less active.[5][6][7]

These application notes provide a comprehensive overview of the in vivo administration of the active form of cloprostenol in various animal models, summarizing key quantitative data and detailing experimental protocols. Given the significantly lower potency of this compound, the following information primarily pertains to the active d-cloprostenol or racemic cloprostenol mixtures, which are commonly used in research and clinical practice. Researchers investigating the (+)-5-trans isomer should consider its reduced activity when designing experiments.

Data Presentation: Quantitative In Vivo Data for Cloprostenol Administration

The following tables summarize dosages and effects of cloprostenol administration across different animal species as reported in the literature.

Table 1: Bovine (Cattle and Heifers)

ApplicationDoseRoute of AdministrationAnimal ModelKey Findings
Estrus Synchronization500 µgIntramuscular (i.m.)Beef HeifersInterval to estrus was shorter with 500 µg i.m. (58.5h) compared to subcutaneous or lower doses.[8]
Estrus Synchronization125 µg vs. 500 µgIntramuscular (i.m.) or Subcutaneous (s.c.)Beef Heifers500 µg resulted in higher rates of estrus detection and ovulation compared to 125 µg on Day 7 post-ovulation.[8]
Luteolysis Induction500 µgIntramuscular (i.m.)Lactating Dairy CowsLower circulating progesterone (P4) within the first 12 hours post-injection compared to dinoprost.[9]
Luteolysis Induction50 µgIntra-luteal (i.l.)Dairy CowsDetermined to be the minimal luteolytic dose when administered directly into the corpus luteum.[10][11]
Estrus Synchronization125 µgIntravulvosubmucous (i.v.s.m.)HeifersAs effective as the standard 500 µg i.m. dose, suggesting a dose reduction is possible with this route.[12]

Table 2: Swine (Sows)

ApplicationDoseRoute of AdministrationAnimal ModelKey Findings
Induction of Parturition175 µgIntramuscular (i.m.)SowsStandard therapeutic dose for induction of farrowing.[4]
Induction of Parturition75 µg (d-cloprostenol)Intramuscular (i.m.)SowsRecommended dose for the active d-cloprostenol isomer.[4][8]

Table 3: Equine (Horses)

ApplicationDoseRoute of AdministrationAnimal ModelKey Findings
Estrus Synchronization125-250 µg (<500kg) / 250-500 µg (>500kg)Intramuscular (i.m.)MaresA single dose is administered to induce estrus.[1]
Termination of Early Gestation125-500 µg (weight dependent)Intramuscular (i.m.)MaresAdministered between day 5 and 120 of gestation.[1]

Table 4: Other Animal Models

ApplicationDoseRoute of AdministrationAnimal ModelKey Findings
Estrus Synchronization0.20, 0.25, and 0.30 mg/animalIntramuscular (i.m.)Guinea PigsAll doses effectively induced estrus; 0.30 mg with male stimulation showed the earliest onset (46.9 h).[2][13]
Shortening of Dioestrus2.5 µg/kgSubcutaneous (s.c.)Female DogsThree injections at 48h intervals effectively induced luteal regression.[14]
Estrus Synchronization30 µg (d-cloprostenol)Intramuscular (i.m.)Dairy GoatsTwo administrations at a 7.5-day interval resulted in a higher pregnancy rate (71.4%) compared to an 11.5-day interval.[15]
Estrus SynchronizationNot specifiedInjectionsRatsA combination protocol of cloprostenol and progesterone (Cl+Pg+Cl) resulted in 100% conception efficiency within the first day.[16]

Signaling Pathway of Cloprostenol

Cloprostenol, as a PGF2α analog, exerts its effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[6] Activation of the FP receptor initiates a signaling cascade primarily through the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6] This cascade ultimately results in the physiological responses of smooth muscle contraction and luteolysis.[7]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cloprostenol Cloprostenol (PGF2α Analog) FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds to G_Protein Gq Gβγ FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein:Gα->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Responses (e.g., Luteolysis, Smooth Muscle Contraction) Ca_Release->Physiological_Response PKC->Physiological_Response

Caption: PGF2α (Cloprostenol) Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of cloprostenol.

Protocol 1: Estrus Synchronization in Beef Cattle (Ovsynch Protocol)

This protocol is designed to synchronize ovulation, allowing for fixed-time artificial insemination (TAI) without the need for estrus detection.

Materials:

  • Gonadotropin-releasing hormone (GnRH)

  • Cloprostenol (e.g., 500 µ g/dose )

  • Syringes and needles (18-20 gauge, 1.5-inch)

  • Animal restraints

  • Record-keeping materials

Procedure:

  • Day 0: Administer a 100 µg dose of GnRH via intramuscular (i.m.) injection. This will cause either ovulation of a dominant follicle or the start of a new follicular wave.

  • Day 7: Administer a 500 µg dose of cloprostenol via i.m. injection. This induces luteolysis of the corpus luteum, allowing the new dominant follicle to mature.

  • Day 9 (48-54 hours after cloprostenol): Administer a second 100 µg dose of GnRH i.m. to trigger ovulation of the mature follicle.

  • Day 10 (16-20 hours after second GnRH): Perform fixed-time artificial insemination (TAI).

Protocol 2: Estrus Synchronization in Laboratory Rats

This protocol is adapted from studies demonstrating successful estrus synchronization for timed breeding.

Materials:

  • Progesterone (Pg) solution

  • Cloprostenol (Cl) solution (dose to be optimized, e.g., based on body weight)

  • Syringes and needles for subcutaneous (s.c.) or intramuscular (i.m.) injection

  • Vaginal smear equipment (pipette, microscope slides, saline)

  • Microscope

Procedure:

  • Animal Acclimatization: House female rats under controlled lighting conditions (e.g., 12:12 light-dark cycle) and allow for at least one week of acclimatization.

  • Cycle Monitoring (Optional but Recommended): Perform daily vaginal smears to determine the stage of the estrous cycle for each rat. This allows for treatment initiation at a consistent stage (e.g., diestrus).

  • Hormonal Treatment (Cl+Pg+Cl Protocol):

    • Day 1: Administer an initial injection of cloprostenol.

    • Day 2: Administer an injection of progesterone. This helps to suppress estrus and further synchronize the follicular wave.

    • Day 4: Administer a second injection of cloprostenol to ensure complete luteolysis.

  • Estrus Confirmation and Mating:

    • Beginning 24 hours after the final cloprostenol injection, monitor for signs of estrus (e.g., lordosis behavior, cornified epithelial cells in vaginal smear).

    • Once in estrus, pair females with males for breeding. Conception is expected to be highly synchronized.[16]

Experimental Workflow Diagram

The following diagram illustrates a common workflow for an estrus synchronization study in cattle, such as the Ovsynch protocol.

Estrus_Sync_Workflow cluster_setup Experimental Setup cluster_protocol Ovsynch Protocol cluster_data Data Collection cluster_analysis Analysis Animal_Selection Select Cycling Beef Cows Randomization Randomly Assign to Treatment Groups Animal_Selection->Randomization Day_0 Day 0: Administer GnRH (100 µg) Randomization->Day_0 Day_7 Day 7: Administer Cloprostenol (500 µg) Day_0->Day_7 7 days Blood_Sampling Blood Sampling (for Progesterone Assay) Day_0->Blood_Sampling Day_9 Day 9: Administer 2nd GnRH (100 µg) Day_7->Day_9 48-54 hrs Day_7->Blood_Sampling Ultrasound Ovarian Ultrasound (Follicle/CL size) Day_7->Ultrasound Day_10 Day 10: Fixed-Time AI (TAI) Day_9->Day_10 16-20 hrs Pregnancy_Diagnosis Pregnancy Diagnosis (~Day 30-40 post-AI) Day_10->Pregnancy_Diagnosis ~20-30 days Statistical_Analysis Statistical Analysis (Pregnancy Rates, etc.) Pregnancy_Diagnosis->Statistical_Analysis

Caption: Ovsynch Protocol Experimental Workflow.

References

Application Notes and Protocols for Uterine Contraction Studies Using (+)-5-trans Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α). It is a potent luteolytic agent and a powerful stimulator of uterine smooth muscle contraction. These characteristics make it a valuable tool in reproductive research and veterinary medicine for inducing estrus and managing reproductive disorders. In a research setting, this compound is frequently utilized to investigate the mechanisms of myometrial contractility and to screen for novel uterotonic or tocolytic agents.

These application notes provide detailed protocols and background information for the use of this compound in in vitro uterine contraction studies.

Mechanism of Action

This compound exerts its uterotonic effects by acting as a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. The binding of this compound to the FP receptor on myometrial cells initiates a downstream signaling cascade that leads to smooth muscle contraction.

The primary signaling pathway involves the activation of a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. Additionally, activation of the FP receptor can also lead to an influx of extracellular calcium through plasma membrane channels, further contributing to the rise in intracellular Ca2+ and sustained contractions.

Data Presentation

The potency of this compound and other PGF2α analogs can be quantified by determining their half-maximal effective concentration (EC50) in uterine tissue preparations. The following table summarizes the available quantitative data for cloprostenol and related compounds.

CompoundSpeciesTissueParameterValueReference
CloprostenolRatIsolated non-pregnant uterusEC500.73 ± 0.01 nM[1]
d-CloprostenolBovineMyometrial cell membranesPotency vs. dl-cloprostenol~10 times more potent[2]
PGF2αRatIsolated non-pregnant uterusEC5052 ± 11 nM[1]

Signaling Pathway Diagram

G cluster_membrane Myometrial Cell Membrane cluster_cytoplasm Cytoplasm Cloprostenol (+)-5-trans Cloprostenol FP_Receptor FP Receptor Cloprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_cyto Increased Intracellular [Ca2+] SR->Ca_cyto Releases Ca2+ Ca_SR Ca2+ Contraction Uterine Contraction Ca_cyto->Contraction Leads to

Caption: Signaling pathway of this compound in uterine smooth muscle cells.

Experimental Protocols

In Vitro Uterine Contraction Assay Using an Organ Bath

This protocol describes a standard method for assessing the contractile response of isolated uterine tissue to this compound.

Materials:

  • Uterine tissue from a suitable animal model (e.g., rat, guinea pig, bovine)

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • This compound stock solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

  • Standard laboratory glassware and dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Carefully dissect the uterus and place it in cold, oxygenated Krebs-Henseleit solution.

    • Remove adherent connective and fatty tissue.

    • Cut longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide).

  • Mounting the Tissue:

    • Mount the uterine strips vertically in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

    • Apply an initial tension of 1 gram (this may need to be optimized depending on the tissue) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Experimental Protocol:

    • After the equilibration period, record the spontaneous contractile activity of the uterine strips.

    • Prepare a series of dilutions of this compound from the stock solution.

    • Add the dilutions cumulatively to the organ bath to construct a dose-response curve. Start with the lowest concentration and increase it stepwise after the response to the previous concentration has reached a plateau.

    • Record the contractile responses (frequency, amplitude, and duration of contractions) at each concentration.

  • Data Analysis:

    • Measure the amplitude of contractions and express it as a percentage of the maximal contraction achieved.

    • Plot the percentage of maximal response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow Diagram

G A Uterine Tissue Dissection B Preparation of Myometrial Strips A->B C Mounting in Organ Bath B->C D Equilibration (60 min) C->D E Record Spontaneous Contractions D->E F Cumulative Addition of This compound E->F G Record Contractile Responses F->G H Data Analysis (Dose-Response Curve) G->H I Determine EC50 H->I

Caption: Experimental workflow for an in vitro uterine contraction study.

References

Application Notes and Protocols for (+)-5-trans Cloprostenol in Fertility Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-5-trans Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α).[1][2] It belongs to a class of compounds known as luteolytic agents, which are instrumental in the fields of reproductive biology and veterinary medicine.[1] The primary function of cloprostenol is to induce the functional and morphological regression of the corpus luteum (luteolysis), the transient endocrine structure responsible for producing progesterone.[3] This action effectively terminates the luteal phase of the estrous cycle, leading to a return to estrus and subsequent ovulation.

It is important to note that this compound is a stereoisomer, specifically a minor impurity, generated during the synthesis of the more biologically potent (+)-cloprostenol (the 5-cis isomer).[4][5] Studies have shown that the (+)-5-trans isomer is significantly less active; for instance, it is 20-fold less potent than the 5-cis form in terminating pregnancy in hamsters.[4][5] While most commercially available products and research studies utilize the more active cis-isomer (often referred to as d-cloprostenol), the mechanism of action and applications described are fundamentally the same for both isomers, differing primarily in efficacy and required dosage. The information presented herein pertains to the general use of cloprostenol as a PGF2α analogue in fertility research.

Mechanism of Action

Cloprostenol exerts its effects by binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. The activation of the FP receptor in luteal cells initiates a signaling cascade that leads to the rapid demise of the corpus luteum.

The key steps in the signaling pathway are:

  • Receptor Binding: Cloprostenol binds to the FP receptor on the surface of luteal cells.

  • G-Protein Activation: The receptor-ligand complex activates the Gq/11 protein.

  • PLC Activation: The activated G-protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • PKC Activation: The elevated intracellular Ca2+ and DAG collectively activate Protein Kinase C (PKC).

  • Downstream Effects: The activation of PKC and other calcium-dependent pathways leads to the inhibition of progesterone synthesis (luteal steroidogenesis) and initiates apoptosis (programmed cell death) of the luteal cells, resulting in the structural regression of the corpus luteum.

This sharp decline in circulating progesterone removes the negative feedback on the hypothalamus and pituitary gland, permitting an increase in Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH) pulse frequency, which in turn stimulates follicular development, estrus, and ovulation.[3]

PGF2a_Signaling_Pathway cluster_cell Luteal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cloprostenol Cloprostenol FP_Receptor FP Receptor Cloprostenol->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Luteolysis Luteolysis (Apoptosis, ↓Progesterone) PKC->Luteolysis

Caption: PGF2α Analogue Signaling Pathway in a Luteal Cell.

Applications in Fertility Research

The primary application of this compound and its analogues is the manipulation of the estrous cycle in polyestrous species, particularly in livestock for agricultural and research purposes.

  • Estrus Synchronization: This is the most widespread application. By administering cloprostenol to a group of cycling females, researchers can induce luteolysis in animals that are in the mid-to-late luteal phase (days 5-16 in cattle), causing them to enter estrus within a predictable timeframe (typically 2-5 days).[3] This allows for fixed-time artificial insemination (FTAI), eliminating the need for estrus detection and concentrating labor. Protocols often involve one or two precisely timed injections.[3][6]

  • Treatment of Reproductive Pathologies:

    • Persistent Corpus Luteum: In cases where the CL fails to regress naturally, cloprostenol can be used to resolve the structure and allow the animal to resume normal cyclicity.

    • Luteal Cysts: These are anovulatory structures that produce progesterone. Cloprostenol is effective at regressing the luteal tissue, helping to resolve the cyst.[7]

    • Postpartum Uterine Health: Cloprostenol's ability to cause uterine muscle contractions aids in the expulsion of uterine fluids. It is used to treat conditions like pyometra and endometritis and can improve uterine involution postpartum.[3][8]

  • Induction of Parturition or Abortion: By causing a rapid drop in progesterone and stimulating myometrial contractions, cloprostenol can be used to induce labor near term or to terminate unwanted pregnancies.[3][9]

  • Use in Assisted Reproductive Technologies (ART): Cloprostenol is a key component of synchronization protocols used to prepare both oocyte donors and embryo recipients in ART programs like in vitro fertilization (IVF) and embryo transfer (ET).[10]

  • In Vitro Research: While widely used in vivo, the direct addition of PGF2α or its analogues to in vitro maturation (IVM) media for oocytes has shown limited or no benefit on subsequent embryo development in some species like cattle.[11][12][13] Studies indicate that while genes related to prostaglandin activity are present in cumulus cells, the receptors on the oocyte itself may be very low or undetectable.[11][12][13]

Quantitative Data Summary

The efficacy of cloprostenol has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of Cloprostenol Administration Route on Conception Rate in Dairy Cows

Treatment Group Administration Route Dose Conception Rate (%) Control Group Rate (%) Reference
D-Cloprostenol Intramuscular (IM) 150 µg 60.1%* 40.6% [14][15]
D-Cloprostenol Intravenous (IV) 150 µg 32.3% 40.6% [14]
D-Cloprostenol Intrauterine (IU) 5 µg 50.0% 40.6% [14]

Statistically significant increase (p < 0.05)

Table 2: Estrus and Conception Rates in Dairy Cows with Ovarian Structures After a Single 500 µg Cloprostenol Injection

Ovarian Structure at Treatment Estrus Rate (%) Conception Rate (%) Reference
Solid Corpus Luteum (CL) 80.0% 45.6% [7]
CL with Cavity (CLcav) 82.1% 31.2%* [7]
Luteal Cyst 93.4% 49.4% [7]
Follicular Cyst 50.6% 63.3% [7]

Conception rate was significantly lower compared to the other groups (p < 0.05)

Table 3: Efficacy of Cloprostenol for Estrus Synchronization in Tropical Hair Sheep

Parameter Two Injections of Cloprostenol (75 µg, 12 days apart) Progestogen Sponge (FGA) + eCG (Control) Reference
Interval to Onset of Estrus 44 h 30 ± 8.2 h [16]
Duration of Estrus 41 ± 1.83 h 54.9 ± 8.34 h [16]

| Pregnancy Rate | 60.0% | 53.3% |[16] |

Experimental Protocols

Protocol 1: Estrus Synchronization in Cattle with Two Cloprostenol Injections

This protocol is effective for cycling cattle with a functional corpus luteum.

Objective: To synchronize estrus in a herd of cattle for planned artificial insemination.

Materials:

  • This compound (or a commercial equivalent like d-cloprostenol)

  • Syringes and needles (appropriate gauge for intramuscular injection)

  • Animal restraining facilities (chute or headgate)

  • Record-keeping system

Methodology:

  • Day 0: Administer a luteolytic dose of cloprostenol via intramuscular (IM) injection to all selected animals. A typical dose for cattle is 500 µg.[6][17]

  • Animal Response (First Injection): Animals in the luteal phase (approximately day 5 to 16 of their cycle) will undergo luteolysis and exhibit estrus within 2-5 days. Animals in the early or late stages of their cycle will not respond.

  • Day 11-14: Administer a second IM injection of the same cloprostenol dose to all animals in the group.[3][6] This second injection synchronizes the animals that did not respond to the first injection and those that have since developed a new, responsive corpus luteum.

  • Estrus Detection and Insemination:

    • Option A (Estrus Detection): Following the second injection, begin intensive heat detection. Inseminate animals approximately 12 hours after the observed onset of standing heat.

    • Option B (Fixed-Time AI): Inseminate all animals at a fixed time, typically 72 and 96 hours after the second injection, without estrus detection.[6]

Estrus_Sync_Workflow start Start: Select Cycling Cattle injection1 Day 0: First IM Injection of Cloprostenol start->injection1 response1 Responsive CL Present? injection1->response1 estrus1 Estrus in 2-5 days response1->estrus1 Yes no_response1 No Estrus Response response1->no_response1 No injection2 Day 11-14: Second IM Injection of Cloprostenol estrus1->injection2 no_response1->injection2 estrus2 Synchronized Estrus in 2-5 days injection2->estrus2 insemination Artificial Insemination (Fixed-Time or based on Heat) estrus2->insemination

Caption: Workflow for a Two-Injection Estrus Synchronization Protocol.

Protocol 2: Use of Cloprostenol within an Ovsynch Timed-AI Protocol

The Ovsynch protocol uses a combination of GnRH and PGF2α (cloprostenol) to control both follicular development and luteolysis, providing tighter synchrony of ovulation.

Objective: To achieve a high rate of synchronized ovulation for fixed-time artificial insemination in dairy cattle.

Materials:

  • Gonadotropin-Releasing Hormone (GnRH) product

  • Cloprostenol product

  • Syringes and needles

  • Animal restraining facilities

  • Record-keeping system

Methodology:

  • Day 0: Administer an injection of GnRH. This will cause either the ovulation of a dominant follicle or the luteinization of a follicle, initiating a new follicular wave in all animals.

  • Day 7: Administer an injection of cloprostenol (e.g., 500 µg IM). This induces luteolysis of the corpus luteum that was present or the one formed in response to the Day 0 GnRH injection.

  • Day 9 (56 hours after Cloprostenol): Administer a second injection of GnRH. This injection induces a synchronized LH surge, leading to ovulation of the new dominant follicle.

  • Day 10 (16 hours after second GnRH): Perform fixed-time artificial insemination on all animals.

Ovsynch_Logic cluster_protocol Ovsynch Protocol Timeline cluster_physiology Physiological Response d0 Day 0: Inject GnRH d7 Day 7: Inject Cloprostenol p0 Start New Follicular Wave d0->p0 Leads to d9 Day 9: Inject GnRH p7 Induce Luteolysis (Progesterone Drops) d7->p7 Leads to d10 Day 10: Fixed-Time AI p9 Induce Synchronized LH Surge d9->p9 Leads to p10 Synchronized Ovulation d10->p10 Coincides with

Caption: Logical Relationship of Ovsynch Protocol and Physiology.

References

Application Notes and Protocols: (+)-5-trans Cloprostenol as a Pharmacological Tool for Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α) and a stereoisomer of the potent luteolytic agent (+)-Cloprostenol.[1][2][3] It is often produced as a minor impurity during the synthesis of (+)-Cloprostenol.[1][2][3] While the parent compound, (+)-Cloprostenol (the 5-cis isomer), is a high-affinity agonist for the prostaglandin F2α receptor (FP receptor), the (+)-5-trans isomer exhibits significantly lower biological activity.[1][2][3] Reports indicate that the (+)-5-trans isomer is approximately 20-fold less active than the 5-cis form in vivo for terminating pregnancy in hamsters.[1][2][3] This reduced potency makes this compound a valuable tool for receptor studies, serving as a negative control or a weak agonist to probe the stereochemical requirements of FP receptor binding and activation.

These application notes provide a comprehensive overview of the use of this compound in receptor studies, including its mechanism of action, relevant signaling pathways, and detailed protocols for key experimental assays.

Mechanism of Action and Signaling Pathways

PGF2α and its analogs, including Cloprostenol isomers, exert their effects by binding to the FP receptor, a G-protein coupled receptor (GPCR).[4][5] The FP receptor is primarily coupled to the Gq/11 family of G-proteins, and upon agonist binding, initiates a downstream signaling cascade.[1][4] There is also evidence for FP receptor coupling to Gi proteins in certain cell types.[1]

Gq/11 Signaling Pathway

The canonical signaling pathway for the FP receptor involves the activation of Phospholipase C (PLC) by the Gαq subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[4] The increase in intracellular Ca2+ and the presence of DAG together activate Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to physiological responses such as smooth muscle contraction.[1][6]

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound FP_Receptor FP Receptor Ligand->FP_Receptor Binds G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound FP_Receptor FP Receptor Ligand->FP_Receptor Binds G_Protein Gi FP_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Modulation of Cellular Processes PKA->Response binding_assay_workflow Start Start Prepare_Membranes Prepare cell membranes expressing FP receptors Start->Prepare_Membranes Incubate Incubate membranes with [³H]-PGF2α and varying concentrations of This compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., vacuum filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End ip_assay_workflow Start Start Label_Cells Label cells expressing FP receptors with [³H]-myo-inositol Start->Label_Cells Pre-incubate Pre-incubate cells with LiCl (to inhibit IP degradation) Label_Cells->Pre-incubate Stimulate Stimulate cells with varying concentrations of this compound Pre-incubate->Stimulate Lyse_Cells Lyse cells and stop the reaction Stimulate->Lyse_Cells Isolate_IPs Isolate inositol phosphates (ion-exchange chromatography) Lyse_Cells->Isolate_IPs Quantify Quantify radioactivity of IPs (scintillation counting) Isolate_IPs->Quantify Analyze Analyze data to determine EC50 Quantify->Analyze End End Analyze->End camp_assay_workflow Start Start Pre-treat Pre-treat cells expressing FP receptors with varying concentrations of This compound Start->Pre-treat Stimulate_AC Stimulate adenylyl cyclase with Forskolin Pre-treat->Stimulate_AC Incubate Incubate for a defined period Stimulate_AC->Incubate Lyse_Cells Lyse cells and stop the reaction Incubate->Lyse_Cells Measure_cAMP Measure intracellular cAMP levels (e.g., HTRF, ELISA, or AlphaScreen) Lyse_Cells->Measure_cAMP Analyze Analyze data to determine IC50 for cAMP inhibition Measure_cAMP->Analyze End End Analyze->End

References

Application Notes and Protocols for the HPLC Analysis of (+)-5-trans Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (+)-5-trans Cloprostenol, a known impurity and geometric isomer of the synthetic prostaglandin F2α analogue, (+)-Cloprostenol. The protocols outlined below are intended for use in research, quality control, and drug development settings.

Introduction

(+)-Cloprostenol is a potent luteolytic agent used in veterinary medicine. Its biological activity is highly stereospecific. The (+)-5-trans isomer of Cloprostenol is a process-related impurity that can arise during synthesis. Due to potential differences in biological activity and safety profiles, it is crucial to have reliable analytical methods to separate and quantify this compound from the active pharmaceutical ingredient, (+)-Cloprostenol. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering the necessary resolution and sensitivity.

Signaling Pathway of Cloprostenol

Cloprostenol, as a synthetic analog of Prostaglandin F2α (PGF2α), exerts its biological effects by binding to and activating the Prostaglandin F2α receptor (FP receptor).[1] The FP receptor is a G-protein coupled receptor (GPCR), primarily coupling to Gq proteins. Upon activation, a cascade of intracellular signaling events is initiated, leading to various physiological responses, including luteolysis and uterine contractions.

Cloprostenol Cloprostenol (PGF2α Analog) FP_Receptor Prostaglandin F2α Receptor (FP Receptor - Gq coupled) Cloprostenol->FP_Receptor Binds to Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K_Pathway PI3K/Akt Pathway Gq->PI3K_Pathway Can activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ release ER->Ca2 Physiological_Response Physiological Response (e.g., Luteolysis, Uterine Contraction) Ca2->Physiological_Response MAPK_Pathway MAPK Pathway (ERK, p38) PKC->MAPK_Pathway Activates MAPK_Pathway->Physiological_Response PI3K_Pathway->Physiological_Response

Cloprostenol Signaling Pathway

HPLC Methodologies for the Analysis of this compound

The primary challenge in the analysis of this compound is its separation from the more abundant (+)-Cloprostenol (the 5-cis isomer). This requires a highly selective chromatographic system. Two effective approaches are presented below: a chiral separation method that can be adapted for geometric isomers and a reverse-phase method.

Method 1: Chiral Stationary Phase HPLC (Adapted for Isomeric Separation)

This method utilizes a chiral stationary phase, which is not only excellent for enantiomeric separations but can also resolve geometric isomers due to the different spatial arrangements of the molecules.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV or Diode Array Detector (DAD)

  • Chromatographic Conditions:

    • Column: Chiralcel OD-RH, 150 x 4.6 mm, 5 µm[2][3]

    • Mobile Phase: Acetonitrile : 20 mM Sodium Dihydrogenphosphate buffer (pH 3.0) (33:67, v/v)[2][3]

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 210 nm or 274 nm[2][3]

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration suitable for the detector's linear range (e.g., 10-100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare individual stock solutions of (+)-Cloprostenol and this compound reference standards in the mobile phase.

    • Prepare a mixed standard solution containing both isomers at known concentrations to determine their retention times and resolution.

Data Presentation:

ParameterCondition
Column Chiralcel OD-RH, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM NaH₂PO₄ (pH 3.0) (33:67, v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 210 nm / 274 nm
Expected Elution Order (+)-Cloprostenol followed by this compound (hypothetical, needs experimental verification)
Method 2: Reverse-Phase HPLC

A robust reverse-phase HPLC method can also be optimized to achieve the separation of the cis/trans isomers.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column thermostat

    • UV or Diode Array Detector (DAD)

  • Chromatographic Conditions:

    • Column: Newcrom R1, 150 x 4.6 mm, 5 µm[4]

    • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (e.g., 40:60:0.1, v/v/v, to be optimized)[4]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

  • Sample and Standard Preparation:

    • Follow the same procedure as described in Method 1, using the reverse-phase mobile phase as the diluent.

Data Presentation:

ParameterCondition
Column Newcrom R1, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (e.g., 40:60:0.1)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 220 nm

Experimental Workflow

The general workflow for the analysis of this compound is as follows:

Sample Sample Receipt SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) Sample->SamplePrep StdPrep Standard Preparation (+)-Cloprostenol & this compound HPLC HPLC Analysis (Injection & Separation) StdPrep->HPLC SamplePrep->HPLC DataAcq Data Acquisition (Chromatogram Generation) HPLC->DataAcq DataProc Data Processing (Peak Integration, Identification) DataAcq->DataProc Quant Quantification (Comparison to Standards) DataProc->Quant Report Reporting (Application Notes, Protocols, Data Tables) Quant->Report

HPLC Analysis Workflow

Method Validation Parameters (General Guidance)

For use in a regulated environment, the chosen HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its related substances. This is demonstrated by achieving baseline separation of this compound from (+)-Cloprostenol and other potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The HPLC methods described provide a solid foundation for the separation and quantification of this compound. The choice between a chiral or reverse-phase method will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the required level of sensitivity. Method optimization and full validation are essential steps before implementation for routine analysis.

References

Application Note and Protocol: Preparation of (+)-5-trans Cloprostenol Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-5-trans Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α).[1][2] It is recognized as a less active isomer of the potent luteolytic agent (+)-Cloprostenol.[3][4] In veterinary medicine, Cloprostenol is utilized for the induction of estrus and management of reproductive disorders in various animal species.[1][4][5] For research purposes, this compound is often studied in the context of reproductive biology and the cyclooxygenase pathway.[3] Due to its hydrophobic nature, it is sparingly soluble in aqueous solutions but exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO), making DMSO a common choice for the preparation of stock solutions for in vitro and in vivo studies.[3][6][7] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₉ClO₆
Molecular Weight424.9 g/mol
Purity≥95%
Supplied AsTypically a solution in ethanol or a solid

Data sourced from multiple suppliers.[3][6]

Table 2: Solubility Data

SolventSolubility
DMSO>100 mg/mL
Dimethylformamide (DMF)>100 mg/mL
Ethanol>100 mg/mL
PBS (pH 7.2)>16 mg/mL

For enhanced dissolution in some solvents, sonication is recommended.[3][4][7]

Table 3: Storage and Stability

FormStorage TemperatureStability
Solid / As Supplied-20°C≥ 2 years
In Solvent (DMSO, Ethanol)-80°CUp to 1 year
Aqueous SolutionNot RecommendedShould not be stored for more than one day

Store solutions in airtight containers, protected from light.[3][4][6][8]

Experimental Protocols

  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (butyl rubber or double nitrile gloves are recommended when handling DMSO).[8]

  • DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin.[8] Avoid direct contact with skin and eyes.

  • Review the Safety Data Sheet (SDS) for this compound before use.[6]

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Adjust calculations as needed for your desired concentration.

Materials:

  • This compound (solid form)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Precision pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of 100 mM stock: Mass (mg) = 0.1 mol/L x 0.001 L x 424.9 g/mol = 0.04249 g = 42.49 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound using an analytical balance and transfer it into a sterile vial.

  • Add DMSO: Add the calculated volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolve the compound: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming or sonication can be applied.[4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials. Store the aliquots at -80°C for long-term stability (up to 1 year).[4]

Note on starting material in ethanol: If this compound is supplied in ethanol, the ethanol must first be removed. To do this, evaporate the ethanol under a gentle stream of inert gas (e.g., nitrogen) and then add the desired volume of DMSO to the residue.[6]

For most cell-based assays, the high concentration of DMSO in the stock solution must be diluted to a non-toxic level in the final culture medium.

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment.

  • Calculate the dilution: Perform a serial dilution of the 100 mM stock solution to create an intermediate stock, which can then be used to prepare the final working solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, and ideally below 0.1%, as higher concentrations can have cytotoxic effects.[8][9]

  • Prepare the working solution: Add the calculated volume of the intermediate stock solution to your cell culture medium to achieve the desired final concentration of this compound. Mix gently by pipetting or swirling.

  • Use immediately: It is best practice to prepare fresh working solutions for each experiment from the frozen stock. Do not store aqueous dilutions for more than one day.[6][10]

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start weigh 1. Weigh solid This compound start->weigh add_dmso 2. Add appropriate volume of DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution aliquot 4. Aliquot into single-use vials stock_solution->aliquot store 5. Store at -80°C aliquot->store thaw Thaw one aliquot of stock solution store->thaw dilute Dilute stock solution in culture medium thaw->dilute final_solution Final Working Solution (Low DMSO %) dilute->final_solution experiment Use immediately in experiment final_solution->experiment

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_pathway Simplified Prostaglandin F2α Signaling cloprostenol (+)-5-trans Cloprostenol receptor Prostaglandin F2α Receptor (FP) cloprostenol->receptor binds to g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc_activation PKC Activation dag->pkc_activation response Cellular Responses (e.g., smooth muscle contraction) ca_release->response pkc_activation->response

Caption: Simplified signaling pathway for prostaglandin F2α analogs like Cloprostenol.

References

Application Notes and Protocols: (+)-5-trans Cloprostenol in In Vitro Fertilization (IVF) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α), a potent luteolytic agent used extensively in veterinary medicine to synchronize estrus and manage reproductive cycles.[1] It exists as a racemic mixture of two enantiomers, with the dextrorotatory ((+)- or d-) form being the biologically active component responsible for binding to the PGF2α receptor (FP receptor) and inducing luteolysis. The (+)-5-trans isomer of Cloprostenol is a minor impurity generated during the synthesis of the more potent (+)-cloprostenol.[2][3] Notably, the (+)-5-trans isomer is reported to be approximately 20-fold less active than the 5-cis form, which is the active conformation of d-cloprostenol.[2][3] This significantly lower potency is a critical consideration for its application in research, as much higher concentrations would be required to elicit a biological response compared to the commercially available d-cloprostenol or racemic cloprostenol.

These application notes provide an overview of the potential, albeit limited, research applications of (+)-5-trans Cloprostenol in the context of in vitro fertilization (IVF) research, with a focus on in vitro luteolysis, oocyte maturation, and embryo development. The protocols provided are based on established methods for PGF2α analogs and should be adapted accordingly to account for the reduced potency of the (+)-5-trans isomer.

Application: In Vitro Luteolysis Model

Background

PGF2α and its analogs are the primary physiological agents that induce luteolysis, the regression of the corpus luteum (CL). This process is fundamental for the regulation of the estrous and menstrual cycles. In vitro models of luteolysis are valuable tools for studying the molecular mechanisms of CL regression and for screening potential luteolytic or luteo-protective compounds. These models typically utilize primary cultures of luteal cells or luteal tissue slices.

The mechanism of action of PGF2α analogs like cloprostenol involves binding to the FP receptor, a G-protein coupled receptor. In human granulosa-lutein cells, the FP receptor is coupled to Gq/11 proteins, and its activation stimulates the phospholipase C-β (PLC-β) pathway.[4] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the inhibition of progesterone synthesis and the induction of apoptosis, the hallmarks of luteolysis.

Experimental Objective

To assess the luteolytic potential of this compound on human or animal luteal cells in vitro by measuring the inhibition of progesterone secretion.

Protocol: In Vitro Luteolysis Assay using Human Luteal Tissue Slices

This protocol is adapted from studies on the effects of cloprostenol on human luteal tissue.[5][6]

Materials:

  • Human corpus luteum tissue (obtained with appropriate ethical approval)

  • Medium 199 (or other suitable culture medium)

  • This compound

  • Penicillin-Streptomycin solution

  • Superfusion apparatus or static culture plates (e.g., 24-well plates)

  • Incubator (37°C, 5% CO2)

  • Progesterone ELISA kit

Procedure:

  • Tissue Preparation:

    • Transport the human corpus luteum tissue to the laboratory in ice-cold Medium 199.

    • Under sterile conditions, carefully dissect away any surrounding non-luteal tissue.

    • Prepare thin slices of the luteal tissue (approximately 0.5 mm thick).

  • Culture Setup:

    • Superfusion System: Place tissue slices into the chambers of the superfusion apparatus. Perfuse with Medium 199 supplemented with antibiotics at a constant flow rate. Allow the tissue to stabilize before introducing the test substance.

    • Static Culture: Place one tissue slice per well in a 24-well plate containing 1 mL of Medium 199 with antibiotics. Pre-incubate for a stabilization period (e.g., 2-4 hours).

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it in the culture medium to the desired final concentrations. A wide concentration range should be tested (e.g., 1 µg/mL to 100 µg/mL) due to the low potency of the isomer.

    • For the superfusion system, switch the perfusion medium to one containing this compound. Collect fractions of the superfusate at regular intervals (e.g., every 30-60 minutes).

    • For static culture, replace the medium with fresh medium containing the different concentrations of this compound. Culture for 24-48 hours. Collect the culture medium at the end of the incubation period.

  • Endpoint Analysis:

    • Store the collected superfusate fractions or culture medium at -20°C until analysis.

    • Measure the concentration of progesterone in the samples using a progesterone ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Express progesterone secretion as pg/mL/mg of tissue. Compare the progesterone levels in the treated groups to the control group (vehicle only).

Expected Results

Based on existing literature for cloprostenol, an initial, transient depression of progesterone secretion may be observed.[5][6] However, due to the significantly lower potency of the (+)-5-trans isomer, this effect may be minimal or only occur at very high concentrations. It is also possible that a sustained luteolytic effect will not be achieved.[5]

Quantitative Data Summary: Luteolytic Effects of PGF2α Analogs
CompoundSpecies/ModelConcentrationEffect on ProgesteroneCitation
CloprostenolHuman Luteal Tissue Slices (in vitro)1 µg/mLInitial, transient depression[5][6]
CloprostenolPorcine Luteal Tissue (in vitro)N/A (post-in vivo treatment)Depressed net release within 1 hour[7]
d-CloprostenolDairy Cows (in vivo, intra-luteal)50 µgLuteolytic[8]
CloprostenolBeef Heifers (in vivo)500 µg (i.m.)Luteolysis[9]

Application: In Vitro Oocyte Maturation (IVM)

Background

In vitro maturation (IVM) is a key component of many assisted reproductive technologies. It involves the culture of immature oocytes to the metaphase II (MII) stage, rendering them competent for fertilization. The maturation medium is often supplemented with various hormones and growth factors to mimic the in vivo follicular environment. While prostaglandins are known to be involved in the ovulatory cascade, their direct role in oocyte maturation is not fully established.

Experimental Objective

To evaluate the effect of this compound supplementation on the nuclear and cytoplasmic maturation of oocytes in vitro.

Protocol: Bovine In Vitro Oocyte Maturation

This is a general protocol for bovine IVM. The addition of this compound would be an experimental variable.

Materials:

  • Bovine ovaries

  • Aspiration needle (18-gauge) and syringe

  • HEPES-buffered Tyrode's albumin-lactate-pyruvate (TALP) medium

  • IVM medium: TCM-199 supplemented with 10% fetal bovine serum (FBS), 0.2 mM pyruvate, 50 µg/mL gentamicin, and gonadotropins (e.g., 10 IU/mL LH and 0.1 IU/mL FSH).

  • This compound

  • Four-well culture dishes

  • Mineral oil

  • Incubator (38.5°C, 5% CO2 in humidified air)

Procedure:

  • Oocyte Collection:

    • Collect bovine ovaries from an abattoir and transport them to the lab in a thermos containing saline at 30-35°C.

    • Aspirate cumulus-oocyte complexes (COCs) from small antral follicles (2-8 mm in diameter) using an 18-gauge needle.

    • Under a stereomicroscope, select COCs with multiple layers of compact cumulus cells and a homogenous ooplasm.

  • In Vitro Maturation:

    • Wash the selected COCs three times in HEPES-buffered TALP medium.

    • Prepare maturation drops (50-100 µL) of IVM medium in a four-well dish and cover with mineral oil. Pre-equilibrate the dishes in the incubator for at least 2 hours.

    • Add this compound to the maturation drops at various concentrations (e.g., 10 ng/mL to 1 µg/mL). Include a control group with no added cloprostenol.

    • Place 10-15 COCs in each maturation drop.

    • Culture for 22-24 hours at 38.5°C in a humidified atmosphere of 5% CO2 in air.

  • Assessment of Maturation:

    • Cumulus Expansion: Score the degree of cumulus cell expansion under the stereomicroscope.

    • Nuclear Maturation: Denude a subset of oocytes by gentle pipetting in the presence of hyaluronidase. Stain the oocytes with a DNA-specific fluorescent dye (e.g., Hoechst 33342) and examine under a fluorescence microscope to determine the stage of meiosis (Germinal Vesicle, Metaphase I, or Metaphase II).

Expected Results

Studies on the supplementation of IVM medium with PGF2α have shown no beneficial effect on in vitro embryo production in cattle.[5] Therefore, it is unlikely that the much less potent this compound would improve oocyte maturation rates or subsequent developmental competence. It is possible that at very high concentrations, it could have a negative impact.

Application: In Vitro Embryo Development

Background

Following in vitro fertilization, embryos are cultured for several days to the blastocyst stage before transfer or cryopreservation. The composition of the in vitro culture (IVC) medium is critical for successful embryo development. The direct effects of PGF2α analogs on pre-implantation embryos are not fully understood, but some studies suggest they may be embryotoxic.

Experimental Objective

To determine the effect of this compound on the in vitro development of pre-implantation embryos.

Protocol: Mouse In Vitro Embryo Culture

This is a general protocol for mouse embryo culture. The addition of this compound would be an experimental variable.

Materials:

  • Two-cell mouse embryos (from superovulated and mated female mice)

  • Potassium Simplex Optimized Medium (KSOM) or similar embryo culture medium

  • This compound

  • Micro-drop culture dishes

  • Mineral oil

  • Incubator (37°C, 5% CO2 in humidified air)

Procedure:

  • Embryo Collection:

    • Flush two-cell embryos from the oviducts of superovulated and mated female mice approximately 48 hours post-hCG administration.

    • Wash the embryos through several drops of fresh culture medium.

  • In Vitro Culture:

    • Prepare micro-drops (20-30 µL) of culture medium under mineral oil in a culture dish. Pre-equilibrate the dish in the incubator.

    • Add this compound to the culture drops at various concentrations.

    • Place a small group of embryos (5-10) into each drop.

    • Culture the embryos for 4-5 days.

  • Assessment of Development:

    • At 24-hour intervals, assess the developmental stage of the embryos (e.g., 4-cell, 8-cell, morula, blastocyst).

    • On day 5 of culture, determine the blastocyst formation rate and assess the quality of the blastocysts (e.g., based on the size and cohesiveness of the inner cell mass and the number of trophectoderm cells).

Expected Results

Given that elevated uterine concentrations of PGF2α have been negatively associated with embryo development and quality, it is plausible that the direct addition of a PGF2α analog to the culture medium could impair embryo development.[10] Therefore, this compound is not recommended for use as a supplement in embryo culture media. Any experimental investigation should be approached with the hypothesis that it may be detrimental to embryo viability.

Visualizations

Signaling Pathway of PGF2α Analogs

PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a (+)-5-trans Cloprostenol FP_receptor FP Receptor PGF2a->FP_receptor Gq11 Gq/11 FP_receptor->Gq11 activates PLCb PLC-β Gq11->PLCb activates PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Downstream Downstream Effects Ca_release->Downstream PKC->Downstream Luteolysis ↓ Progesterone Synthesis ↑ Apoptosis Downstream->Luteolysis

Caption: PGF2α analog signaling pathway in luteal cells.

Experimental Workflow: In Vitro Luteolysis Assay

Luteolysis_Workflow start Start: Obtain Corpus Luteum Tissue prep Prepare Luteal Tissue Slices start->prep culture Place Slices in Culture System prep->culture stabilize Stabilization Period culture->stabilize treat Add this compound (or Vehicle Control) stabilize->treat incubate Incubate for 24-48 hours treat->incubate collect Collect Culture Medium incubate->collect analyze Measure Progesterone Concentration (ELISA) collect->analyze end End: Compare Treated vs. Control analyze->end

Caption: Workflow for in vitro luteolysis experiment.

Experimental Workflow: In Vitro Oocyte Maturation

IVM_Workflow start Start: Aspirate COCs from Ovarian Follicles select Select High-Quality COCs start->select wash Wash COCs select->wash maturation Culture in IVM Medium with This compound wash->maturation incubate Incubate for 22-24 hours maturation->incubate assess Assess Maturation (Cumulus Expansion, Nuclear Stage) incubate->assess end End: Determine Maturation Rate assess->end

References

Application Notes and Protocols for the Use of (+)-Cloprostenol in Luteolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cloprostenol, a synthetic structural analog of Prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in reproductive biology research and veterinary medicine.[1] Its primary function is to induce the regression of the corpus luteum (CL), a transient endocrine gland essential for the production of progesterone, which is critical for the establishment and maintenance of pregnancy.[1][2] The active enantiomer, d-cloprostenol, exhibits high affinity for the PGF2α receptor, initiating a cascade of events that lead to both functional and structural luteolysis.[2][3][4] Functional luteolysis is characterized by a rapid decline in progesterone synthesis, while structural luteolysis involves apoptosis of luteal cells and the subsequent breakdown of the CL tissue.[5][6]

These application notes provide a comprehensive overview of the use of (+)-cloprostenol in luteolysis studies, with a focus on both in vivo and in vitro models. Detailed protocols for key experiments are provided to facilitate the design and execution of research in this area. It is important to note that while the term "(+)-5-trans Cloprostenol" was specified, the biologically active and commonly studied form is the dextrorotatory (d) or (+) enantiomer. The 5-trans isomer is a less active form. This document will focus on the applications of the active (+)-cloprostenol.

Data Presentation

In Vivo Studies: Dosages and Effects of (+)-Cloprostenol on Luteolysis

The following table summarizes various in vivo studies demonstrating the luteolytic effects of cloprostenol in different animal models. Dosages, routes of administration, and key outcomes are presented for comparative analysis.

SpeciesDosageRoute of AdministrationKey OutcomesReference(s)
Dairy Cattle 150 µg or 300 µg d-cloprostenolIntramuscular (i.m.)A double dose (300 µg) tended to result in a higher rate of complete luteolysis compared to the standard dose (150 µg), particularly in cows with corpora lutea of 120 and 132 hours of age. The interval from treatment to ovulation was also shorter with the higher dose.[7][7][8]
500 µg d,l-cloprostenolIntramuscular (i.m.)Achieved full luteolysis in 87.1% of lactating dairy cows in an Ovsynch protocol.[8][8]
Beef Heifers 125 µg or 500 µg cloprostenolIntramuscular (i.m.) or Subcutaneous (s.c.)The 500 µg dose resulted in a higher ovulation rate compared to the 125 µg dose. The i.m. route for the 500 µg dose led to a shorter interval to estrus compared to the s.c. route.[9][9][10]
Mares 0.5 mg cloprostenolIntramuscular (i.m.)Used to induce oestrus in dairy cows with a detected corpus luteum.[11][12][11][12]
Jennis 0.4 mg cloprostenolNot specifiedEffective in inducing luteolysis.[13][13]
Cattle 83.3 µg cloprostenol sodiumIntramuscular (i.m.)A sub-dose induced partial luteolysis, characterized by a temporary decrease in progesterone and luteal volume, which then rebounded.[14][14]
In Vitro Studies: Concentrations and Effects of (+)-Cloprostenol on Luteal Cells

This table summarizes in vitro studies investigating the direct effects of cloprostenol on luteal cells.

Cell TypeConcentrationIncubation TimeKey OutcomesReference(s)
Human Luteal Tissue Slices 1 µg/ml cloprostenol21 hoursInitial, but not sustained, depression of progesterone and oestradiol-17β secretion. Stimulated endogenous PGF2α secretion.[15][15]
Bovine Luteal and Myometrial Cell Membranes 10⁻¹¹ M to 10⁻⁴ M d-cloprostenolNot applicable (binding assay)d-cloprostenol was equipotent to PGF2α and approximately 150 times more potent than dl-cloprostenol in inhibiting [³H]PGF2α binding to corpus luteum cell membranes.[3][16][17][3][16][17]
Domestic Cat Luteal Cells Not specified2 daysSignificantly reduced progesterone concentration in small luteal cells from the development/maintenance stage.[18][19][18][19]
Goat Luteal Cells 1µM PGF2α (Cloprostenol analog)24 hoursInduced apoptosis.[5][5]
Bovine Uterine Muscle Strips 1 µM d-cloprostenolNot specifiedIncreased the amplitude of contractions, particularly in the follicular phase.[20][20]

Experimental Protocols

Protocol 1: Isolation of Luteal Cells for In Vitro Culture

This protocol is a generalized method for the isolation of luteal cells from species such as cattle and buffalo, adapted from published procedures.[21][22][23][24][25]

Materials:

  • Corpus luteum (CL) tissue from the mid-luteal phase (Days 6-15 of the estrous cycle).

  • Ice-cold physiological saline (0.9% NaCl) with antibiotics (e.g., penicillin, streptomycin).

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA) and gentamycin.

  • Collagenase Type II solution (0.1% in HBSS).

  • 70 µm cell strainer.

  • Centrifuge.

  • Culture medium (e.g., RPMI 1640) with 5% CO2.

Procedure:

  • Collect ovaries with a visible CL and transport them to the laboratory on ice in physiological saline containing antibiotics.

  • Dissect the CL from the surrounding ovarian tissue.

  • Mince the CL tissue into small pieces.

  • Wash the tissue fragments multiple times with HBSS containing BSA and gentamycin.

  • Incubate the tissue fragments in a 0.1% collagenase solution at 37°C for 1 hour with gentle agitation.

  • Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Wash the filtered cells by centrifugation at approximately 600 x g for 10 minutes. Repeat this washing step three times.

  • Resuspend the final cell pellet in the appropriate culture medium.

  • Determine cell viability and count using a hemocytometer and trypan blue exclusion.

  • Seed the cells in culture plates at the desired density (e.g., 1x10⁵ viable cells/well).

Protocol 2: In Vitro Luteolysis Assay Using (+)-Cloprostenol

This protocol describes a typical in vitro experiment to assess the luteolytic effect of (+)-cloprostenol on cultured luteal cells.

Materials:

  • Isolated and cultured luteal cells (from Protocol 1).

  • (+)-Cloprostenol stock solution (dissolved in a suitable solvent like ethanol or DMSO).

  • Culture medium.

  • Progesterone immunoassay kit (e.g., ELISA or RIA).

  • Cell viability assay kit (e.g., MTT or LDH assay).

Procedure:

  • Culture the isolated luteal cells until they reach the desired confluency.

  • Prepare a series of dilutions of (+)-cloprostenol in the culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar concentrations). Include a vehicle control (medium with the solvent used for the cloprostenol stock).

  • Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of (+)-cloprostenol or the vehicle control.

  • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • At the end of the incubation period, collect the culture supernatant for progesterone analysis.

  • Perform a progesterone immunoassay on the collected supernatant according to the manufacturer's instructions.

  • Optionally, assess cell viability in the treated wells to distinguish between functional (inhibition of steroidogenesis) and structural (cell death) luteolysis.

  • Analyze the data by comparing the progesterone concentrations in the (+)-cloprostenol-treated groups to the vehicle control group.

Mandatory Visualizations

Signaling Pathway of (+)-Cloprostenol-Induced Luteolysis

G Cloprostenol (+)-Cloprostenol PGF2aR PGF2α Receptor (FP) Cloprostenol->PGF2aR Binds to Gq Gq Protein PGF2aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Steroidogenesis ↓ Progesterone Synthesis (Functional Luteolysis) Ca2->Steroidogenesis GeneExpression Altered Gene Expression (e.g., ↓ StAR, ↑ Caspases) Ca2->GeneExpression PKC->GeneExpression Apoptosis ↑ Apoptosis (Structural Luteolysis) GeneExpression->Steroidogenesis GeneExpression->Apoptosis

Caption: Signaling cascade of (+)-Cloprostenol-induced luteolysis.

Experimental Workflow for In Vitro Luteolysis Assay

G start Start: Obtain Corpus Luteum isolate Isolate Luteal Cells (Collagenase Digestion) start->isolate culture Culture Luteal Cells isolate->culture treat Treat with (+)-Cloprostenol (Different Concentrations + Control) culture->treat incubate Incubate (e.g., 24-72h) treat->incubate collect Collect Supernatant and/or Cell Lysate incubate->collect progesterone Progesterone Assay (ELISA/RIA) collect->progesterone viability Cell Viability Assay (MTT/LDH) collect->viability analyze Data Analysis progesterone->analyze viability->analyze end End: Determine Luteolytic Effect analyze->end

Caption: Workflow for in vitro luteolysis assessment.

References

Application Notes and Protocols for (+)-Cloprostenol in Reproductive Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-Cloprostenol, a synthetic analog of Prostaglandin F2α (PGF2α), in reproductive management systems for cattle, swine, and horses. This document details the mechanism of action, experimental protocols, and expected outcomes based on scientific literature.

Introduction to (+)-Cloprostenol and its Isomers

Cloprostenol is a functional analog of PGF2α, widely used in veterinary medicine to induce luteolysis, the regression of the corpus luteum (CL). This action allows for the synchronization of estrus, induction of parturition, and treatment of certain reproductive disorders. Cloprostenol exists as a racemic mixture of two enantiomers: the dextrorotatory (+) enantiomer (R-cloprostenol) and the levorotatory (-) enantiomer (S-cloprostenol). The luteolytic activity is primarily attributed to the (+)-Cloprostenol isomer.[1]

(+"-5-trans Cloprostenol , the subject of this protocol, is a stereoisomer and a minor impurity that can be produced during the synthesis of (+)-Cloprostenol. It is characterized as being significantly less biologically active than the 5-cis form. Therefore, established reproductive management protocols are based on the administration of the active (+)-Cloprostenol.

Mechanism of Action: Prostaglandin F2α Signaling Pathway

(+)-Cloprostenol exerts its effects by binding to the Prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR).[2][3] The activation of the FP receptor initiates a signaling cascade that leads to the regression of the corpus luteum.

The primary signaling pathway involves the coupling of the activated FP receptor to Gq protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4] These signaling events ultimately result in luteolysis.

PGF2a_Signaling_Pathway cluster_cell Luteal Cell PGF2a (+)-Cloprostenol FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Luteolysis Luteolysis Ca_release->Luteolysis PKC->Luteolysis Cattle_Estrus_Sync_Workflow Day0 Day 0: First Injection 500 µg (+)-Cloprostenol IM Observe1 Days 1-10: Observe for Estrus (Optional AI) Day0->Observe1 Day11 Day 11: Second Injection 500 µg (+)-Cloprostenol IM (for cows not yet inseminated) Observe1->Day11 Observe2 Days 13-16: Observe for Estrus Day11->Observe2 AI Artificial Insemination (upon detected estrus or timed at 72 & 96h post-injection) Observe2->AI PregCheck ~Day 45: Pregnancy Diagnosis AI->PregCheck Swine_Farrowing_Workflow Gestation Confirm Gestation Length (Target ~Day 114) Injection Administer (+)-Cloprostenol (e.g., 175 µg IM) Gestation->Injection Monitoring Monitor for Signs of Parturition Injection->Monitoring Farrowing Expected Farrowing (24-30 hours post-injection) Monitoring->Farrowing Supervision Supervise Farrowing and Record Data Farrowing->Supervision Equine_Estrus_Induction_Workflow Exam Confirm Mature Corpus Luteum (via Ultrasound) Injection Administer 250 µg (+)-Cloprostenol IM Exam->Injection EstrusDetect Detect Estrus (Days 2-5 post-injection) Injection->EstrusDetect FollicleMonitor Monitor Follicular Growth (via Ultrasound) EstrusDetect->FollicleMonitor Breeding Breed Mare (based on follicle size and estrus signs) FollicleMonitor->Breeding OvulationConfirm Confirm Ovulation (24-48h post-breeding) Breeding->OvulationConfirm

References

Troubleshooting & Optimization

Troubleshooting (+)-5-trans Cloprostenol solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-5-trans Cloprostenol, focusing on solubility issues in aqueous media.

Troubleshooting Guide: Solubility Issues

Problem: Precipitate forms when diluting the ethanolic stock solution of this compound in aqueous buffer.

Possible Cause 1: Low aqueous solubility of the free acid form. this compound is a carboxylic acid and is sparingly soluble in aqueous buffers at neutral or acidic pH.[1]

Solution:

  • pH Adjustment: Since this compound is an acidic compound, increasing the pH of the aqueous buffer will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[2]

  • Use of Co-solvents: If pH adjustment is not compatible with your experimental setup, a small amount of a water-miscible organic solvent can be used to maintain solubility.

    • Recommendation: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[1][3] When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5%).

Possible Cause 2: The concentration of the final aqueous solution is too high. The solubility of this compound in PBS (pH 7.2) is approximately 16 mg/mL.[1][3] Attempting to prepare solutions at higher concentrations may result in precipitation.

Solution:

  • Concentration Check: Ensure your desired final concentration does not exceed the solubility limit in your chosen aqueous buffer.

  • Serial Dilution: For very high concentrations, consider if a more concentrated stock in an organic solvent followed by a final, smaller dilution into the aqueous medium immediately before use is feasible for your experimental design.

Problem: Difficulty dissolving this compound directly in an aqueous buffer.

Possible Cause: The compound is supplied as a crystalline solid or an oil after solvent evaporation. Directly dissolving the free acid form of this compound in aqueous buffers can be challenging due to its hydrophobic nature.

Solution:

  • Initial Dissolution in an Organic Solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as ethanol or DMSO.[1][3]

  • Stepwise Dilution: Slowly add the organic stock solution to the aqueous buffer while vortexing or stirring to ensure proper mixing and prevent localized high concentrations that could lead to precipitation.

  • Use of the Sodium Salt: If available, the sodium salt of Cloprostenol is more water-soluble and can be a better option for direct dissolution in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: For high concentration stock solutions, it is recommended to use organic solvents. The solubility in various solvents is summarized in the table below.

SolventSolubility
Dimethylformamide (DMF)>100 mg/mL
Dimethyl sulfoxide (DMSO)>100 mg/mL
Ethanol>100 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~16 mg/mL[1][3]
Q2: How should I prepare an aqueous working solution of this compound for my in vitro experiments?

A2: A detailed protocol for preparing an aqueous working solution from an organic stock is provided below.

Experimental Protocol: Preparation of an Aqueous Working Solution

  • Prepare a Concentrated Stock Solution: Dissolve the desired amount of this compound in a minimal volume of ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, cell culture medium) and adjust the pH if necessary (a pH of 7.2 or slightly higher is recommended).

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the organic stock solution to achieve your final desired concentration.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your working solution is minimal and does not interfere with your assay (typically below 0.5%).

  • Fresh Preparation: Aqueous solutions of this compound are not stable for long periods. It is recommended to prepare fresh solutions for each experiment and not to store them for more than one day.[1]

Q3: What are the typical working concentrations of Cloprostenol for in vitro and in vivo studies?

A3: The working concentration of Cloprostenol can vary significantly depending on the application and the biological system being studied. The following table provides some examples from the literature.

ApplicationSpecies/SystemTypical Concentration/Dose
In vitro Luteal Cell CultureHuman1 µg/mL
In vitro Luteal Cell CultureFelineNot specified, but effective in reducing progesterone[2]
In vivo - LuteolysisCattle150 µg, intramuscularly[4]
In vivo - Parturition InductionSwine75 µg, intramuscularly[4]
In vivo - Estrus SynchronizationGoats30 µg
In vivo - LuteolysisDogsNot specified, but effective[5]
In vivo - LuteolysisHeifers100 µg - 500 µg, subcutaneously or intramuscularly[6]
Q4: What is the mechanism of action of Cloprostenol?

A4: this compound is a synthetic analog of Prostaglandin F2α (PGF2α).[7][8][9] It exerts its biological effects by acting as a potent agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[10][11] The binding of Cloprostenol to the FP receptor activates a signaling cascade, primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[10][12] This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and luteolysis (the regression of the corpus luteum).[7][11]

Signaling Pathway of this compound

Cloprostenol_Signaling_Pathway Cloprostenol This compound FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Luteolysis, Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling pathway of this compound via the FP receptor.

Q5: How should I handle and store this compound?

A5: this compound is typically supplied as a solution in an organic solvent, such as ethanol.[1] It should be stored at -20°C in the original vial.[1] For preparing aqueous solutions, it is recommended to make them fresh for each experiment and avoid storing them for more than a day due to potential instability.[1] Always refer to the manufacturer's product data sheet for specific storage and handling instructions.

Experimental Workflow: From Stock to Working Solution

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation cluster_use Experimental Use cluster_storage Storage start Start with This compound (solid or oil) dissolve Dissolve in Ethanol or DMSO start->dissolve stock Concentrated Organic Stock (e.g., 10 mg/mL) dissolve->stock dilute Slowly add stock to buffer while vortexing stock->dilute store_stock Store organic stock at -20°C stock->store_stock buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.2) buffer->dilute working Final Aqueous Working Solution dilute->working use Use immediately in in vitro or in vivo assay working->use no_store_working Do not store aqueous solution (prepare fresh) working->no_store_working

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing (+)-5-trans Cloprostenol Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing (+)-5-trans Cloprostenol dosage for in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other forms of Cloprostenol?

A1: Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α).[1][2] It exists as a racemic mixture of two enantiomers: d-cloprostenol ((+)-cloprostenol) and l-cloprostenol. D-cloprostenol is the biologically active component responsible for the luteolytic effects.[1] this compound is a stereoisomer of d-cloprostenol and is considered to be less biologically active.

Q2: What is the primary mechanism of action for Cloprostenol and its analogs?

A2: Cloprostenol and its analogs exert their effects primarily by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[3][4] Activation of the FP receptor initiates a signaling cascade, most notably the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Q3: What are the known biological effects of Cloprostenol in vivo?

A3: The most well-documented effect of Cloprostenol is its potent luteolytic activity, causing the regression of the corpus luteum and a subsequent decrease in progesterone levels.[1][2] This is the basis for its widespread use in veterinary medicine for estrus synchronization and termination of pregnancy. Other reported effects, largely due to its action as a PGF2α analog, include smooth muscle contraction (e.g., uterine and bronchial), and potential modulation of inflammation and intraocular pressure.[2][3]

Q4: Are there established in vivo dosage ranges for this compound in common research models like mice and rats?

A4: Specific dosage ranges for this compound in preclinical research models are not well-documented in publicly available literature. Dosage information is more readily available for d-cloprostenol and racemic cloprostenol, primarily in larger animals for reproductive studies. For instance, in rats, subcutaneous administration of cloprostenol at doses ranging from 20 to 200 µg/kg have been used in toxicological studies.[1] A dose of 25 µg/kg of cloprostenol did not terminate pregnancy in rats.[1] Given that this compound is less active, higher doses may be required to achieve similar effects to d-cloprostenol. It is crucial to perform a dose-range finding study to determine the optimal dose for your specific experimental model and desired biological endpoint.

Troubleshooting Guide

Q1: I am not observing the expected biological effect in my in vivo experiment. What are the potential reasons?

A1: Several factors could contribute to a lack of efficacy:

  • Suboptimal Dosage: The dose of this compound may be too low, especially considering it is a less active isomer. A systematic dose-escalation study is recommended.

  • Route of Administration: The chosen route of administration (e.g., subcutaneous, intraperitoneal, intravenous) can significantly impact the bioavailability and pharmacokinetics of the compound. Ensure the chosen route is appropriate for your experimental goals.

  • Compound Stability: Ensure the compound has been stored correctly and the formulation is stable. Prostaglandin analogs can be sensitive to temperature and light.

  • Animal Model Variability: Species, strain, age, and sex of the animal model can all influence the response to prostaglandin analogs.

  • Timing of Administration: The physiological state of the animal at the time of administration can be critical. For example, the luteolytic effects of cloprostenol are dependent on the presence of a functional corpus luteum.

Q2: I am observing adverse effects in my animals after administration. What are the common side effects and how can I mitigate them?

A2: Common side effects associated with PGF2α analogs include:

  • Smooth Muscle Contraction: This can manifest as increased defecation, urination, salivation, and respiratory distress due to bronchoconstriction.

  • Cardiovascular Effects: Changes in heart rate and blood pressure may occur.

  • Gastrointestinal Issues: Mild and transient scouring has been reported in cattle at high doses.[5]

To mitigate these effects:

  • Start with a Low Dose: Begin your dose-range finding study with a very low dose and gradually increase it while closely monitoring the animals.

  • Refine the Route of Administration: A localized delivery method may reduce systemic side effects if the target organ is accessible.

  • Monitor Animals Closely: Observe animals for any signs of distress immediately after administration and at regular intervals. Be prepared to provide supportive care if necessary.

  • Consider a Different Analog: If adverse effects are severe and cannot be mitigated, exploring a different PGF2α analog with a more favorable side-effect profile may be necessary.

Q3: The results of my experiment are highly variable between individual animals. How can I improve consistency?

A3: High variability can be addressed by:

  • Standardizing Procedures: Ensure that the administration technique (e.g., injection volume, speed, and location) is consistent across all animals.

  • Controlling for Biological Variables: Use animals of the same age, sex, and genetic background. If studying female reproductive effects, synchronize the estrous cycle of the animals before the experiment.

  • Acclimatization: Allow sufficient time for animals to acclimate to their housing and handling to minimize stress-induced physiological changes.

  • Increasing Sample Size: A larger sample size can help to overcome individual variability and increase the statistical power of your study.

Data Presentation

Table 1: Reported In Vivo Dosages of Cloprostenol Analogs in Various Species

Animal ModelCompoundDosage RangeRoute of AdministrationObserved Effect/ContextReference
RatCloprostenol20-200 µg/kgSubcutaneousPharmacokinetic study[1]
RatCloprostenol10-40 µg/kg/dayOralThree-generation toxicity study[5]
RabbitCloprostenol0.025-0.250 µg/kg/daySubcutaneousTeratogenicity study[1]
Cattled-cloprostenol0.150 mg/animalIntramuscularEstrus induction[6]
Pigd-cloprostenol0.075 mg/animalIntramuscularParturition induction[6]
Bitchd-cloprostenol15 µ g/animal Intra-vesicleMid-gestation abortion[7]
Beef HeifersCloprostenol100-500 µgSubcutaneous, IntramuscularLuteolysis, estrus, and ovulation[8]

Note: These dosages are for d-cloprostenol or racemic cloprostenol and should be used as a general guide for designing a dose-range finding study for this compound, which is expected to be less potent.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound in Mice
  • Animal Model: Use a sufficient number of mice (e.g., 6-8 per group) of the same strain, age, and sex.

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline, PBS with a small amount of a solubilizing agent like ethanol or DMSO if necessary). Prepare a series of dilutions to cover a wide range of doses (e.g., starting from a low dose of 1 µg/kg and increasing logarithmically).

  • Administration: Administer the compound via the desired route (e.g., subcutaneous or intraperitoneal injection). Ensure the injection volume is appropriate for the size of the mouse (typically 5-10 ml/kg for subcutaneous and intraperitoneal routes).

  • Monitoring:

    • Acute Effects: Observe the animals continuously for the first hour post-injection for any immediate adverse effects (e.g., changes in respiration, activity, posture, signs of pain).

    • Short-term Effects: Monitor the animals at regular intervals (e.g., 4, 8, 12, and 24 hours) for any delayed adverse effects and for the desired biological response.

    • Clinical Signs: Record body weight, food and water intake, and any other relevant clinical signs daily for the duration of the study.

  • Endpoint Analysis: At the end of the observation period, collect relevant samples (e.g., blood for biomarker analysis, tissues for histology) to assess the dose-response relationship for both efficacy and toxicity.

  • Dose Selection: Based on the results, determine the maximum tolerated dose (MTD) and the effective dose range for subsequent experiments.

Protocol 2: Subcutaneous (SC) Injection in Mice
  • Restraint: Gently restrain the mouse by grasping the loose skin over the neck and shoulders (scruffing).

  • Injection Site: The preferred site for SC injection is the dorsal midline, between the shoulder blades.

  • Procedure:

    • Lift the scruff to create a "tent" of skin.

    • Insert a 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the spine.

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the solution.

    • Withdraw the needle and gently pinch the injection site to prevent leakage.

  • Volume: The maximum recommended volume for a single SC injection site in a mouse is typically 5-10 ml/kg.

Protocol 3: Intraperitoneal (IP) Injection in Rats
  • Restraint: Securely restrain the rat, often with two hands or by wrapping it in a towel, exposing the abdomen. The animal should be tilted with its head slightly down to move the abdominal organs away from the injection site.

  • Injection Site: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum on the left side and the bladder in the midline.[9][10]

  • Procedure:

    • Clean the injection site with 70% ethanol.

    • Insert a 23-25 gauge needle, bevel up, at a 30-45 degree angle into the abdominal cavity.

    • Gently aspirate to ensure the needle has not entered the intestines or bladder.[9]

    • Inject the solution at a steady rate.

    • Withdraw the needle.

  • Volume: The maximum recommended volume for an IP injection in a rat is typically 10 ml/kg.[11]

Mandatory Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a (+)-5-trans Cloprostenol FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Luteolysis) Ca_Release->Cellular_Response PKC->Cellular_Response Experimental_Workflow start Start dose_prep Prepare (+)-5-trans Cloprostenol Dilutions start->dose_prep animal_groups Randomize Animals into Dose Groups dose_prep->animal_groups administration Administer Compound (e.g., SC or IP) animal_groups->administration monitoring Monitor for Acute and Short-term Effects administration->monitoring data_collection Collect Data and Samples (e.g., Blood, Tissues) monitoring->data_collection analysis Analyze Dose-Response (Efficacy and Toxicity) data_collection->analysis end Determine Optimal Dose Range analysis->end Troubleshooting_Logic issue Issue Encountered no_effect No/Low Efficacy issue->no_effect adverse_effects Adverse Effects issue->adverse_effects variability High Variability issue->variability solution1 Increase Dose no_effect->solution1 solution2 Check Compound Stability/Formulation no_effect->solution2 solution3 Change Administration Route no_effect->solution3 adverse_effects->solution3 solution4 Decrease Dose adverse_effects->solution4 solution5 Refine Administration Technique variability->solution5 solution6 Standardize Animal Characteristics variability->solution6

References

Stability of (+)-5-trans Cloprostenol in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (+)-5-trans Cloprostenol in various experimental conditions. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and visual diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A: this compound, a synthetic analog of prostaglandin F2α (PGF2α), is generally stable under recommended storage conditions.[1] As a solid, it is stable for at least two years when stored at -20°C.[2] In solution, its stability is dependent on the solvent and storage temperature. For instance, stock solutions in organic solvents like ethanol, DMSO, or DMF should be stored at -80°C to ensure stability for up to one year.[3] It is important to note that prostaglandins, in general, are sensitive to factors such as pH, temperature, light, and oxidation.[4]

Q2: What are the recommended solvents for dissolving this compound?

A: this compound is soluble in a range of organic solvents and aqueous buffers. The following are some common solvents and their approximate solubilities:

  • Dimethylformamide (DMF): >100 mg/mL[3]

  • Dimethyl sulfoxide (DMSO): >100 mg/mL[3]

  • Ethanol: >100 mg/mL[3]

  • Phosphate Buffered Saline (PBS, pH 7.2): >16 mg/mL[3]

For long-term storage of solutions, it is advisable to use anhydrous organic solvents and store them at or below -20°C.

Q3: Where can I find quantitative data on the stability of this compound in different solvents and at various temperatures?

A: Currently, there is a lack of publicly available, comprehensive quantitative data in the form of degradation percentages or rates for this compound under a wide range of solvent and temperature conditions. Stability data is often proprietary and specific to particular formulations and study conditions.

To address this, we have provided a detailed experimental protocol in this guide for conducting a forced degradation study. This will enable you to generate specific stability data for your unique experimental conditions. The protocol outlines the steps for subjecting this compound to various stress conditions and analyzing the degradation using a stability-indicating HPLC method. We have also included template tables in the "Data Presentation" section for you to populate with your findings.

Q4: What are the typical degradation pathways for prostaglandins like Cloprostenol?

A: Prostaglandins, including Cloprostenol, are susceptible to degradation through several mechanisms:

  • Hydrolysis: The ester and carboxylic acid functional groups can be susceptible to acid- and base-catalyzed hydrolysis.

  • Oxidation: The double bonds and hydroxyl groups in the molecule can be targets for oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.

Forced degradation studies, as detailed in our experimental protocol, are designed to investigate these potential degradation pathways.[5][6]

Data Presentation

The following tables are templates for you to summarize the quantitative data from your own stability studies, based on the provided experimental protocol.

Table 1: Stability of this compound in Different Solvents at Various Temperatures

SolventTemperature (°C)Initial Concentration (µg/mL)Concentration after X days (µg/mL)% Degradation
Methanol4
Methanol25
Ethanol4
Ethanol25
DMSO4
DMSO25
PBS (pH 7.2)4
PBS (pH 7.2)25

Table 2: Forced Degradation Study of this compound

Stress ConditionReagent/ConditionTime (hours)% Assay of this compound% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl
Base Hydrolysis0.1 M NaOH
Oxidation3% H₂O₂
Thermal60°C
PhotolyticUV Light (254 nm)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to perform a forced degradation study to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours). After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified time. After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified time. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid powder of this compound in a hot air oven at 60°C for a specified time. Also, expose a solution of the compound (1 mg/mL in methanol) to the same temperature. After the desired time, dissolve the solid in the mobile phase and dilute the solution to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) and the solid powder to a UV lamp (254 nm) for a specified duration. Ensure a control sample is kept in the dark. After exposure, prepare a 100 µg/mL solution in the mobile phase.

3. Sample Analysis:

  • Analyze all the stressed samples and a non-stressed control sample using a stability-indicating HPLC-UV method (see Protocol 2).

  • Monitor the formation of degradation products and the decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization may be required.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower percentage of acetonitrile and gradually increase it. A suggested starting gradient could be 30% acetonitrile to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm or 275 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[7]

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase the temperature for thermal and hydrolytic studies.

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Extend the duration of exposure to the stress condition.

Issue 2: Complete degradation of the compound is observed.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the temperature.

    • Use a lower concentration of the stressor.

    • Reduce the exposure time.

Issue 3: Poor peak shape (tailing or fronting) in the HPLC chromatogram.

  • Possible Cause:

    • Interaction of the analyte with the stationary phase.

    • Inappropriate mobile phase pH.

    • Column overload.

  • Troubleshooting Steps:

    • Adjust the pH of the mobile phase. For an acidic compound like Cloprostenol, a lower pH (e.g., with 0.1% formic acid) can improve peak shape.

    • Try a different column with a different stationary phase.

    • Reduce the concentration of the injected sample.

Issue 4: Co-elution of the parent peak with a degradation product.

  • Possible Cause: The chromatographic method lacks sufficient resolution.

  • Troubleshooting Steps:

    • Optimize the mobile phase gradient. A shallower gradient can improve separation.

    • Change the organic solvent in the mobile phase (e.g., from acetonitrile to methanol or vice versa).

    • Try a different column with higher efficiency or a different selectivity.

Mandatory Visualizations

Signaling Pathway

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a (+)-5-trans Cloprostenol (PGF2α Analog) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rho Rho (Small G-protein) Gq->Rho Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction, Luteolysis) Ca2_release->Cellular_Response PKC->Cellular_Response Rho->Cellular_Response

Caption: PGF2α Analog Signaling Pathway.

Experimental Workflow

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Start Start: this compound (Bulk Drug or Formulation) Prepare_Solutions Prepare Stock and Sample Solutions Start->Prepare_Solutions Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Prepare_Solutions->Stress_Conditions Analyze_Samples Analyze Stressed Samples and Controls by HPLC Stress_Conditions->Analyze_Samples HPLC_Method_Dev Develop Stability-Indicating HPLC Method HPLC_Method_Dev->Analyze_Samples Peak_Purity Assess Peak Purity Analyze_Samples->Peak_Purity Quantify Quantify Degradation and Identify Degradants Peak_Purity->Quantify Pathway Propose Degradation Pathway Quantify->Pathway Report Generate Stability Report Pathway->Report

References

Avoiding degradation of (+)-5-trans Cloprostenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of (+)-5-trans Cloprostenol during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your stock solution. For long-term storage, the solid compound should be kept at -20°C. 2. If using an aqueous solution, ensure it was prepared fresh on the day of use. Aqueous solutions of Cloprostenol are not recommended for storage for more than one day.[1] 3. Confirm the solvent used for the stock solution is appropriate (e.g., ethanol, DMSO, dimethylformamide).[1] 4. Perform a purity check of your compound using a validated analytical method, such as HPLC.
Visible particulates or cloudiness in the solution. 1. Precipitation of the compound due to low solubility in the chosen solvent or buffer at the prepared concentration. 2. Degradation of the compound.1. Gently warm the solution and vortex to see if the precipitate redissolves. 2. If the issue persists, consider diluting the solution to a lower concentration. 3. If degradation is suspected, discard the solution and prepare a fresh one from a solid stock stored at -20°C.
Change in the color of the solution (e.g., yellowing). Potential degradation of the compound. While pure this compound is a white to slightly yellowish material, significant color change in solution may indicate degradation.[2]1. It is recommended to discard the solution and prepare a fresh one. 2. To investigate the cause, you can analyze the discolored solution using a stability-indicating HPLC method to identify potential degradation products.
Difficulty dissolving the solid compound. 1. Use of an inappropriate solvent. 2. Attempting to dissolve the compound directly in an aqueous buffer at a high concentration.1. Ensure you are using a recommended organic solvent such as ethanol, DMSO, or dimethylformamide for preparing the stock solution.[1] 2. For aqueous solutions, first, dissolve the compound in a small amount of organic solvent and then dilute it with the aqueous buffer.[1]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal long-term storage conditions for solid this compound?

    • For long-term storage, this compound as a solid should be stored at -20°C. Under these conditions, it is expected to be stable for at least two years.

  • Q2: How should I prepare and store stock solutions of this compound?

    • It is recommended to prepare stock solutions in organic solvents like ethanol, DMSO, or dimethylformamide.[1] Once prepared, these stock solutions should be stored at -20°C and protected from light. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Q3: Can I store this compound in an aqueous solution?

    • It is not recommended to store aqueous solutions of this compound for more than one day.[1] For experiments requiring an aqueous medium, it is best to prepare the solution fresh on the day of use from a stock solution in an organic solvent.

  • Q4: Is this compound sensitive to light?

    • Yes, prostaglandin analogs can be light-sensitive. Therefore, it is recommended to protect both solid and solution forms of this compound from light by using amber vials or by wrapping the container in foil. Some veterinary formulations are explicitly instructed to be protected from light.

Degradation

  • Q5: What are the main degradation pathways for this compound?

    • Like other prostaglandin analogs, this compound can be susceptible to degradation via hydrolysis (especially at non-optimal pH), oxidation, and photolysis. Known related compounds and potential degradants include the 15-keto metabolite and various epimers.

  • Q6: What are the visual signs of this compound degradation?

    • Visual signs of degradation can include a change in the color of a solution or the appearance of precipitates that do not redissolve upon warming and mixing. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary for a definitive assessment of purity.

Experimental Use

  • Q7: What solvents are compatible with this compound?

    • This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[1] It has limited solubility in aqueous buffers.

  • Q8: Are there any materials that are incompatible with this compound?

    • Strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote degradation.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table presents illustrative data from a typical forced degradation study on a prostaglandin F2α analog.

Disclaimer: The following data is illustrative and intended to demonstrate the expected outcomes of a forced degradation study. Actual results for this compound may vary.

Stress Condition Time (hours) Temperature (°C) Assay (%) Total Degradation (%) Major Degradation Products Observed
Acid Hydrolysis (0.1 N HCl) 246088.211.8Isomers, 15-keto-cloprostenol
Base Hydrolysis (0.1 N NaOH) 84085.514.5Epimers, Ring-opened products
Oxidative (3% H₂O₂) 2425 (Room Temp)92.17.9Oxidized derivatives
Thermal (Solid State) 728097.82.2Minor unspecified degradants
Photolytic (ICH Q1B) 2425 (Room Temp)95.34.7Photo-isomers

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a typical Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound and the separation of its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size

    • Mobile Phase: A filtered and degassed mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 33:67 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm or 274 nm

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

  • Procedure:

    • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

    • Sample Preparation: Dilute the sample to be analyzed with the mobile phase to fall within the linear range of the assay.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Compare the peak area of the analyte in the sample to the peak area of the standard to determine the concentration. Degradation is assessed by the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for subjecting this compound to various stress conditions to evaluate its stability.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC grade solvents

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 40°C. Withdraw samples at time points, neutralize with 0.1 N HCl, and dilute for analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light. Withdraw samples at time points and dilute for analysis.

    • Thermal Degradation: Store the solid compound in an oven at 80°C. At time points, dissolve a weighed amount in a suitable solvent and dilute for analysis.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light. Analyze both samples at a suitable time point.

    • Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 1.

Visualizations

G Workflow for a Forced Degradation Study of this compound cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 40°C) prep->base oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) prep->oxidative thermal Thermal Degradation (Solid, 80°C) prep->thermal photo Photolytic Degradation (ICH Q1B) prep->photo sampling Sample at Time Points (Neutralize if needed) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating RP-HPLC sampling->hplc data Data Analysis: - Assay of Parent Compound - % Degradation - Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

G Signaling Pathway of this compound via the FP Receptor cloprostenol This compound fp_receptor Prostaglandin F Receptor (FP) cloprostenol->fp_receptor binds g_protein Gq/11 Protein fp_receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca²⁺ er->ca2 releases cellular_response Cellular Responses (e.g., Smooth Muscle Contraction, Luteolysis) ca2->cellular_response pkc->cellular_response

Caption: this compound signaling pathway.

G Troubleshooting Logic for Unexpected Experimental Results start Unexpected Experimental Results q1 Was the aqueous solution prepared fresh today? start->q1 sol1 Prepare a fresh aqueous solution. Repeat experiment. q1->sol1 No q2 How was the solid compound and stock solution stored? q1->q2 Yes a1_yes Yes a1_no No sol2 Discard compound. Use a new, properly stored lot. q2->sol2 Incorrectly q3 Is the solvent appropriate (e.g., Ethanol, DMSO)? q2->q3 Correctly a2_correct At -20°C, protected from light a2_incorrect Improperly (e.g., at 4°C or RT) sol3 Prepare a new stock solution in a recommended solvent. q3->sol3 No end_check If issues persist, perform a purity check (e.g., HPLC) on the compound. q3->end_check Yes a3_yes Yes a3_no No

Caption: Troubleshooting unexpected results.

References

Addressing off-target effects of (+)-5-trans Cloprostenol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-5-trans Cloprostenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α). Its primary mechanism of action is as a potent agonist of the prostaglandin F2α receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Q2: What are the potential off-target effects of this compound?

A2: As a prostaglandin analog, this compound has the potential to interact with other prostanoid receptors, such as the DP, EP, IP, and TP receptors. While it is designed to be selective for the FP receptor, cross-reactivity can occur, especially at higher concentrations. This can lead to the activation of signaling pathways other than the canonical Gq/11 pathway, such as Gs (leading to an increase in cyclic AMP - cAMP) or Gi (leading to a decrease in cAMP).

Q3: How can I determine if the observed effects in my experiment are on-target or off-target?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A combination of approaches is recommended:

  • Pharmacological Tools: Use selective antagonists for the FP receptor and potential off-target receptors. If a selective FP receptor antagonist blocks the observed effect, it is likely an on-target effect. Conversely, if an antagonist for another prostanoid receptor blocks the effect, it suggests an off-target interaction.

  • Functional Assays: Employ a panel of functional assays that can differentiate between different G-protein signaling pathways (e.g., calcium mobilization for Gq, cAMP assays for Gs/Gi).

  • Dose-Response Curves: Generate dose-response curves for this compound. On-target effects are typically observed at lower concentrations, while off-target effects may only appear at higher concentrations.

  • Control Experiments: Use cell lines that do not express the FP receptor but may express other prostanoid receptors to identify potential off-target effects.

Troubleshooting Guide

Problem 1: Unexpected Increase in cAMP Levels

I am using this compound, which I expect to activate the Gq pathway and increase intracellular calcium. However, I am observing an increase in cAMP levels, suggesting Gs activation. What could be the cause?

This scenario suggests a potential off-target effect. Here’s a step-by-step troubleshooting guide:

Step 1: Verify Compound Identity and Purity. Ensure the this compound you are using is of high purity and has not degraded. Impurities or degradation products could have different pharmacological profiles.

Step 2: Perform a Dose-Response Experiment. Run a full dose-response curve for both cAMP accumulation and calcium mobilization. It's possible that at lower concentrations, you primarily see Gq-mediated calcium release, and at higher concentrations, a Gs-coupled off-target effect becomes apparent.

Step 3: Use Selective Antagonists. To dissect the signaling pathways, pre-treat your cells with selective antagonists for potential off-target receptors that are known to couple to Gs (e.g., certain EP and IP receptor subtypes). If a selective antagonist for an EP or IP receptor blocks the cAMP increase without affecting the calcium response, this strongly indicates an off-target effect mediated by that receptor.

Step 4: Characterize Receptor Expression Profile. Confirm the expression profile of prostanoid receptors in your experimental cell line using techniques like RT-qPCR or Western blotting. If the cells express Gs-coupled prostanoid receptors, this strengthens the possibility of an off-target effect.

Step 5: Test in a Different Cell Line. If possible, repeat the experiment in a cell line that is known to only express the FP receptor to confirm the on-target signaling pathway.

Problem 2: No Observed Effect or a Weaker-Than-Expected Response

I am not observing the expected physiological response (e.g., smooth muscle contraction, luteolysis) after treating my cells/tissue with this compound.

Several factors could contribute to a lack of response. Consider the following:

Step 1: Confirm Receptor Expression and Functionality. Verify that your target cells or tissues express functional FP receptors. You can do this by:

  • RT-qPCR or Western Blot: To confirm receptor mRNA or protein expression.

  • Control Agonist: Use a well-characterized, potent FP receptor agonist (like PGF2α) as a positive control to ensure the receptor is functional.

Step 2: Check Compound Concentration and Stability. Ensure that the concentration of this compound is appropriate for your experimental system. Also, verify that the compound is stable in your experimental buffer and at the experimental temperature.

Step 3: Optimize Assay Conditions. Review and optimize your experimental protocol. For cellular assays, factors like cell density, serum concentration, and incubation time can significantly impact the results.

Step 4: Consider Receptor Desensitization. Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, resulting in a diminished response. Consider running a time-course experiment to identify the optimal stimulation time. A receptor internalization assay can also be used to investigate this possibility.

Data Presentation

Table 1: Representative Binding Affinities (Ki, nM) of a PGF2α Analog at Prostanoid Receptors

This table provides an example of the selectivity profile for a compound structurally similar to this compound, travoprost acid. This data can be used as a reference to anticipate potential off-target interactions. Note that lower Ki values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (Ki, nM)Primary G-Protein Coupling
FP 35 Gq/11
DP52,000Gs
EP19,540Gq/11
EP33,501Gi
EP441,000Gs
IP>90,000Gs
TP121,000Gq/11

Data is illustrative and based on published values for travoprost acid. The actual binding affinities for this compound may vary.

Experimental Protocols

Key Experiment 1: Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium following the activation of Gq-coupled receptors like the FP receptor.

Materials:

  • Cells expressing the FP receptor

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing the fluorescent dye and probenecid, if used) to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds. Inject a solution of this compound at the desired concentration.

  • Data Acquisition: Immediately after injection, continuously record the fluorescence intensity over time (typically for 1-3 minutes). The increase in fluorescence corresponds to the release of intracellular calcium.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

Key Experiment 2: cAMP Assay

This assay measures changes in intracellular cyclic AMP levels, which is useful for identifying off-target effects on Gs- or Gi-coupled receptors.

Materials:

  • Cells expressing prostanoid receptors

  • This compound

  • Forskolin (a direct activator of adenylyl cyclase, used for studying Gi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell lysis buffer (provided with the kit)

  • 96-well microplate

Procedure:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and grow to the desired confluency. Treat the cells with different concentrations of this compound for a specified period. For Gi-coupled receptor analysis, co-treat with forskolin.

  • Cell Lysis: Remove the treatment medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Detection: Follow the manufacturer's instructions for the specific cAMP assay kit to measure the cAMP concentration in the cell lysates. This typically involves a competitive immunoassay format.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the cAMP concentration in your experimental samples. An increase in cAMP suggests Gs activation, while a decrease in forskolin-stimulated cAMP levels suggests Gi activation.

Mandatory Visualizations

G_Protein_Signaling_Pathways cluster_GPCR GPCR Activation cluster_Gq Gq Pathway (On-Target) cluster_Gs Gs Pathway (Potential Off-Target) cluster_Gi Gi Pathway (Potential Off-Target) Agonist Agonist GPCR GPCR Agonist->GPCR Binds to Gq Gq GPCR->Gq Activates Gs Gs GPCR->Gs Activates Gi Gi GPCR->Gi Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates AC_Gs Adenylyl Cyclase Gs->AC_Gs Activates ATP_Gs ATP AC_Gs->ATP_Gs Converts cAMP_Gs cAMP ATP_Gs->cAMP_Gs PKA_Gs PKA cAMP_Gs->PKA_Gs Activates AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits ATP_Gi ATP AC_Gi->ATP_Gi Converts cAMP_Gi cAMP ATP_Gi->cAMP_Gi

Caption: On- and potential off-target signaling pathways of this compound.

Experimental_Workflow Start Start Hypothesis Hypothesis: This compound induces a specific cellular response Start->Hypothesis Dose_Response Perform Dose-Response (Calcium & cAMP) Hypothesis->Dose_Response On_Target Observe expected Gq (Calcium) response? Dose_Response->On_Target Off_Target Observe unexpected Gs/Gi (cAMP) response? On_Target->Off_Target No Antagonist_FP Use selective FP antagonist On_Target->Antagonist_FP Yes Antagonist_Off Use selective off-target antagonists Off_Target->Antagonist_Off Yes Re-evaluate Re-evaluate hypothesis or experimental system Off_Target->Re-evaluate No Block Effect blocked? Antagonist_FP->Block Block->Off_Target No Conclusion_On Conclusion: On-target FP receptor effect Block->Conclusion_On Yes Block_Off Effect blocked? Antagonist_Off->Block_Off Conclusion_Off Conclusion: Off-target effect identified Block_Off->Conclusion_Off Yes Block_Off->Re-evaluate No

Caption: Experimental workflow for identifying on- and off-target effects.

Technical Support Center: Optimizing Research Protocols for (+)-5-trans Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficacy of (+)-5-trans Cloprostenol in research protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from (+)-Cloprostenol?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α) and is a stereoisomer of the more commonly used (+)-Cloprostenol (the cis-isomer).[1][2][3] The key structural difference lies in the geometry of the double bond in the heptenoic acid chain. This seemingly minor variation results in a significant reduction in biological activity compared to the cis-isomer.[2][3] While both are agonists for the prostaglandin F2α receptor (FP receptor), this compound is considered a less potent agonist.[4][5]

Q2: What is the primary mechanism of action for this compound?

A2: Like other PGF2α analogs, this compound exerts its effects by binding to and activating the FP receptor, a G protein-coupled receptor (GPCR).[6] The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and luteolysis.

Q3: What are the known research applications for this compound?

A3: Due to its lower potency, this compound is often used in research as a comparative compound to its more active cis-isomer, (+)-Cloprostenol. It serves as a useful tool for studying the structure-activity relationship of prostaglandin analogs at the FP receptor. Its primary applications are in veterinary medicine research, particularly in reproductive studies involving the induction of luteolysis.[1][2][3]

Troubleshooting Guide

Problem 1: Low or no observable effect in my cell-based assay.

  • Possible Cause 1: Insufficient Concentration.

    • Solution: As this compound is significantly less potent than its cis-isomer, much higher concentrations may be required to elicit a response.[4][5] It is recommended to perform a wide dose-response curve, starting from nanomolar and extending into the high micromolar range.

  • Possible Cause 2: Poor Solubility.

    • Solution: this compound is sparingly soluble in aqueous buffers.[7] Ensure the compound is fully dissolved. It is typically supplied in an organic solvent like ethanol or DMSO. When preparing aqueous solutions, it is advisable to make a high-concentration stock in an organic solvent and then dilute it into your assay buffer. Be mindful of the final solvent concentration in your assay, as high concentrations can have cytotoxic effects. For maximum solubility in aqueous buffers, the ethanolic solution should be diluted with the aqueous buffer of choice. The solubility in PBS (pH 7.2) is approximately 16 mg/mL.[2]

  • Possible Cause 3: Compound Instability.

    • Solution: Aqueous solutions of cloprostenol are not recommended for storage for more than one day.[7] Prepare fresh dilutions from your stock solution for each experiment to ensure compound integrity.

  • Possible Cause 4: Low Receptor Expression.

    • Solution: The cell line used may not express a sufficient number of FP receptors to produce a measurable response to a weak agonist. Verify the expression of the FP receptor in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have high FP receptor expression or a recombinant cell line overexpressing the receptor.

Problem 2: High background signal in my assay.

  • Possible Cause 1: Solvent Effects.

    • Solution: The organic solvent used to dissolve the this compound may be causing non-specific effects. Include a vehicle control in your experiment that contains the same final concentration of the solvent to account for these effects.

  • Possible Cause 2: Assay Interference.

    • Solution: The compound may be interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay). Run a control with the compound in the absence of cells or cell membranes to check for such interference.

Problem 3: Inconsistent results between experiments.

  • Possible Cause 1: Inconsistent Compound Preparation.

    • Solution: Due to potential solubility and stability issues, inconsistencies in preparing the compound dilutions can lead to variability. Adhere to a strict and consistent protocol for preparing and handling the compound.

  • Possible Cause 2: Cell Passage Number.

    • Solution: The expression of GPCRs can change with increasing cell passage number. Use cells within a consistent and low passage number range for all experiments.

Quantitative Data

Compound ComparisonTissue/Assay SystemRelative PotencyReference
This compound vs. (+)-Cloprostenol (cis-isomer)Hamster pregnancy termination model20-fold less active[2][3]
This compound vs. d-CloprostenolBovine corpus luteum cell membranes ([3H]PGF2α binding)Approximately 150 times less potent[4]
This compound vs. d-CloprostenolBovine myometrial cell membranes ([3H]PGF2α binding)Approximately 10 times less potent[4]

Experimental Protocols

FP Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the FP receptor.

  • [3H]-PGF2α (radioligand).

  • Unlabeled PGF2α (for determining non-specific binding).

  • This compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

Methodology:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • A fixed concentration of [3H]-PGF2α (typically at its Kd).

    • Increasing concentrations of this compound or unlabeled PGF2α (for the standard curve).

    • Cell membranes (protein concentration to be optimized).

  • For total binding wells, add binding buffer instead of any competitor.

  • For non-specific binding wells, add a high concentration of unlabeled PGF2α (e.g., 10 µM).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol measures the ability of this compound to induce an increase in intracellular calcium, a hallmark of FP receptor activation.

Materials:

  • A cell line expressing the FP receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • This compound.

  • A positive control agonist (e.g., PGF2α).

  • A fluorescence plate reader with an injection system.

Methodology:

  • Seed the cells in a 96-well black, clear-bottom plate and culture overnight.

  • Prepare the calcium dye loading solution containing the fluorescent dye and probenecid in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Place the cell plate in the fluorescence plate reader.

  • Set the instrument to record fluorescence intensity over time.

  • Inject the compound dilutions into the wells and immediately begin reading the fluorescence.

  • Record the peak fluorescence response for each well.

  • Plot the change in fluorescence against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

MAPK/ERK Activation Assay (Western Blot)

This protocol assesses the activation of the MAPK/ERK signaling pathway downstream of FP receptor activation.

Materials:

  • A cell line expressing the FP receptor.

  • Serum-free cell culture medium.

  • This compound.

  • A positive control agonist (e.g., PGF2α).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Methodology:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.

  • Treat the cells with various concentrations of this compound or the positive control for a predetermined time (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total ERK to normalize for protein loading.

  • Quantify the band intensities and plot the ratio of p-ERK to total ERK against the log concentration of this compound to determine the EC50.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cloprostenol (+)-5-trans Cloprostenol FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor binds G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Cellular_Response Cellular Response (e.g., Contraction) Ca->Cellular_Response contributes to MAPK_Cascade MAPK Cascade (ERK activation) PKC->MAPK_Cascade activates MAPK_Cascade->Cellular_Response leads to

Caption: Signaling pathway of this compound via the FP receptor.

Experimental_Workflow_Calcium_Mobilization cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed cells expressing FP receptor in a 96-well plate B Culture overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for 60 min C->D E Prepare serial dilutions of This compound D->E F Place plate in fluorescence reader E->F G Inject compound and measure fluorescence F->G H Determine peak fluorescence response G->H I Plot dose-response curve H->I J Calculate EC50 I->J

Caption: Workflow for a calcium mobilization assay.

Troubleshooting_Logic Start Low or No Effect Observed C1 Is the compound concentration high enough? Start->C1 S1 Increase concentration range C1->S1 No C2 Is the compound fully dissolved? C1->C2 Yes End Re-evaluate experiment S1->End S2 Optimize dissolution protocol (e.g., use stock in organic solvent) C2->S2 No C3 Is the aqueous solution fresh? C2->C3 Yes S2->End S3 Prepare fresh dilutions for each experiment C3->S3 No C4 Is FP receptor expression sufficient? C3->C4 Yes S3->End S4 Verify receptor expression (qPCR/Western Blot) C4->S4 No C4->End Yes S4->End

Caption: Troubleshooting logic for low experimental efficacy.

References

Technical Support Center: (+)-5-trans Cloprostenol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of (+)-5-trans Cloprostenol stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for preparing this compound stock solutions?

For optimal solubility and stability, organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide are recommended for preparing this compound stock solutions. The solubility in these solvents is approximately 100 mg/mL.

2. What are the recommended storage conditions for long-term stability?

Stock solutions of this compound in organic solvents like ethanol should be stored at -20°C.[1][2] Under these conditions, the solution is stable for at least two years.[1][2] For solutions in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[3]

3. Can I store this compound in aqueous solutions?

It is not recommended to store this compound in aqueous solutions for more than one day.[1][2] The compound is sparingly soluble in aqueous buffers, with a solubility of approximately 16 mg/mL in PBS (pH 7.2).[1][2] If an aqueous solution is required for your experiment, it should be prepared fresh from a stock solution in an organic solvent.

4. What are the known degradation pathways for Cloprostenol?

The primary degradation pathways for prostaglandin analogs like Cloprostenol include:

  • Hydrolysis: The ester group, if present, can be susceptible to hydrolysis.

  • Oxidation: The allylic alcohol and cyclopentane ring can be sites of oxidation. In vivo, β-oxidation of the carboxylic acid side chain is a known metabolic pathway, leading to the formation of tetranor acid metabolites.

  • Isomerization: The double bonds in the molecule can undergo isomerization, particularly the 5,6-double bond, which can convert from the trans to the more biologically active cis form.

  • Photodegradation: Exposure to UV light can lead to degradation.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation process.

5. How does the stability of this compound compare in different organic solvents?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of the Cloprostenol stock solution.1. Prepare a fresh stock solution from solid compound. 2. Perform a stability check of your current stock solution using the HPLC protocol provided below. 3. Ensure proper storage conditions are being met (e.g., correct temperature, protection from light).
Precipitate observed in the stock solution upon thawing. The solubility limit may have been exceeded, or the solvent may have partially evaporated.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, centrifuge the solution and use the supernatant after determining its concentration. 3. For future preparations, ensure the vial is tightly sealed to prevent solvent evaporation.
Difficulty dissolving the compound in aqueous buffer. Low aqueous solubility of this compound.1. First, dissolve the compound in an organic solvent like ethanol or DMSO. 2. To prepare an aqueous solution, evaporate the organic solvent under a gentle stream of nitrogen and immediately add the aqueous buffer of choice.[1][2] 3. Alternatively, dilute the organic stock solution with the aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect your experimental system.

Data on Prostaglandin Analog Stability

While specific quantitative long-term stability data for this compound is limited, studies on similar prostaglandin analogs like Latanoprost provide valuable insights into thermal and photolytic degradation.

Table 1: Thermal Stability of Latanoprost Solution

Storage Temperature (°C)Time for 10% Degradation (t90)
4Stable for at least 30 days
25Stable for at least 30 days
508.25 days
701.32 days

Data adapted from a study on Latanoprost stability.

Experimental Protocols

Stability Testing of this compound Stock Solutions using HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the integrity of this compound stock solutions over time.

1. Objective: To quantify the concentration of this compound in a stock solution and detect the presence of degradation products.

2. Materials:

  • This compound stock solution (in ethanol or DMSO)

  • Reference standard of this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Methods:

  • Preparation of Mobile Phase:

    • Prepare a solution of acetonitrile and water (e.g., 33:67 v/v).

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter and degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

  • Preparation of Sample Solutions:

    • Dilute an aliquot of the stored this compound stock solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (pH 3.0)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 220 nm or 274 nm

    • Column Temperature: 25°C

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Monitor the chromatogram for the appearance of any new peaks, which may indicate degradation products. The peak purity of the main analyte peak should also be assessed if a photodiode array detector is available.

  • Stability Assessment:

    • Analyze samples at regular intervals (e.g., 0, 1, 3, 6, 12, and 24 months).

    • A significant decrease in the concentration of the parent compound or the appearance of significant degradation peaks indicates instability. A solution is generally considered stable if it retains at least 90% of its initial concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (this compound) store_conditions Store under defined conditions (e.g., -20°C, protected from light) prep_stock->store_conditions sampling Sample at Time Points (T=0, 1, 3, 6... months) store_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_proc Data Processing hplc_analysis->data_proc concentration Determine Concentration data_proc->concentration degradation Identify Degradation Products data_proc->degradation signaling_pathway cloprostenol This compound fp_receptor Prostaglandin F2α Receptor (FP) cloprostenol->fp_receptor binds to gq_protein Gq Protein Activation fp_receptor->gq_protein plc Phospholipase C (PLC) Activation gq_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolyzes to dag DAG pip2->dag hydrolyzes to ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., smooth muscle contraction) ca_release->cellular_response pkc->cellular_response

References

Preventing experimental artifacts with (+)-5-trans Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing experimental artifacts when working with (+)-5-trans Cloprostenol.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Problem Potential Cause Recommended Solution
Reduced or No Biological Activity Compound Potency: this compound is the less active isomer of Cloprostenol.[1][2][3][4][5]- Confirm the appropriate concentration range for your specific assay, considering its lower potency. - If possible, include the more active (+)-Cloprostenol (cis-isomer) as a positive control to benchmark activity.
Incorrect Storage: Improper storage can lead to degradation of the compound.- Store the ethanolic solution at -20°C for long-term stability (≥ 2 years).[3][6] - For solutions in solvents like DMSO, store at -80°C for up to 1 year.[5]
Degradation in Aqueous Solution: The compound is less stable in aqueous buffers.- Prepare fresh aqueous solutions for each experiment and do not store for more than one day.[6]
Precipitation in Aqueous Buffer Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.[6]- To prepare an aqueous solution, first dissolve the compound in an organic solvent like ethanol, DMSO, or DMF.[6] - Dilute the organic stock solution with the aqueous buffer of choice.[6] - The solubility in PBS (pH 7.2) is approximately 16 mg/mL.[3][6] - If precipitation occurs, sonication may help to dissolve the compound.[5]
Inconsistent Results Between Experiments Solvent Effects: Residual organic solvents from stock solutions may have physiological effects.- Ensure the final concentration of the organic solvent in your experimental system is minimal and consistent across all experiments. - Run a vehicle control with the same final concentration of the solvent to account for any solvent-induced effects.
Cell Line Variability: The expression level of the Prostaglandin F2α (FP) receptor can vary between cell lines and passage numbers.- Use a cell line with confirmed and consistent FP receptor expression. - Monitor receptor expression levels if performing long-term studies.
Suspected Off-Target Effects Receptor Cross-Reactivity: The FP receptor can be activated by other prostaglandins, such as PGD2 and PGE2, although with lower affinity.[7]- If specificity is a concern, consider using a more selective FP receptor agonist or an antagonist to block the FP receptor and confirm the observed effect is receptor-mediated.
Release of Endogenous Prostaglandins: PGF2α and its analogs can stimulate the release of other endogenous prostaglandins.[8]- Consider the use of cyclooxygenase (COX) inhibitors (e.g., indomethacin) to prevent the synthesis of endogenous prostaglandins if their secondary effects could confound results.[8]

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from Cloprostenol?

This compound is a synthetic analog of Prostaglandin F2α (PGF2α).[9] It is a stereoisomer of the more biologically active (+)-Cloprostenol (the 5-cis isomer).[1][2][3][4][5] It is often produced as a minor impurity during the synthesis of (+)-Cloprostenol and is reported to be about 20-fold less active in some biological assays.[1][2][3][4][5]

2. What is the mechanism of action of this compound?

This compound acts as an agonist at the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The FP receptor primarily couples to the Gq alpha subunit.[10][11] Activation of Gq initiates a signaling cascade through phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[12]

3. How should I prepare a stock solution of this compound?

This compound is typically supplied as a solution in ethanol.[3][6] If you need to change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can then be dissolved in a solvent of choice such as DMSO or DMF.[6]

Solubility Data [3][5][6]

SolventSolubility
Ethanol>100 mg/mL
DMSO>100 mg/mL
DMF>100 mg/mL
PBS (pH 7.2)>16 mg/mL

4. What are the recommended storage conditions for this compound?

FormulationStorage TemperatureStability
Solution in Ethanol-20°C≥ 2 years[3][6]
Solution in Solvent (e.g., DMSO)-80°CUp to 1 year[5]
Aqueous Solution4°CNot recommended for more than one day[6]

5. What are the key signaling pathways activated by the FP receptor?

The primary signaling pathway activated by the FP receptor is the Gq pathway, leading to increased intracellular calcium. Additionally, the FP receptor has been shown to activate other pathways, including the Rho signaling pathway.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key processes.

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis stock Prepare Stock Solution (this compound in Ethanol/DMSO) working Prepare Working Dilutions (in appropriate assay buffer) stock->working treat Treat Cells with This compound working->treat cells Seed Cells Expressing FP Receptor cells->treat incubate Incubate for Pre-determined Time treat->incubate measure Measure Downstream Signal (e.g., Intracellular Calcium, IP3) incubate->measure data Data Analysis measure->data

Experimental workflow for cell-based assays.

Gq_signaling_pathway Simplified FP Receptor - Gq Signaling Pathway compound This compound receptor FP Receptor (GPCR) compound->receptor binds g_protein Gq Protein (α, β, γ subunits) receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 response Cellular Response ca2->response pkc->response

Simplified FP Receptor - Gq signaling pathway.

References

Optimizing storage conditions for (+)-5-trans Cloprostenol to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions to maintain the purity of (+)-5-trans Cloprostenol. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1][2] When stored under these conditions, it is expected to be stable for at least two years.[1]

Q2: How should I store this compound for short-term use?

A2: For short-term use, aqueous solutions of similar prostaglandins are stable for up to 30 days when stored at 2-8°C. However, it is recommended to prepare fresh aqueous solutions daily and avoid repeated freeze-thaw cycles.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) at concentrations greater than 100 mg/mL.[1][2] It is sparingly soluble in aqueous buffers; for instance, its solubility in PBS (pH 7.2) is approximately 16 mg/mL.[1][2]

Q4: Is this compound sensitive to light?

A4: Yes, prostaglandins can be sensitive to light. It is advisable to protect solutions of this compound from light, especially during storage and handling, to prevent photodegradation. Storing solutions in amber vials or wrapping containers in foil is a good practice.

Q5: What are the known impurities and degradation products of Cloprostenol?

A5: Known impurities and degradation products can include the 15-keto metabolite, 15-hydroxy epimers, and other stereoisomers. Under acidic or basic conditions, prostaglandins like PGE can degrade into PGA and PGB isomers, and similar degradation pathways may be possible for cloprostenol.

Storage and Stability Data

The following tables summarize stability data for prostaglandin analogs. Note that specific quantitative data for this compound is limited; therefore, data from closely related compounds are provided for guidance.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureExpected Stability
Solid (Powder)-20°C≥ 3 years[2]
In Organic Solvent (e.g., Ethanol)-80°C≥ 1 year[2]
In Organic Solvent (e.g., Ethanol)-20°C≥ 2 years[1]
Aqueous Solution2-8°CRecommended for short-term use (prepare fresh)

Table 2: General Stability of Prostaglandin F2α Analogs in Solution

ConditionEffect on StabilityRecommendation
Temperature Higher temperatures accelerate degradation.Store solutions at low temperatures (-20°C or -80°C).
pH Stable in neutral to slightly acidic pH. Degradation increases in strongly acidic or alkaline conditions.Maintain pH between 4 and 7 for aqueous solutions.
Light Exposure to UV light can lead to degradation.Protect solutions from light by using amber vials or covering with foil.
Oxygen Prostaglandins can be susceptible to oxidation.For long-term storage, consider purging solutions with an inert gas like nitrogen or argon.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Loss of biological activity in an experiment. Degradation of this compound due to improper storage (e.g., high temperature, light exposure, wrong pH).1. Verify storage conditions. Ensure the compound has been stored at -20°C or below, protected from light. 2. Prepare fresh stock solutions from solid compound. 3. Check the pH of your experimental buffer.
Unexpected peaks in HPLC analysis. Presence of impurities or degradation products.1. Review the certificate of analysis for known impurities. 2. Assess storage history; prolonged storage at room temperature or exposure to harsh conditions can cause degradation. 3. Use the provided HPLC protocol to identify and quantify impurities.
Precipitation of the compound in aqueous buffer. Exceeding the solubility limit of this compound in the aqueous buffer.1. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit (approx. 16 mg/mL in PBS, pH 7.2).[1][2] 2. Prepare a concentrated stock solution in an organic solvent (e.g., ethanol) and then dilute it into the aqueous buffer.
Inconsistent experimental results. Repeated freeze-thaw cycles of stock solutions leading to degradation.1. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Experimental Protocols

Protocol for Purity Assessment of this compound by HPLC

This protocol is a synthesized method based on established procedures for analyzing cloprostenol and its isomers.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • Sodium dihydrogenphosphate (for buffered mobile phase)

  • Reference standards for cloprostenol and known impurities (if available)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) or a chiral column (e.g., Chiralcel OD-RH) for enantiomeric separation.[3]

3. Mobile Phase Preparation:

  • Isocratic System: A mixture of acetonitrile and water (e.g., 70:30, v/v) with 0.1% formic or phosphoric acid. The exact ratio may need optimization.

  • Buffered System (for better peak shape and resolution of isomers): A mixture of acetonitrile and a buffer solution (e.g., 20mM sodium dihydrogenphosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 33:67 (v/v).[3]

4. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).

5. HPLC Conditions:

  • Flow Rate: 0.7 - 1.0 mL/min

  • Column Temperature: 20-25°C

  • Detection Wavelength: 210 nm or 274 nm[3]

  • Injection Volume: 10-20 µL

6. Analysis:

  • Inject the prepared sample and reference standards into the HPLC system.

  • Record the chromatograms and determine the retention time and peak area of this compound and any impurities.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Visualizations

Signaling Pathway of Prostaglandin F2α Analogs

Prostaglandin F2α (PGF2α) and its analogs, such as cloprostenol, exert their effects by binding to the Prostaglandin F Receptor (FP), a G-protein coupled receptor. This binding initiates a signaling cascade that can lead to various cellular responses.

PGF2a_Signaling_Pathway Cloprostenol (+)-5-trans Cloprostenol FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., ERK/MAPK) Ca_Release->Downstream PKC->Downstream Cellular_Response Cellular Response (e.g., Luteolysis) Downstream->Cellular_Response

Caption: PGF2α analog signaling pathway via the FP receptor.

Experimental Workflow for Stability Assessment

This workflow outlines the steps for conducting a stability study of this compound.

Stability_Workflow start Start: Prepare This compound Solution aliquot Aliquot into multiple vials for each storage condition start->aliquot storage_conditions Store aliquots under different conditions (e.g., -20°C, 4°C, RT, light, dark) aliquot->storage_conditions time_points Sample at defined time points (e.g., T=0, 1 week, 1 month, 3 months) storage_conditions->time_points hplc_analysis Analyze samples by HPLC for purity time_points->hplc_analysis data_analysis Calculate percentage of remaining This compound and identify degradation products hplc_analysis->data_analysis end End: Determine stability profile data_analysis->end

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of (+)-Cloprostenol and its (+)-5-trans Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between stereoisomers is critical for optimizing therapeutic efficacy and minimizing off-target effects. This guide provides a comparative analysis of the biological activity of (+)-cloprostenol, a potent prostaglandin F2α (FP) receptor agonist, and its less active isomer, (+)-5-trans cloprostenol.

(+)-Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α) widely recognized for its potent luteolytic activity, making it a valuable tool in veterinary medicine for estrus synchronization and termination of pregnancy.[1][2] Its biological activity is primarily mediated through the selective agonism of the prostaglandin F2α (FP) receptor.[3][4] In contrast, this compound is a minor impurity that can arise during the synthesis of (+)-cloprostenol.[5][6][7] The key structural difference lies in the geometry of the double bond in the carboxyl acid side chain; (+)-cloprostenol is the 5-cis isomer, while the impurity is the 5-trans isomer.[5] This seemingly minor variation in stereochemistry leads to a significant reduction in biological activity.

Comparative Biological Activity

The available data consistently indicates that (+)-cloprostenol is the more biologically active of the two isomers. While specific binding affinity (Ki) and potency (EC50) values for this compound at the FP receptor are not extensively documented in publicly available literature, its reduced activity is well-established. In vivo studies have demonstrated that the (+)-5-trans isomer is approximately 20-fold less active than the 5-cis form in mediating the termination of pregnancy in hamsters.[5][6][7]

In contrast, (+)-cloprostenol (also referred to as d-cloprostenol) has been shown to be a highly potent FP receptor agonist. In competitive radioligand binding assays using bovine corpus luteum cell membranes, (+)-cloprostenol was found to be equipotent to the endogenous ligand PGF2α.[8][9] In the same study, it was approximately 150 times more potent than the racemic mixture (dl-cloprostenol) in inhibiting the binding of radiolabeled PGF2α.[8][9] In myometrial cell membranes, (+)-cloprostenol was about 10 times more potent than the racemic mixture.[8][9]

Parameter(+)-Cloprostenol (5-cis isomer)This compoundReference
Receptor Target Prostaglandin F2α (FP) ReceptorProstaglandin F2α (FP) Receptor[3][4]
Activity Potent, selective agonistSignificantly less active agonist[5][6][7]
Receptor Binding Equipotent to PGF2α in bovine corpus luteum membranes.Lower affinity for the FP receptor.[8][9]
Functional Potency High potency as a luteolytic agent.~20-fold less active in terminating pregnancy in hamsters.[1][5][6][7]

Signaling Pathways of the Prostaglandin F2α (FP) Receptor

Both (+)-cloprostenol and its 5-trans isomer are presumed to exert their effects through the FP receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by the activation of the FP receptor is through its coupling to the Gq class of G proteins.[10][11] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11][13] The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses. These can include smooth muscle contraction, cell proliferation, and hormone secretion.[11][13] The FP receptor can also couple to other G proteins, such as Gi and G12/G13, leading to the modulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[10][11]

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist (+)-Cloprostenol or This compound FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) PKC->Cellular_Response Leads to Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Cellular_Response Leads to Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (IP Accumulation) b1 Prepare FP receptor -expressing membranes b2 Incubate with [³H]-PGF₂α and test compounds b1->b2 b3 Separate bound/free ligand via filtration b2->b3 b4 Quantify radioactivity b3->b4 b5 Calculate Ki from IC₅₀ b4->b5 f1 Culture FP receptor -expressing cells f2 Stimulate with test compounds in the presence of LiCl f1->f2 f3 Lyse cells and perform IP-One HTRF assay f2->f3 f4 Measure HTRF signal f3->f4 f5 Calculate EC₅₀ f4->f5 start Comparative Analysis of Cloprostenol Isomers start->b1 start->f1

References

A Comparative Guide to (+)-5-trans Cloprostenol and Other Prostaglandin F2α Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between prostaglandin F2α (PGF2α) analogs is critical for experimental design and therapeutic application. This guide provides an objective comparison of (+)-5-trans Cloprostenol with other key PGF2α analogs, supported by experimental data, to aid in the selection of the most appropriate compound for your research needs.

Prostaglandin F2α (PGF2α) and its synthetic analogs are potent luteolytic agents that act on the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Their applications range from veterinary medicine for estrous cycle synchronization to human medicine for the treatment of glaucoma. This guide focuses on differentiating this compound from other commonly used PGF2α analogs, such as the active enantiomer (+)-Cloprostenol, Latanoprost, and Travoprost, based on their structural characteristics, receptor binding affinities, and functional potencies.

Structural Distinctions: A Tale of Isomers and Modifications

The biological activity of PGF2α analogs is intrinsically linked to their three-dimensional structure. This compound is a stereoisomer of the more biologically active (+)-Cloprostenol. The key difference lies in the configuration of the double bond in the α-chain, which is in the trans configuration in this compound and in the cis configuration in the active form. This seemingly minor change has a significant impact on the molecule's ability to bind to and activate the FP receptor.

Other PGF2α analogs, such as Latanoprost and Travoprost, feature modifications to the ω-chain, which enhance their therapeutic profiles, particularly for ophthalmic use.

Comparative Performance: Receptor Binding and Functional Potency

The efficacy of a PGF2α analog is determined by its affinity for the FP receptor and its ability to elicit a cellular response upon binding. The following tables summarize the available quantitative data for this compound and other PGF2α analogs.

Table 1: Receptor Binding Affinity of PGF2α Analogs for the FP Receptor

CompoundReceptor Binding Affinity (Ki, nM)Source
Travoprost acid35 ± 5[1]
Bimatoprost acid83[2]
Latanoprost acid98[2]
This compoundData not available in direct binding assays-

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency of PGF2α Analogs

CompoundAssay TypePotency (EC50, nM)Relative PotencySource
CloprostenolPhosphoinositide Turnover (Swiss 3T3 cells)0.73 ± 0.04-[3]
Travoprost acidPhosphoinositide Turnover (human ciliary muscle)1.4-[1]
Bimatoprost acidPhosphoinositide Turnover (human ciliary muscle)2.8-3.8-[2]
Latanoprost acidPhosphoinositide Turnover (human ciliary muscle)32-124-[2]
This compoundIn vivo hamster pregnancy termination-20-fold less active than the 5-cis form[4]

Note: Lower EC50 values indicate higher potency.

The available data clearly indicates that this compound is significantly less potent than its cis-isomer. While direct in vitro comparative data for this compound is limited, the in vivo study in hamsters demonstrates a 20-fold reduction in activity compared to the active (+)-Cloprostenol[4]. In contrast, analogs like Travoprost and Latanoprost are highly potent agonists of the FP receptor, with EC50 values in the low nanomolar range in functional assays[1][2].

Mechanism of Action: The FP Receptor Signaling Pathway

PGF2α and its analogs exert their effects by activating the FP receptor, which is coupled to the Gq/11 class of G proteins. This activation initiates a downstream signaling cascade, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

PGF2a_Signaling_Pathway cluster_cytosol Cytosol PGF2a PGF2α Analog FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins

Caption: PGF2α analog signaling pathway via the FP receptor.

Experimental Protocols

To facilitate the replication and validation of findings, this section outlines the general methodologies for key experiments used to characterize PGF2α analogs.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay quantifies the affinity of a compound for a specific receptor.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing FP receptors Incubate Incubate membranes with radioligand and test compound Membrane_Prep->Incubate Radioligand Select a radiolabeled PGF2α ([3H]-PGF2α) Radioligand->Incubate Test_Compound Prepare serial dilutions of This compound and other analogs Test_Compound->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound radioligand Separate->Measure Analyze Generate competition curves and calculate Ki values Measure->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled PGF2α analog (e.g., [³H]PGF2α) and varying concentrations of the unlabeled test compound.

  • Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the equilibrium dissociation constant (Ki).

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the functional potency of an agonist by quantifying the production of inositol phosphates, a downstream second messenger of FP receptor activation.

Protocol:

  • Cell Culture and Labeling: Culture cells expressing the FP receptor (e.g., Swiss 3T3 cells) and label them with [³H]-myo-inositol overnight.

  • Stimulation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., LiCl). Stimulate the cells with varying concentrations of the PGF2α analog for a defined period.

  • Extraction: Terminate the reaction and extract the inositol phosphates using a suitable solvent (e.g., perchloric acid).

  • Separation: Separate the different inositol phosphate species using anion-exchange chromatography.

  • Detection: Quantify the radioactivity of the eluted fractions by liquid scintillation counting.

  • Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Functional Assay: Intracellular Calcium Mobilization

This assay provides a real-time measurement of Gq-coupled receptor activation by monitoring changes in intracellular calcium concentration.

Protocol:

  • Cell Culture and Dye Loading: Culture cells expressing the FP receptor on a multi-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Stimulation: Add varying concentrations of the PGF2α analog to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

Conclusion

The choice of a PGF2α analog for research depends on the specific experimental goals. While this compound is a structural isomer of the potent luteolytic agent (+)-Cloprostenol, it exhibits significantly reduced biological activity. For studies requiring potent and selective activation of the FP receptor, analogs such as Travoprost and Latanoprost, which have been extensively characterized in vitro, are more suitable choices. This guide provides a foundational understanding of the key differences between these compounds, empowering researchers to make informed decisions for their studies.

References

Validating the Biological Inactivity of (+)-5-trans Cloprostenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (+)-5-trans Cloprostenol against its biologically active counterparts, focusing on validating its inactivity in key biological assays. Cloprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is a racemic mixture, with its biological potency primarily attributed to the dextrorotatory enantiomer, d-Cloprostenol. The stereochemistry of the molecule, including the configuration of its side chains, is critical for its biological function. This document presents experimental data and methodologies to demonstrate the significantly reduced or absent activity of the (+)-5-trans isomer.

Data Presentation: Comparative Biological Activity

The following table summarizes the known biological activity of this compound in comparison to the active d-Cloprostenol and the racemic mixture.

CompoundAssay TypeSpeciesActivity MetricResultReference
This compound In Vivo Luteolytic Assay (Pregnancy Termination)HamsterRelative Potency20-fold less active than the 5-cis form[1]
d-Cloprostenol In Vitro FP Receptor BindingBovine Corpus LuteumPotency vs. dl-Cloprostenol~150 times more potent[2]
d-Cloprostenol In Vivo Luteolytic AssayDairy CattleProgesterone DecreaseSignificantly greater decrease than dl-Cloprostenol[3]
l-Cloprostenol In Vivo Luteolytic AssayBuffaloesLuteolytic EffectNo luteolytic effect; may impede d-isomer activity[4]

Key Experimental Protocols

To validate the biological inactivity of this compound, the following experimental protocols are recommended.

Prostaglandin F2α (FP) Receptor Binding Assay (Competitive)

This assay determines the affinity of a test compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cells expressing the FP receptor (e.g., HEK293 or CHO cells stably transfected with the human FP receptor, or from tissues with high FP receptor expression like bovine corpus luteum).

  • Radioligand: Use a tritiated prostaglandin, such as [³H]-PGF2α, as the radioligand.

  • Competition Assay:

    • Incubate the membrane preparation with a fixed concentration of [³H]-PGF2α.

    • Add increasing concentrations of the unlabeled test compounds: this compound, d-Cloprostenol (as a positive control), and racemic Cloprostenol.

    • Incubate to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. A significantly higher Ki for this compound compared to d-Cloprostenol would indicate lower binding affinity and thus, biological inactivity.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the FP receptor and trigger the downstream signaling cascade, leading to an increase in intracellular calcium concentration.

Methodology:

  • Cell Culture: Use cells endogenously expressing the FP receptor or cells stably transfected with the FP receptor (e.g., HEK293-FP).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition:

    • Establish a baseline fluorescence reading.

    • Add increasing concentrations of the test compounds: this compound, d-Cloprostenol (as a positive control), and a vehicle control.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence (or the ratio of emissions at different wavelengths for ratiometric dyes) against the logarithm of the compound concentration. Determine the EC50 value (the concentration that elicits a half-maximal response). The absence of a response or a significantly right-shifted dose-response curve for this compound would demonstrate its lack of agonist activity.

In Vivo Luteolytic Assay

This assay directly assesses the primary biological function of luteolytic prostaglandins, which is the regression of the corpus luteum (CL).

Methodology:

  • Animal Model: Use a suitable animal model with a functional corpus luteum, such as synchronized cycling female hamsters, rats, or larger domestic animals like ewes or heifers.

  • Treatment Groups:

    • Administer different doses of this compound.

    • Administer a known effective dose of d-Cloprostenol or racemic Cloprostenol as a positive control.

    • Administer a vehicle control.

  • Assessment of Luteolysis:

    • Progesterone Levels: Collect blood samples before and at various time points after treatment and measure plasma progesterone concentrations. A significant drop in progesterone levels indicates luteolysis.

    • Estrus and Ovulation: Monitor the animals for signs of estrus (heat) and the timing of ovulation.

    • Corpus Luteum Morphology: In some protocols, the size and vascularization of the CL can be monitored via ultrasonography, or the ovaries can be examined histologically at the end of the study.

  • Data Analysis: Compare the changes in progesterone levels, the incidence and timing of estrus and ovulation, and any morphological changes in the CL between the treatment groups. A lack of significant change in these parameters in the this compound group compared to the control group would confirm its biological inactivity in vivo.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inactive Inactive Compound PGF2a PGF2α / d-Cloprostenol FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds and Activates Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Bio_response Biological Responses (e.g., smooth muscle contraction, luteolysis) Ca_cyto->Bio_response PKC->Bio_response trans_cloprostenol This compound trans_cloprostenol->FP_receptor No significant binding/ activation

Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway.

Experimental Workflows

G cluster_assay Competitive FP Receptor Binding Assay start Start prep Prepare FP Receptor Membrane Suspension start->prep add_radioligand Add [³H]-PGF2α (Radioligand) prep->add_radioligand add_competitor Add Unlabeled Competitor (this compound or d-Cloprostenol) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Determine IC50/Ki) count->analyze end End analyze->end

Caption: Workflow for a Competitive FP Receptor Binding Assay.

G cluster_assay Intracellular Calcium Mobilization Assay start Start culture Culture FP Receptor- Expressing Cells start->culture dye_load Load Cells with Calcium-Sensitive Dye culture->dye_load baseline Measure Baseline Fluorescence dye_load->baseline add_compound Add Test Compound (this compound or d-Cloprostenol) baseline->add_compound measure Measure Fluorescence Change (Kinetic Read) add_compound->measure analyze Analyze Data (Determine EC50) measure->analyze end End analyze->end

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

G cluster_assay In Vivo Luteolytic Assay start Start sync Synchronize Estrous Cycles of Animal Models start->sync groups Assign to Treatment Groups (Vehicle, d-Cloprostenol, this compound) sync->groups treat Administer Treatment groups->treat monitor Monitor for Estrus and Collect Blood Samples treat->monitor measure Measure Plasma Progesterone Levels monitor->measure analyze Compare Progesterone Profiles and Estrus Onset measure->analyze end End analyze->end

Caption: Logical Workflow for an In Vivo Luteolytic Assay.

References

Navigating Prostaglandin Receptor Selectivity: A Comparative Guide to (+)-5-trans Cloprostenol Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise receptor interaction profile of a prostaglandin analogue is paramount for predicting its biological activity and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of (+)-5-trans Cloprostenol, a synthetic analogue of Prostaglandin F2α (PGF2α), with other prostanoid receptors.

Due to a lack of comprehensive binding studies for the specific (+)-5-trans isomer, this guide utilizes data for the closely related and pharmacologically active enantiomer, (+)-Cloprostenol (d-Cloprostenol), as a reasonable proxy to evaluate its binding profile across the prostaglandin (FP, EP, DP, IP, and TP) receptor family. Available data strongly indicates a high selectivity for the FP receptor.

Comparative Binding Affinity of (+)-Cloprostenol

The following table summarizes the known binding affinities and activities of (+)-Cloprostenol and related compounds at the major classes of prostaglandin receptors. It is important to note that a complete quantitative binding profile (Kᵢ or IC₅₀ values) for this compound or (+)-Cloprostenol across all receptor subtypes from a single study is not available in the current literature. The data presented is a synthesis of findings from multiple sources.

Receptor SubtypeLigandBinding Affinity (Kᵢ/IC₅₀)Relative Activity/PotencyReference
FP (+)-Cloprostenol (d-Cloprostenol)High (Comparable to PGF2α)Potent Agonist[1][2]
EP₁ (+)-Cloprostenol (d-Cloprostenol)Not ReportedSignificantly less potent than at FP receptor[1]
EP₂ (+)-Cloprostenol (d-Cloprostenol)Not ReportedWeak or inactive[3]
EP₃ (+)-Cloprostenol (d-Cloprostenol)Not ReportedWeak or inactive[3]
EP₄ (+)-Cloprostenol (d-Cloprostenol)Not ReportedWeak or inactive[3]
DP (+)-Cloprostenol (d-Cloprostenol)Not ReportedWeak or inactive[3]
IP (+)-Cloprostenol (d-Cloprostenol)Not ReportedWeak or inactive[3]
TP (+)-Cloprostenol (d-Cloprostenol)Not ReportedWeak or inactive[3]

Table 1: Summary of (+)-Cloprostenol binding and activity at prostaglandin receptors. The data for EP, DP, IP, and TP receptors is largely qualitative, indicating low affinity or lack of agonistic activity.

Experimental Protocols

The determination of binding affinity for prostaglandin analogues like this compound is typically achieved through competitive radioligand binding assays.

Protocol: Competitive Radioligand Binding Assay for Prostaglandin Receptors

This protocol outlines a general procedure for assessing the binding affinity of a test compound (e.g., this compound) to a specific prostaglandin receptor.

1. Membrane Preparation:

  • Cells stably expressing the human prostaglandin receptor of interest (e.g., FP, EP₁, EP₂, etc.) are cultured and harvested.

  • The cells are washed in a suitable buffer (e.g., phosphate-buffered saline) and then lysed via hypotonic shock or homogenization in a lysis buffer (e.g., Tris-HCl with protease inhibitors).

  • The cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Binding buffer.
    • A fixed concentration of a high-affinity radioligand for the specific receptor (e.g., [³H]-PGF2α for the FP receptor).
    • Increasing concentrations of the unlabeled test compound (this compound).
    • The prepared cell membranes.

  • Non-specific binding is determined in parallel wells containing the radioligand and a high concentration of an unlabeled standard agonist for that receptor, but no test compound.

  • Total binding is determined in wells containing only the radioligand and membranes.

3. Incubation and Filtration:

  • The plate is incubated for a sufficient time at a controlled temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition and Analysis cell_culture Cell Culture with Receptor Expression lysis Cell Lysis and Homogenization cell_culture->lysis centrifugation Centrifugation and Membrane Isolation lysis->centrifugation resuspension Resuspension in Binding Buffer centrifugation->resuspension add_membranes Add Membranes resuspension->add_membranes plate_prep Prepare 96-well Plate add_ligand Add Radioligand plate_prep->add_ligand add_compound Add Test Compound (this compound) add_ligand->add_compound add_compound->add_membranes incubation Incubate to Equilibrium add_membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Workflow for a competitive radioligand binding assay.

Prostaglandin Receptor Signaling Pathways

Prostaglandin receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. The primary pathways involve the modulation of adenylyl cyclase (AC) and phospholipase C (PLC).

FP Receptor Signaling

The FP receptor, the primary target of this compound, couples to Gq/11 proteins. This activates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

FP_Signaling ligand (+)-5-trans Cloprostenol receptor FP Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular [Ca²⁺] ip3->ca_release stimulates pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->cellular_response pkc->cellular_response

FP Receptor Signaling Pathway.

EP, DP, IP, and TP Receptor Signaling Overview

The other prostanoid receptors utilize a variety of G-proteins, leading to different downstream effects.

  • EP₁ and TP Receptors: Similar to the FP receptor, these couple to Gq, activating the PLC pathway and increasing intracellular calcium.

  • EP₂, EP₄, DP, and IP Receptors: These receptors couple to Gs proteins, which activate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).

  • EP₃ Receptor: This receptor is more complex, primarily coupling to Gi, which inhibits adenylyl cyclase and decreases cAMP levels. Some isoforms can also couple to Gq or other G-proteins.

Prostanoid_Signaling_Overview cluster_stimulatory Stimulatory Pathways cluster_inhibitory Inhibitory Pathway cluster_calcium Calcium Mobilization Pathway EP2_EP4_DP_IP EP₂, EP₄, DP, IP Receptors Gs Gs EP2_EP4_DP_IP->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Response_stim Cellular Response (e.g., Relaxation, Vasodilation) PKA->Response_stim EP3 EP₃ Receptor Gi Gi EP3->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Response_inhib Cellular Response cAMP_dec->Response_inhib EP1_TP EP₁, TP Receptors Gq Gq EP1_TP->Gq PLC Phospholipase C Gq->PLC Ca_inc ↑ Intracellular [Ca²⁺] PLC->Ca_inc Response_ca Cellular Response (e.g., Contraction) Ca_inc->Response_ca

Overview of major prostanoid receptor signaling pathways.

References

A Comparative Analysis of Prostaglandin F2α Analogs: (+)-5-trans Cloprostenol versus Dinoprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic prostaglandin F2α analog, cloprostenol, and the naturally occurring dinoprost. The focus is on the pharmacologically active d-cloprostenol in relation to dinoprost, due to the limited available data on the less active (+)-5-trans isomer of cloprostenol.

Both dinoprost (endogenous prostaglandin F2α) and cloprostenol are potent luteolytic agents that exert their effects through the prostaglandin F (FP) receptor. Their primary application in pharmacology is in reproductive medicine for the synchronization of estrus, induction of parturition, and termination of pregnancy. While both compounds target the same receptor, differences in their chemical structure, pharmacokinetics, and potency lead to distinct performance profiles. This guide synthesizes available experimental data to highlight these differences.

Of note, cloprostenol is a synthetic analog produced as a racemic mixture of two enantiomers. The dextrorotatory enantiomer, d-cloprostenol, is responsible for virtually all the biological activity. The specific isomer mentioned in the topic, (+)-5-trans Cloprostenol, is a minor impurity generated during the synthesis of (+)-cloprostenol and is reported to be significantly less active. One study found the (+)-5-trans isomer to be 20-fold less active than the 5-cis form in terminating pregnancy in hamsters. Due to the scarcity of specific research on this less active isomer, this guide will focus on the comparison between dinoprost and the pharmacologically active d-cloprostenol.

Mechanism of Action and Signaling Pathway

Both dinoprost and d-cloprostenol are selective agonists for the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a well-characterized signaling cascade.

Upon agonist binding, the Gq alpha subunit of the associated G-protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction and luteolysis.

Furthermore, studies have indicated that FP receptor activation can also lead to the transactivation of the epidermal growth factor receptor (EGFR), subsequently engaging the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This pathway is involved in regulating cellular processes like proliferation and differentiation.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Dinoprost or d-Cloprostenol FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates EGFR EGFR FP_Receptor->EGFR Transactivates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Pathway MAPK/ERK Pathway EGFR->MAPK_Pathway Activates Ca_Release->PKC Activates Cellular_Response Cellular Response (e.g., Luteolysis, Contraction) PKC->Cellular_Response Leads to MAPK_Pathway->Cellular_Response Contributes to

Caption: FP Receptor Signaling Pathway for Dinoprost and d-Cloprostenol.

Quantitative Data Comparison

The primary difference in the performance of dinoprost and d-cloprostenol lies in their potency and pharmacokinetics. While direct comparative Ki values from a single study are elusive, relative potency data from receptor binding and in vivo studies consistently demonstrate the higher potency of d-cloprostenol.

ParameterDinoprost (PGF2α)d-CloprostenolThis compoundReference
Receptor Binding Affinity Equipotent to d-cloprostenol at bovine corpus luteum FP receptors.Equipotent to dinoprost at bovine corpus luteum FP receptors.Data not available.[1]
In Vivo Luteolytic Dose (Cattle) ~25 mg~0.15 mgData not available.[2]
In Vivo Luteolytic Dose (Mares) ~5 mg~0.25 mg (racemic)Data not available.[3]
Plasma Half-life ~7-8 minutes~3 hoursData not available.[2][4]
Relative In Vivo Activity StandardMore potent than dinoprost.20-fold less active than the 5-cis isomer for pregnancy termination in hamsters.[3]

Experimental Protocols

In Vitro: Radioligand Receptor Binding Assay (Competitive)

This protocol outlines a general method to determine the binding affinity (Ki) of test compounds like d-cloprostenol and dinoprost for the FP receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the FP receptor (IC50), and to calculate the inhibitory constant (Ki).

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293 cells).

  • Radioligand: Tritiated PGF2α ([³H]-PGF2α).

  • Test Compounds: Dinoprost, d-cloprostenol (unlabeled).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGF2α.

  • Apparatus: 96-well microplates, glass fiber filters, filtration apparatus, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the FP receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Add receptor membranes, [³H]-PGF2α, and assay buffer.

    • Non-specific Binding: Add receptor membranes, [³H]-PGF2α, and a high concentration of unlabeled PGF2α.

    • Competition Binding: Add receptor membranes, [³H]-PGF2α, and serial dilutions of the unlabeled test compound (dinoprost or d-cloprostenol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal curve. Determine the IC50 value from this curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding Start->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Workflow for a Competitive Radioligand Binding Assay.
In Vivo: Induction of Luteolysis in Cattle

This protocol describes a typical experimental design to compare the luteolytic efficacy of dinoprost and cloprostenol in a clinical or research setting.

Objective: To compare the effectiveness of dinoprost and d-cloprostenol in causing regression of the corpus luteum (CL) in diestrous cattle.

Animals: Healthy, non-pregnant, cyclic dairy or beef cows, typically between days 5 and 12 of their estrous cycle (diestrus), when a functional CL is present and responsive to PGF2α.

Experimental Design:

  • Synchronization and Grouping: Pre-synchronize a cohort of cows to ensure they are in a similar stage of their estrous cycle. Confirm the presence of a functional CL via transrectal ultrasonography and/or plasma progesterone analysis.

  • Randomization: Randomly assign cows to one of two treatment groups:

    • Group 1 (Dinoprost): Administer a single intramuscular injection of 25 mg dinoprost.

    • Group 2 (d-Cloprostenol): Administer a single intramuscular injection of 150 µg d-cloprostenol.

  • Monitoring and Data Collection:

    • Blood Sampling: Collect blood samples immediately before treatment (0 hours) and at regular intervals post-treatment (e.g., 24, 48, 72 hours).

    • Progesterone Analysis: Analyze plasma or serum samples for progesterone concentration using a validated method such as ELISA or radioimmunoassay. A sharp decline in progesterone levels indicates luteolysis.

    • Ultrasonography: Monitor the size and vascularity of the CL using transrectal ultrasonography at the same time points as blood sampling. A decrease in CL size and blood flow are indicators of luteal regression.

    • Estrus Detection: Monitor cows for signs of estrus (e.g., standing to be mounted) for several days following treatment.

  • Data Analysis: Compare the rate and extent of progesterone decline between the two groups. Analyze the percentage of cows in each group that exhibit complete luteolysis (progesterone < 1 ng/mL) and show signs of estrus within a defined period. Statistical tests such as t-tests or ANOVA can be used to determine significant differences.

Summary and Conclusion

The comparison between dinoprost and cloprostenol reveals important distinctions for consideration in research and drug development.

  • Potency and Dosing: The synthetic analog, d-cloprostenol, is substantially more potent than the naturally occurring dinoprost. This allows for significantly lower therapeutic doses to achieve the same biological effect of luteolysis.[2][3]

  • Pharmacokinetics: d-Cloprostenol's longer plasma half-life compared to dinoprost suggests a more sustained period of action, which may contribute to its high efficacy at lower doses.[2][4]

  • Receptor Interaction: Both compounds are potent agonists at the FP receptor, and their binding affinities at the primary target in luteal tissue appear to be comparable.[1] The primary difference in overall performance likely stems from cloprostenol's resistance to metabolic degradation.

  • This compound: It is crucial to distinguish the pharmacologically active d-cloprostenol from its less active isomers, such as this compound. The latter is an impurity with significantly lower biological activity and is not the compound of therapeutic interest.

References

A Comparative Guide to the Enantioselective Separation of Cloprostenol Isomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of cloprostenol, a synthetic prostaglandin analogue, is a critical analytical challenge in pharmaceutical development and quality control. The biological activity of cloprostenol resides primarily in the (+)-enantiomer, making the accurate determination of enantiomeric purity essential. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of cloprostenol isomers, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Stationary Phases

The selection of the chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose, have demonstrated high efficacy in resolving cloprostenol enantiomers. Below is a comparison of two such commercially available columns: Chiralcel OD-RH and Lux Cellulose-1.

ParameterChiralcel OD-RHLux Cellulose-1
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Particle Size 5 µm5 µm
Dimensions 250 x 4.6 mm250 x 4.6 mm
Resolution (R_s_) 2.16[1][2][3]Not explicitly reported, but baseline separation is achieved.
Retention Time < 10 min[1][2][3]~ 6.5 min
Mobile Phase Acetonitrile / 20mM Sodium Dihydrogenphosphate pH 3.0 (33:67, v/v)[1][2][3]Acetonitrile / 20mM Sodium Dihydrogenphosphate pH 3.0 (1:2, v/v)
Flow Rate 0.7 mL/min[1][3]0.7 mL/min
Temperature 20 °C[1][3]20 °C
Detection (UV) 274 nm[1][3]274 nm

Note: While a specific resolution value for the Lux Cellulose-1 column was not found in the reviewed literature, the reported baseline separation and shorter retention time suggest it is a viable and potentially faster alternative to the Chiralcel OD-RH for this application. Further method development and validation would be required to confirm its performance characteristics.

Other evaluated CSPs, such as those based on macrocyclic antibiotics (e.g., Chirobiotic TAG), have been reported to be less suitable for the enantioseparation of cloprostenol, resulting in excessively long analysis times despite achieving baseline separation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are the reported protocols for the enantioselective separation of cloprostenol on Chiralcel OD-RH and Lux Cellulose-1 columns.

Method 1: Chiralcel OD-RH
  • Column: Chiralcel OD-RH, 5 µm, 250 x 4.6 mm

  • Mobile Phase: A mixture of acetonitrile and 20mM sodium dihydrogenphosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 33:67 (v/v) ratio.[1][2][3]

  • Flow Rate: 0.7 mL/min.[1][3]

  • Column Temperature: 20 °C.[1][3]

  • Injection Volume: Not specified.

  • Detection: UV at 274 nm.[1][3]

  • Expected Outcome: Baseline resolution (R_s_ = 2.16) of the cloprostenol enantiomers within a 10-minute runtime.[1][2][3]

Method 2: Lux Cellulose-1
  • Column: Lux Cellulose-1, 5 µm, 250 x 4.6 mm

  • Mobile Phase: A mixture of acetonitrile and 20mM sodium dihydrogenphosphate buffer (pH adjusted to 3.0) in a 1:2 (v/v) ratio.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 20 °C.

  • Injection Volume: Not specified.

  • Detection: UV at 274 nm.

  • Expected Outcome: Separation of cloprostenol enantiomers with a retention time of approximately 6.5 minutes.

Experimental Workflow

The general workflow for the enantioselective analysis of cloprostenol by chiral HPLC is illustrated in the diagram below. This process encompasses sample preparation, HPLC analysis, and data processing to determine the enantiomeric purity.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Weigh Cloprostenol Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample Solution prep2->prep3 hplc1 Equilibrate HPLC System with Mobile Phase prep3->hplc1 Prepared Sample hplc2 Inject Sample hplc1->hplc2 hplc3 Isocratic Elution on Chiral Stationary Phase hplc2->hplc3 hplc4 UV Detection at 274 nm hplc3->hplc4 data1 Record Chromatogram hplc4->data1 Chromatographic Data data2 Integrate Peak Areas of Enantiomers data1->data2 data3 Calculate Enantiomeric Purity/ Resolution data2->data3 end end data3->end Final Report

Caption: Experimental workflow for chiral HPLC analysis of cloprostenol.

This guide provides a foundational comparison of established methods for the enantioselective separation of cloprostenol. Researchers are encouraged to use this information as a starting point for their own method development and validation, considering the specific requirements of their application.

References

Navigating the Detection of (+)-5-trans Cloprostenol: A Guide to Commercially Available ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of specific isomers of synthetic prostaglandins like (+)-5-trans Cloprostenol is crucial. This guide provides a comparative overview of the current landscape of commercially available ELISA kits for Cloprostenol and addresses the critical issue of isomer-specific detection.

Currently, there are no commercially available ELISA kits explicitly validated for the specific detection of this compound. While several manufacturers offer ELISA kits for the parent compound, Cloprostenol, their cross-reactivity with the (+)-5-trans isomer is not specified in the publicly available documentation. This information gap presents a significant challenge for researchers needing to quantify this particular isomer.

This guide summarizes the performance characteristics of several commercially available Cloprostenol ELISA kits, based on manufacturer-provided data for the primary analyte. It is important to note that without specific validation, the suitability of these kits for the detection of this compound remains unconfirmed. Researchers should contact the manufacturers directly for further information on cross-reactivity or consider performing in-house validation studies.

Comparative Performance of Commercial Cloprostenol ELISA Kits

The following table summarizes the key performance characteristics of several commercially available ELISA kits designed for the detection of Cloprostenol. The data presented is as stated by the respective manufacturers.

FeatureCloud-Clone Corp. (CEO842Ge)ELK Biotechnology (ELK8605)Real-Gene Labs (3082350)
Assay Type Competitive InhibitionCompetitive InhibitionCompetitive Inhibition
Detection Range 1.23-100 ng/mL156.25-10000 pg/mL156.25-10000 pg/mL
Sensitivity < 0.56 ng/mL45.2 pg/mL45.2 pg/mL
Sample Types Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluidsSerum, plasma, other biological fluidsBiological agents
Intra-Assay Precision (CV%) < 10%Not SpecifiedNot Specified
Inter-Assay Precision (CV%) < 12%Not SpecifiedNot Specified
Specificity High sensitivity and excellent specificity for Cloprostenol (CP). No significant cross-reactivity or interference between Cloprostenol (CP) and analogues was observed.[1]Not SpecifiedNot Specified

Note: The specificity information provided by Cloud-Clone Corp. does not specify which analogues were tested, which is a critical detail for researchers interested in the (+)-5-trans isomer.

Experimental Protocols

The following is a generalized experimental protocol for a competitive inhibition ELISA, which is the format for the kits listed above. For precise details, always refer to the manufacturer's manual supplied with the specific kit.

General Competitive ELISA Protocol

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Prepare standards by performing serial dilutions of the stock standard solution as per the kit's instructions to create a standard curve.

  • Prepare the wash buffer and any other required reagents according to the manufacturer's protocol.

2. Assay Procedure:

  • Add a specific volume (e.g., 50 µL) of standard or sample to the appropriate wells of the microtiter plate, which has been pre-coated with an antibody specific for the target antigen (Cloprostenol).

  • Immediately add a specific volume (e.g., 50 µL) of Horseradish Peroxidase (HRP)-conjugated target antigen to each well.

  • Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 37°C). During this incubation, the free target antigen in the sample and the HRP-conjugated antigen compete for binding to the antibody on the plate.

  • Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the prepared wash buffer.

  • Add a specific volume (e.g., 100 µL) of TMB substrate solution to each well.

  • Incubate the plate in the dark at a specific temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes). The TMB substrate will react with the HRP to produce a color change.

  • Stop the reaction by adding a specific volume (e.g., 50 µL) of stop solution to each well. The color will change from blue to yellow.

  • Measure the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentration of the target antigen in the samples by comparing their OD values to the standard curve. The concentration of the antigen is inversely proportional to the color intensity.

Visualizing Experimental Workflows and Validation Needs

To aid in the understanding of the experimental process and the critical need for validation, the following diagrams are provided.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Reagent & Standard Preparation Add_Sample Add Standards & Samples to Coated Plate Reagent_Prep->Add_Sample Sample_Prep Sample Preparation Sample_Prep->Add_Sample Add_HRP Add HRP-Conjugate Add_Sample->Add_HRP Incubate_Compete Incubate (Competitive Binding) Add_HRP->Incubate_Compete Wash1 Wash Plate Incubate_Compete->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_OD Read Optical Density (450nm) Add_Stop->Read_OD Calculate Calculate Concentrations vs. Standard Curve Read_OD->Calculate

Caption: General workflow for a competitive ELISA.

Validation_Considerations cluster_kit Commercial Cloprostenol ELISA Kit cluster_validation Required In-House Validation cluster_outcome Outcome Kit Cloprostenol ELISA Kit Specificity Specificity Testing Kit->Specificity Evaluate Performance Performance Verification (Sensitivity, Precision, Accuracy) Kit->Performance Verify Cross_Reactivity Cross-Reactivity with This compound Specificity->Cross_Reactivity Validated_Assay Validated Assay for This compound Cross_Reactivity->Validated_Assay Confirm Performance->Validated_Assay Confirm

References

A Comparative Analysis of (+)-5-trans Cloprostenol and Prostaglandin E2 on Uterine Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of (+)-5-trans Cloprostenol, a synthetic analog of Prostaglandin F2α (PGF2α), and Prostaglandin E2 (PGE2) on uterine motility. The information presented is based on available experimental data to assist researchers and professionals in the fields of pharmacology and drug development.

Summary of Effects on Uterine Motility

This compound, acting through the Prostaglandin F2α receptor (FP receptor), is a potent stimulator of myometrial contraction. In contrast, Prostaglandin E2 exhibits more complex, dual effects on the uterus. It can induce both contractions and relaxation, depending on the specific receptor subtype it binds to and the physiological state of the uterus. While PGE2 can stimulate contractions through the EP1 and EP3 receptors, it can also promote relaxation via EP2 and EP4 receptors.[1][2] Some studies suggest that during pregnancy, the human myometrium may become refractory to the contractile effects of both PGE2 and PGF2α in vitro.[3] However, another review indicates that PGE2 is 8- to 10-fold more potent than PGF2α in stimulating myometrial contractions.[4]

Comparative Data on Uterine Contractility

Direct quantitative comparisons of this compound and Prostaglandin E2 on human uterine motility in a single study are limited. The following table summarizes findings from various in vitro studies on human myometrial tissue. It is important to note that experimental conditions and tissue sources may vary between studies, impacting direct comparability.

CompoundReceptor(s)Primary Effect on Uterine MotilityObservations and Quantitative Data
This compound FPContractionAs a potent PGF2α analog, it consistently stimulates myometrial contractions.[5] The contractile response is primarily mediated by an increase in intracellular calcium.[6][7]
Prostaglandin E2 (PGE2) EP1, EP2, EP3, EP4Contraction and RelaxationThe effect is receptor-dependent. EP1 and EP3 activation leads to contraction.[4][8][9] EP2 and EP4 activation leads to relaxation.[1][2] Some studies report a biphasic response in myometrium from pregnant women, with an initial contraction followed by a period of quiescence.[3][5] In some contexts, PGE2 is considered more potent than PGF2α in inducing contractions.[4]

Signaling Pathways

The distinct effects of this compound and Prostaglandin E2 on uterine motility are governed by their interaction with different G-protein coupled receptors and the subsequent activation of specific intracellular signaling cascades.

This compound Signaling Pathway

This compound, a PGF2α analog, binds to the FP receptor, which is coupled to the Gαq protein. This initiates a signaling cascade that leads to myometrial contraction.

Cloprostenol_Signaling Cloprostenol (+)-5-trans Cloprostenol FP_Receptor FP Receptor Cloprostenol->FP_Receptor G_alpha_q Gαq FP_Receptor->G_alpha_q activates PLC Phospholipase C (PLC) G_alpha_q->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to IP3 receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Myometrial Contraction Ca2_release->Contraction leads to PGE2_Signaling cluster_EP1 EP1 Pathway cluster_EP3 EP3 Pathway PGE2_1 Prostaglandin E2 EP1_Receptor EP1 Receptor PGE2_1->EP1_Receptor G_alpha_q Gαq EP1_Receptor->G_alpha_q activates PLC Phospholipase C (PLC) G_alpha_q->PLC activates IP3 IP3 PLC->IP3 generates Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase Contraction Myometrial Contraction Ca2_increase->Contraction PGE2_2 Prostaglandin E2 EP3_Receptor EP3 Receptor PGE2_2->EP3_Receptor G_alpha_i Gαi EP3_Receptor->G_alpha_i activates AC Adenylyl Cyclase (AC) G_alpha_i->AC inhibits cAMP ↓ cAMP AC->cAMP cAMP->Contraction promotes Experimental_Workflow cluster_protocol Experimental Protocol A Myometrial Biopsy Collection B Dissection of Myometrial Strips A->B C Mounting in Organ Bath B->C D Equilibration and Development of Spontaneous Contractions C->D E Addition of Test Compound (Dose-Response) D->E F Data Acquisition (Force Transducer) E->F G Analysis of Contractility Parameters F->G

References

Confirming the Identity of (+)-5-trans Cloprostenol: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometric methods for confirming the identity of (+)-5-trans Cloprostenol, a synthetic prostaglandin analogue. Due to the existence of multiple stereoisomers and geometric isomers of Cloprostenol, robust analytical techniques are crucial for accurate identification and quantification, particularly in research and pharmaceutical development. This document outlines the experimental protocols and presents supporting data to differentiate this compound from its other isomeric forms.

Cloprostenol is a synthetic analogue of prostaglandin F2α and exists as a racemic mixture of two enantiomers, (+)-Cloprostenol (R-enantiomer) and (-)-Cloprostenol (S-enantiomer). The luteolytic activity, which is the basis for its therapeutic use in veterinary medicine, is primarily attributed to the R-enantiomer.[1] Furthermore, geometric isomers, such as the cis and trans isomers at the C5-C6 double bond, can also be present. The focus of this guide, this compound, is a known impurity that can arise during the synthesis of the active (+)-Cloprostenol.[2]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the structural elucidation and quantification of prostaglandins. However, the differentiation of isomers, which often exhibit identical mass-to-charge ratios (m/z) and similar fragmentation patterns, presents a significant analytical challenge.[3][4] Therefore, a combined approach of chromatographic separation followed by mass spectrometric detection is essential for the unambiguous identification of this compound.

Comparative Analysis of Cloprostenol Isomers by LC-MS/MS

The primary challenge in the analysis of Cloprostenol isomers lies in their structural similarity. Mass spectrometry alone is often insufficient to distinguish between enantiomers and diastereomers, as they typically produce identical fragmentation patterns. The key to successful identification is the chromatographic separation of the isomers prior to their introduction into the mass spectrometer.

Isomer Expected Chromatographic Behavior Expected Mass Spectrum Key Differentiating Feature
This compound Distinct retention time on a suitable chiral or reversed-phase column compared to its cis counterpart and other stereoisomers.Precursor Ion [M-H]⁻: m/z 423.2. Characteristic product ions upon fragmentation.Unique retention time under optimized chromatographic conditions.
(+)-Cloprostenol (cis) Different retention time from the trans isomer on a reversed-phase HPLC column.Precursor Ion [M-H]⁻: m/z 423.2. Fragmentation pattern expected to be very similar to the trans isomer.Chromatographic separation from the trans isomer.
(-)-Cloprostenol Can be separated from (+)-Cloprostenol using a chiral stationary phase (e.g., Chiralcel OD-RH).[5][6]Precursor Ion [M-H]⁻: m/z 423.2. Identical fragmentation pattern to (+)-Cloprostenol.Separation from its enantiomer using chiral chromatography.
Other Diastereomers May exhibit different retention times on both chiral and achiral columns due to different spatial arrangements of atoms.Precursor Ion [M-H]⁻: m/z 423.2. Fragmentation patterns may show subtle differences in ion abundances, but chromatographic separation is more reliable for differentiation.Distinct retention times.

Experimental Protocols

Sample Preparation
  • Standard Preparation: Prepare individual standard solutions of this compound and other available isomers (e.g., racemic Cloprostenol) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 µg/mL.

  • Matrix Spiking (for quantification in biological samples): Spike the standard solutions into the appropriate biological matrix (e.g., plasma, urine) to prepare calibration standards and quality control samples.

  • Solid-Phase Extraction (SPE) for Biological Samples:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated biological sample.

    • Wash the cartridge with a low percentage of organic solvent to remove interferences.

    • Elute the analyte using an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Column:

    • For separating geometric isomers (cis/trans): A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).

    • For separating enantiomers: A chiral column (e.g., Chiralcel OD-RH).[5][6]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient program should be optimized to achieve baseline separation of the isomers.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandins.

  • Mass Spectrometry Parameters:

    • Precursor Ion: Monitor the deprotonated molecule [M-H]⁻ of Cloprostenol at m/z 423.2.

    • Product Ion Scanning: Perform product ion scans to identify the characteristic fragment ions. Based on published data for Cloprostenol, key fragments are expected.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, select specific precursor-to-product ion transitions.

Mass Spectral Data

The mass spectrum of Cloprostenol is characterized by a deprotonated molecular ion [M-H]⁻ at m/z 423.2 in negative ESI mode. Upon collision-induced dissociation (CID), several fragment ions are produced.

Precursor Ion (m/z) Product Ions (m/z) Interpretation of Fragmentation
423.2379.2Loss of CO₂ (44 Da) from the carboxylic acid group.
343.2Subsequent loss of HCl (36 Da) from the 379.2 fragment.
299.2Further fragmentation involving the cyclopentane ring and side chains.

(Note: The relative intensities of these fragments may vary depending on the instrument and collision energy. Direct comparison of the spectra of purified isomers under identical conditions is necessary for definitive differentiation based on fragmentation patterns alone.)

Visualizing the Workflow and Fragmentation

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for Cloprostenol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Standard Standard Solution SPE Solid-Phase Extraction Standard->SPE Sample Test Sample Sample->SPE LC Chromatographic Separation (Chiral or C18) SPE->LC Reconstituted Extract MS Mass Spectrometry (ESI-) LC->MS Separated Isomers RT Retention Time Comparison LC->RT MSMS Tandem MS (CID) MS->MSMS Frag Fragmentation Pattern Analysis MSMS->Frag ID Identity Confirmation RT->ID Frag->ID

Caption: Experimental workflow for the identification of this compound.

fragmentation_pathway M_H [M-H]⁻ m/z 423.2 Frag1 [M-H-CO₂]⁻ m/z 379.2 M_H->Frag1 - CO₂ Frag2 [M-H-CO₂-HCl]⁻ m/z 343.2 Frag1->Frag2 - HCl Frag3 Further Fragments e.g., m/z 299.2 Frag2->Frag3 - C₄H₄O

Caption: Proposed fragmentation pathway of Cloprostenol in negative ESI-MS/MS.

Conclusion

The definitive identification of this compound requires a multi-faceted approach centered around high-performance liquid chromatography coupled with tandem mass spectrometry. While mass spectrometry provides the necessary molecular weight and structural information through fragmentation analysis, the key to differentiating it from its cis isomer and other stereoisomers lies in achieving baseline chromatographic separation. For enantiomeric resolution, the use of a chiral stationary phase is indispensable. By employing the detailed experimental protocols and comparative data outlined in this guide, researchers, scientists, and drug development professionals can confidently confirm the identity of this compound, ensuring the purity and quality of their research materials and pharmaceutical products.

References

Unveiling the Stereospecific Potency of Cloprostenol: A Comparative Guide to the (+)-5-trans and cis Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount for optimizing therapeutic efficacy and specificity. This guide provides a detailed comparison of the biological potency of (+)-5-trans Cloprostenol and its pharmacologically dominant cis isomer, supported by experimental data and methodologies.

Cloprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine. Its biological activity is highly dependent on its stereochemistry. The commercially utilized and biologically active form is the dextrorotatory (+) isomer, which possesses a cis configuration at the C5-C6 double bond of the heptenoic acid side chain. The (+)-5-trans isomer, on the other hand, represents a geometric isomer with significantly lower biological activity.

Comparative Biological Potency

The geometric arrangement of the double bond at the C5-C6 position profoundly impacts the molecule's ability to bind to and activate the prostaglandin F2α receptor (FP receptor), the primary mediator of its physiological effects.

In Vivo Luteolytic and Abortifacient Activity

Experimental evidence demonstrates a stark difference in the in vivo potency between the cis and trans isomers of (+)-Cloprostenol. In a key study evaluating the ability to terminate pregnancy in hamsters, the (+)-5-trans isomer was found to be 20-fold less active than the corresponding 5-cis form [1][2]. This substantial decrease in potency underscores the critical role of the cis double bond configuration for effective interaction with the FP receptor in a physiological setting.

Receptor Binding Affinity

Studies on the optical isomers of cloprostenol further highlight the stereospecificity of the FP receptor. Research has shown that the d-cloprostenol (dextrorotatory) isomer is significantly more potent than the racemic dl-cloprostenol mixture[3]. In bovine corpus luteum cell membranes, d-cloprostenol was approximately 150 times more potent than dl-cloprostenol in inhibiting the binding of [3H]PGF2α[3]. Given that the biologically active d-isomer corresponds to the (+)-cis configuration, it can be inferred that the (+)-5-trans isomer would exhibit a binding affinity substantially lower than that of the active cis form.

Table 1: Summary of Biological Potency Comparison

Parameter(+)-5-cis Cloprostenol (Active Isomer)This compound
In Vivo Potency High20-fold less active[1][2]
Receptor Binding Affinity High (Inferred)Significantly Lower (Inferred)

Prostaglandin F2α (FP) Receptor Signaling Pathway

Both isomers of cloprostenol exert their effects through the G-protein coupled FP receptor. Activation of this receptor initiates a cascade of intracellular events, primarily through the Gq/11 pathway.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cloprostenol (+)-5-cis Cloprostenol FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Luteolysis) Ca_ER->Downstream PKC->Downstream

Caption: FP Receptor Signaling Pathway.

Activation of the FP receptor by (+)-5-cis Cloprostenol leads to the dissociation of the Gq/11 protein. The activated α-subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both elevated intracellular Ca²⁺ and DAG activate protein kinase C (PKC), leading to a variety of downstream cellular responses, including the regression of the corpus luteum (luteolysis). The significantly reduced potency of the (+)-5-trans isomer is attributed to its poor ability to initiate this signaling cascade due to its weak interaction with the FP receptor.

Experimental Protocols

The following sections detail the general methodologies employed to assess the biological activity of prostaglandin analogs like cloprostenol.

Radioligand Receptor Binding Assay

This in vitro assay is used to determine the affinity of a compound for a specific receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Source of FP receptors, e.g., bovine corpus luteum) Incubation Incubation of membranes, radioligand, and varying concentrations of test compounds Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]PGF2α) Radioligand->Incubation Test_Compounds Test Compounds ((+)-5-trans and cis Cloprostenol) Test_Compounds->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis Calculation of IC50 and Ki values Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

  • Membrane Preparation: Tissues rich in FP receptors, such as bovine corpus luteum, are homogenized and centrifuged to isolate the cell membrane fraction.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compounds ((+)-5-trans and cis Cloprostenol).

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to reflect the affinity of the compound for the receptor.

Hamster Pregnancy Termination Assay

This in vivo assay assesses the functional potency of prostaglandin analogs to induce abortion.

  • Animal Model: Pregnant hamsters at a specific stage of gestation are used.

  • Dosing: The test compounds ((+)-5-trans and cis Cloprostenol) are administered to different groups of animals at various dose levels.

  • Observation: The animals are observed for signs of abortion over a defined period.

  • Endpoint: The primary endpoint is the percentage of animals that abort at each dose level.

  • Data Analysis: The effective dose required to induce abortion in 50% of the animals (ED50) is calculated for each compound to compare their potencies.

Conclusion

The biological potency of cloprostenol is critically dependent on its stereochemistry. The (+)-5-cis isomer is the biologically active form, exhibiting high affinity for the FP receptor and potent luteolytic and abortifacient effects. In stark contrast, the (+)-5-trans isomer is significantly less active, with in vivo studies demonstrating a 20-fold reduction in potency. This dramatic difference is attributed to a substantially lower affinity for the FP receptor, highlighting the precise structural requirements for effective receptor binding and activation. For researchers and drug developers, these findings emphasize the importance of stereoselective synthesis and purification to ensure the desired pharmacological activity of prostaglandin analogs.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of (+)-5-trans Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like (+)-5-trans Cloprostenol, a prostaglandin F2α derivative, are paramount to ensuring a secure laboratory environment and preventing environmental contamination.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure. This compound may cause an allergic skin reaction.[2][3]

Personal Protective Equipment (PPE) Summary:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile). Consider double gloving.[3]To prevent skin contact and potential allergic reactions.[2][3]
Eye Protection Safety glasses with side shields or goggles. A faceshield is recommended if there is a potential for splashing.[3]To protect eyes from accidental splashes or aerosols.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[3]
Respiratory Use only with adequate ventilation.[3]To avoid inhalation of mists or vapors.[3]

Emergency First Aid Procedures:

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush skin with soap and plenty of water.[2][3] Remove contaminated clothing and wash it before reuse.[2][3] Seek medical attention if skin irritation or rash occurs.[2][3]
Eye Contact Flush eyes with water as a precaution.[2][3] Get medical attention if irritation develops and persists.[2][3]
Inhalation Remove to fresh air.[2][3] Get medical attention if symptoms occur.[2][3]
Ingestion DO NOT induce vomiting.[2][3] Rinse mouth thoroughly with water and get medical attention if symptoms occur.[2][3]

Step-by-Step Disposal Protocol for this compound

The primary methods for disposing of unused or expired medications involve drug take-back programs or, when unavailable, careful disposal in the trash.[4][5] Flushing down the toilet is generally not recommended unless the medication is on the FDA's specific flush list, as it can harm the environment.[6][7]

For Small, Uncontaminated Quantities:

This procedure is suitable for residual amounts in vials or syringes from routine laboratory use.

  • Deactivation (if applicable and procedures are available in your institution): Follow any institution-specific chemical deactivation protocols for prostaglandin analogs.

  • Prepare for Disposal: Remove the this compound from its original container. Do not crush tablets or capsules.[8]

  • Mix with Undesirable Substance: In a sealable plastic bag or container, mix the compound with an inert and unappealing substance like cat litter, used coffee grounds, or dirt.[5][8] This deters accidental ingestion by people or animals.

  • Seal and Dispose: Seal the bag or container securely to prevent leakage.[6] Place the sealed container in the regular laboratory trash destined for a landfill.

  • Decontaminate Packaging: Remove or scratch out all personal or identifying information from the original packaging to protect privacy.[8] Dispose of the decontaminated packaging according to laboratory recycling or waste procedures.

For Spills and Contaminated Materials:

In the event of a spill, immediate containment and cleanup are necessary to prevent wider contamination and exposure.

  • Ensure Safety: Evacuate the immediate area if necessary. Ensure proper ventilation.[3] Wear the appropriate PPE as detailed in the table above.

  • Contain the Spill: Prevent further leakage or spreading. For larger spills, use containment dikes or other barriers.[2]

  • Absorb the Material: Soak up the spill with an inert absorbent material, such as vermiculite, sand, or chemical absorbent pads.[2][3]

  • Collect Waste: Carefully collect the absorbent material and any contaminated items (e.g., gloves, paper towels) and place them into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water or another appropriate laboratory decontaminant.

  • Dispose of Hazardous Waste: The sealed container with the cleanup materials should be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_uncontaminated cluster_spill start This compound for Disposal is_spill Spill or Uncontaminated? start->is_spill take_back Drug Take-Back Program Available? is_spill->take_back Uncontaminated wear_ppe Wear Appropriate PPE is_spill->wear_ppe Spill use_take_back Use Take-Back Program take_back->use_take_back Yes mix_substance Mix with Inert Substance (e.g., cat litter, coffee grounds) take_back->mix_substance No seal_bag Seal in a Plastic Bag mix_substance->seal_bag dispose_trash Dispose in Regular Trash seal_bag->dispose_trash contain_spill Contain and Absorb Spill with Inert Material wear_ppe->contain_spill collect_waste Collect Waste in Hazardous Waste Container contain_spill->collect_waste dispose_hazardous Dispose as Hazardous Waste (Follow EHS Guidance) collect_waste->dispose_hazardous

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (+)-5-trans Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (+)-5-trans Cloprostenol. Adherence to these procedures is essential for ensuring laboratory safety and proper management of this compound.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Specific workplace assessments may necessitate additional measures.

Equipment TypeSpecifications and Use Cases
Hand Protection Wear protective gloves. For activities with potential for splashing or extended contact, consider double gloving.[1][2][3]
Eye and Face Protection Safety glasses with side shields or goggles are required.[2][3] A face shield or other full-face protection should be used if there is a potential for direct contact with dusts, mists, or aerosols.[2][3]
Skin and Body Protection A work uniform or laboratory coat is mandatory.[2][3] For tasks with a higher risk of exposure, additional garments such as sleevelets, an apron, or disposable suits should be used to avoid exposed skin.[2]
Respiratory Protection In the event of fire, wear a self-contained breathing apparatus.[1][4] Avoid breathing mist or vapors during routine handling.[1][4]

Operational Plan: From Receipt to Disposal

This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound at -20°C for long-term stability.[5]

  • Ensure the storage area is secure and accessible only to authorized personnel.

2. Handling and Preparation of Solutions:

  • Handle the compound in a well-ventilated area.

  • Wear the appropriate PPE as detailed in the table above.

  • For preparing solutions, this compound is soluble in DMF (>100 mg/ml), DMSO (>100 mg/ml), and Ethanol (>100 mg/ml).[5][6]

  • Avoid generating dust or aerosols.

3. Spill Management:

  • In case of a spill, evacuate the area if necessary.[1]

  • Wear appropriate PPE, including respiratory protection if significant aerosols are generated.

  • Soak up the spill with an inert absorbent material.[1][4]

  • For larger spills, use dyking or other containment measures to prevent spreading.[1][4]

  • Collect the absorbed material and any contaminated surfaces into a suitable container for disposal.

  • Clean the spill area thoroughly.

  • Local authorities should be notified of significant spills that cannot be contained.[1][4]

4. First Aid Procedures:

  • If inhaled: Move the person to fresh air. If symptoms occur, get medical attention.[2][4]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[3][4] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation or a rash occurs, seek medical advice.[1][4]

  • In case of eye contact: Flush the eyes with water as a precaution.[2][4] If irritation develops and persists, get medical attention.[2][4]

  • If swallowed: Do NOT induce vomiting.[2][4] Rinse the mouth with water and seek medical attention if symptoms occur.[2][4]

5. Disposal Plan:

  • Dispose of waste from residues and unused products in accordance with local, state, and federal regulations. Do not dispose of waste into the sewer system.[1]

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Offer excess and expired materials to a licensed hazardous material disposal company.[7]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[1][7] Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]

Workflow for Handling and Disposal

The following diagram illustrates the logical flow of procedures for safely handling and disposing of this compound.

G Workflow for Handling and Disposal of this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_emergency Emergency Procedures cluster_disposal Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store at -20°C inspect->store ppe Don Appropriate PPE store->ppe handle Handle in Ventilated Area ppe->handle prepare Prepare Solutions handle->prepare collect Collect Waste prepare->collect spill Spill Occurs contain Contain and Absorb spill->contain first_aid Administer First Aid spill->first_aid clean Clean Spill Area contain->clean clean->collect dispose Dispose via Licensed Contractor collect->dispose

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-5-trans Cloprostenol
Reactant of Route 2
(+)-5-trans Cloprostenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。